3,5-Dichloro-4-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXPEKCXBROKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972129 | |
| Record name | 3,5-Dichloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56680-68-3 | |
| Record name | Phenol, 3,5-dichloro-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056680683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dichloro-4-methoxyphenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dichloro-4-methoxyphenol, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and fine chemical manufacturing. This document details a representative synthetic protocol via the electrophilic chlorination of 4-methoxyphenol, explores the mechanistic underpinnings of the reaction, and outlines a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable chemical entity.
Introduction and Significance
This compound (CAS No. 56680-68-3) is a polysubstituted phenol featuring a unique substitution pattern that makes it an attractive intermediate for organic synthesis.[1] The presence of two chlorine atoms, a hydroxyl group, and a methoxy group on the aromatic ring provides multiple reactive sites for further functionalization. The methoxy group, a common moiety in many natural products and approved pharmaceuticals, can favorably influence ligand-target binding, improve physicochemical properties, and offer desirable metabolic profiles.[2] Consequently, halogenated methoxyphenols serve as key scaffolds in the rational design of novel therapeutic agents and other high-value molecules.
The strategic placement of chlorine atoms ortho to the phenolic hydroxyl group significantly modulates the electronic properties and acidity of the molecule, while also providing handles for cross-coupling reactions. This guide provides the necessary scientific foundation to synthesize and rigorously characterize this compound, ensuring its quality and suitability for downstream applications.
Synthesis of this compound
The most direct and logical synthetic route to this compound is the electrophilic aromatic substitution of the readily available precursor, 4-methoxyphenol (also known as mequinol).
Synthetic Strategy and Mechanism
The synthesis hinges on the chlorination of the 4-methoxyphenol aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both potent activating, ortho-, para-directing groups. Since the para position relative to the hydroxyl group is occupied by the methoxy group, electrophilic attack is directed to the two ortho positions (C3 and C5), which are electronically enriched and sterically accessible.
Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent for this representative protocol. It is a convenient and effective source of chlorine for laboratory-scale synthesis, often preferred over gaseous chlorine for its ease of handling.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where SO₂Cl₂, either directly or with the aid of a Lewis acid catalyst (though often not required for highly activated rings), generates an electrophilic chlorine species that attacks the electron-rich phenol ring.
Representative Experimental Protocol
This protocol is a representative method derived from established procedures for the chlorination of activated aromatic compounds.[3]
Materials and Reagents:
-
4-Methoxyphenol (Mequinol, CAS 150-76-5)
-
Sulfuryl chloride (SO₂Cl₂, CAS 7791-25-5)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. A lower temperature is crucial to control the reaction rate and minimize the formation of side products.
-
Reagent Addition: Slowly add sulfuryl chloride (2.1 eq) dropwise to the stirred solution over 30-60 minutes. The slight excess of SO₂Cl₂ helps to drive the reaction to completion for dichlorination. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold water. Subsequently, transfer the mixture to a separatory funnel.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield this compound as a crystalline solid.
-
Workflow Diagram
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of analogous structures and fundamental spectroscopic principles.[4][5][6]
Physical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₇H₆Cl₂O₂ | Based on atomic composition.[1] |
| Molecular Weight | 193.03 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white crystalline solid | Typical for purified, chlorinated phenolic compounds. |
| Melting Point | Not reported; expected > 57 °C | Chlorination generally increases the melting point relative to the precursor (4-methoxyphenol, m.p. 57 °C).[7] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Prediction (400 MHz, CDCl₃):
-
δ ~7.00 ppm (s, 2H): Aromatic protons (H-2, H-6). Due to the symmetrical substitution, these two protons are chemically equivalent and appear as a singlet.
-
δ ~5.5-6.0 ppm (s, 1H, broad): Phenolic proton (-OH). The chemical shift can vary with concentration and solvent; the peak is often broad and exchanges with D₂O.
-
δ ~3.90 ppm (s, 3H): Methoxy protons (-OCH₃). These three equivalent protons appear as a sharp singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Prediction (100 MHz, CDCl₃):
-
δ ~150 ppm: C4 (aromatic C-OCH₃).
-
δ ~145 ppm: C1 (aromatic C-OH).
-
δ ~125 ppm: C2, C6 (aromatic C-H).
-
δ ~120 ppm: C3, C5 (aromatic C-Cl).
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
Sources
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physicochemical properties of 3,5-Dichloro-4-methoxyphenol
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-methoxyphenol
Foreword: A Molecule-Centric Approach to Characterization
In the landscape of drug discovery and chemical research, a thorough understanding of a molecule's fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful development is built. For a compound like this compound, its journey from a laboratory curiosity to a potential pharmaceutical intermediate or bioactive agent is dictated by these core characteristics. This guide eschews a simple data-sheet format. Instead, it offers a deeper, mechanistic exploration of why this compound behaves as it does. We will delve into the interplay of its structural features—the electron-donating methoxy group and the electron-withdrawing chlorine atoms—to rationalize its properties and provide field-proven methodologies for their empirical validation. This document is designed for the practicing scientist who requires not just data, but actionable, contextualized insights.
Molecular Identity and Structural Attributes
The starting point for any rigorous chemical investigation is the unambiguous identification of the compound . This compound is a substituted aromatic phenol, a structural class of immense importance in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 56680-68-3 | [1][2] |
| Molecular Formula | C₇H₆Cl₂O₂ | [1][3] |
| Molecular Weight | 193.02 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Phenol, 3,5-dichloro-4-methoxy- | [1] |
| SMILES | COC1=C(Cl)C=C(O)C=C1Cl | [1] |
| InChI Key | TWXPEKCXBROKDD-UHFFFAOYSA-N | [1] |
The molecule's structure, featuring a central benzene ring symmetrically substituted with two chlorine atoms ortho to the hydroxyl group and a methoxy group para to it, is the primary determinant of its chemical personality. This specific arrangement governs its electronic properties, steric profile, and potential for intermolecular interactions.
Physical State and Thermal Properties
While specific, experimentally determined thermal data for this compound is not widely published, we can infer its properties based on related structures and fundamental principles. For context, the parent compound, 4-methoxyphenol, is a white, waxy solid with a melting point of 55-57 °C and a boiling point of 243 °C[4][5].
-
Appearance : Expected to be a crystalline solid at room temperature, likely white to off-white. This is typical for substituted phenols of this molecular weight.
-
Melting Point : The addition of two heavy chlorine atoms significantly increases the molecular weight and potential for dipole-dipole interactions and London dispersion forces compared to 4-methoxyphenol. Therefore, the melting point of this compound is anticipated to be substantially higher than that of 4-methoxyphenol.
-
Boiling Point : Similarly, the boiling point is expected to be elevated relative to 4-methoxyphenol due to the increased molecular mass and polarity.
Protocol: Melting Point Determination (Capillary Method)
The rationale for using the capillary method is its precision and requirement for only a small amount of sample, which is crucial when working with newly synthesized or valuable compounds.
-
Sample Preparation : Ensure the sample is completely dry and finely powdered to allow for uniform packing.
-
Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrumentation : Place the loaded capillary into a calibrated melting point apparatus.
-
Heating Protocol :
-
Use a rapid heating rate (10-15 °C/min) for an initial approximate determination.
-
For the precise measurement, use a new sample and heat rapidly to within 15-20 °C of the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Observation : Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the sample (clear point). This range provides an indication of purity; pure compounds exhibit a sharp melting range (typically <1 °C).
Solubility Profile: A Tale of Competing Forces
Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. The solubility of this compound is a balance between the hydrophilic character of the phenolic hydroxyl group and the lipophilic character of the dichlorinated benzene ring.
-
Aqueous Solubility : The hydroxyl group can engage in hydrogen bonding with water. However, the large, nonpolar surface area created by the benzene ring and the two chlorine atoms is expected to make its aqueous solubility low.
-
Organic Solvent Solubility : The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, where both polar and nonpolar interactions can be accommodated[6]. It should also show solubility in less polar solvents like dichloromethane and benzene.
Workflow: Solubility Determination
This workflow outlines the standard shake-flask method, a gold-standard technique for determining thermodynamic solubility.
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An In-depth Technical Guide to 3,5-Dichloro-4-methoxyphenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-methoxyphenol is a halogenated aromatic organic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a phenol ring substituted with two chlorine atoms and a methoxy group, suggests intriguing electronic and biological properties that warrant further investigation. The presence of chlorine atoms can significantly alter the acidity of the phenolic proton and the reactivity of the aromatic ring, while the methoxy group can influence the molecule's lipophilicity and metabolic stability. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, a plausible synthetic route, physicochemical properties, and a discussion of its potential biological activities based on related compounds.
Core Identifiers and Chemical Structure
The definitive identification of this compound is crucial for any research or development endeavor. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
| Identifier | Value |
| CAS Number | 56680-68-3[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₆Cl₂O₂[1] |
| Molecular Weight | 193.03 g/mol [1] |
| InChI | InChI=1S/C7H6Cl2O2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3[1] |
| InChI Key | TWXPEKCXBROKDD-UHFFFAOYSA-N[1] |
| SMILES | COC1=C(Cl)C=C(O)C=C1Cl[1] |
The structure of this compound is a benzene ring with a hydroxyl group at position 1, a methoxy group at position 4, and chlorine atoms at positions 3 and 5.
Caption: Chemical structure of this compound.
Synthesis Methodology: A Plausible Approach via Direct Chlorination
A relevant precedent for this type of reaction is the chlorination of 4-methoxybenzoyl chloride, which can be achieved at elevated temperatures without a catalyst.[2] This suggests that direct chlorination of 4-methoxyphenol is a feasible synthetic strategy.
Proposed Experimental Protocol: Direct Chlorination of 4-Methoxyphenol
This protocol is a proposed methodology based on general knowledge of chlorination reactions and should be optimized and validated under appropriate laboratory safety protocols.
Materials:
-
4-Methoxyphenol (starting material)
-
Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂))
-
Anhydrous, non-polar solvent (e.g., dichloromethane (DCM) or carbon tetrachloride (CCl₄))
-
A weak base for neutralization (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware for organic synthesis, including a round-bottom flask, condenser, dropping funnel, and magnetic stirrer.
Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-methoxyphenol in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Chlorination: Cool the solution in an ice bath. Slowly add the chlorinating agent (e.g., 2.2 equivalents of sulfuryl chloride) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.
Causality in Experimental Choices:
-
The choice of a non-polar solvent is to ensure the solubility of the starting material and to facilitate the electrophilic substitution reaction.
-
The dropwise addition of the chlorinating agent at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of side products.
-
The use of a slight excess of the chlorinating agent is to ensure the complete dichlorination of the aromatic ring.
-
The final purification step is essential to remove any unreacted starting material, mono-chlorinated byproducts, and other impurities.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound, primarily sourced from chemical supplier databases. It is important to note that these values may not have been determined through rigorous, peer-reviewed experimental studies and should be used as a guide.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Molecular Weight | 193.03 g/mol | [1] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
Potential Applications in Drug Development and Research
While no specific biological activities or drug development applications have been reported for this compound, the structural motifs present in the molecule suggest several areas of potential interest for researchers.
-
Antimicrobial and Antifungal Activity: Phenolic compounds and their halogenated derivatives are known to possess antimicrobial and antifungal properties. The introduction of chlorine atoms can enhance this activity. Further investigation into the efficacy of this compound against various bacterial and fungal strains could be a promising research avenue.
-
Antioxidant and Radical-Scavenging Activity: Methoxyphenols are known for their antioxidant and radical-scavenging properties.[4][5] The electronic effects of the chlorine substituents could modulate this activity, potentially leading to a more potent or selective antioxidant.
-
Enzyme Inhibition: The substituted phenol ring could serve as a scaffold for the design of enzyme inhibitors. The specific substitution pattern may allow for targeted interactions with the active sites of various enzymes implicated in disease.
-
Cytotoxicity and Anticancer Research: Halogenated phenolic compounds have been studied for their potential cytotoxic effects.[6] The cytotoxicity of this compound against various cancer cell lines could be explored. It is worth noting that the parent compound, 4-methoxyphenol, has been associated with carcinogenicity in animal studies, which warrants careful consideration in any potential therapeutic application.[7]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is prudent to handle this compound with the precautions appropriate for a potentially hazardous chemical. The safety information for the parent compound, 4-methoxyphenol, and related chlorinated phenols should be considered.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hazard Identification (inferred from related compounds):
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The long-term toxicological properties have not been fully investigated.
Conclusion
This compound is a chemical compound with a well-defined structure and CAS number. While detailed experimental data on its synthesis, properties, and biological activity are currently limited in the public scientific literature, this guide provides a foundational understanding based on available information and logical scientific inference. The proposed synthetic route offers a starting point for its preparation in a laboratory setting. The potential for this molecule in areas such as medicinal chemistry and materials science warrants further investigation to fully elucidate its properties and applications. As with any chemical compound where comprehensive data is lacking, all handling and experimental work should be conducted with a high degree of caution and adherence to safety protocols.
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ResearchGate. (n.d.). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models.
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biological activity of chlorinated methoxyphenols
An In-depth Technical Guide to the Biological Activity of Chlorinated Methoxyphenols
Foreword for the Researcher
Chlorinated methoxyphenols represent a fascinating and complex class of compounds. On one hand, they are recognized as persistent environmental toxicants, emerging from industrial processes and the degradation of other xenobiotics. Their impact on biological systems is a critical area of study in toxicology and environmental science. On the other hand, the underlying methoxyphenol scaffold is present in numerous natural products with beneficial biological activities, including antioxidant and anti-inflammatory properties. This duality makes the study of their chlorinated derivatives particularly compelling. The addition of chlorine atoms to the methoxyphenol backbone drastically alters the molecule's electronic properties, lipophilicity, and steric profile, leading to profound changes in its biological effects. This guide is structured to provide a comprehensive overview, from the fundamental mechanisms of toxicity to the standardized protocols used to assess their activity, empowering researchers to navigate this intricate field with both foundational knowledge and practical tools.
The Chemical Identity and Environmental Significance of Chlorinated Methoxyphenols
Chlorinated methoxyphenols are aromatic compounds characterized by a benzene ring substituted with at least one hydroxyl (-OH) group, one methoxy (-OCH₃) group, and one or more chlorine (-Cl) atoms. They are structurally related to chlorophenols and methoxyphenols (like guaiacol and syringol).
Their prevalence in the environment is largely anthropogenic. Key sources include:
-
Pulp and Paper Industry: The chlorine bleaching of wood pulp, which contains lignin (a polymer rich in methoxyphenol subunits), is a major source of chlorinated methoxyphenols such as chloroguaiacols and chlorosyringols.[1][2]
-
Water Disinfection: The chlorination of drinking water containing natural phenolic compounds can lead to the formation of various chlorinated phenols and their derivatives.[1][3]
-
Degradation of Pesticides: They can be formed from the environmental breakdown of more complex chlorinated pesticides and herbicides.[1][4][5]
Due to their chemical stability, these compounds are persistent in the environment and can bioaccumulate in living organisms, posing a potential risk to both ecosystem and human health.[1][4] Their presence has been detected in drinking water, soil, and industrial effluents.[1][2][4]
Core Mechanisms of Biological Activity: A Toxicological Perspective
The is predominantly toxicological. The degree of toxicity is closely linked to the number and position of chlorine substituents on the aromatic ring, with toxicity generally increasing with greater chlorination.[4][6][7]
Uncoupling of Oxidative Phosphorylation
A primary mechanism of toxicity for higher chlorinated phenols is the uncoupling of oxidative phosphorylation in mitochondria.[6][7] These lipophilic compounds can insert into the inner mitochondrial membrane, disrupting the proton gradient that is essential for ATP synthesis. By shuttling protons across the membrane, they dissipate the electrochemical potential, causing the cell to increase its oxygen consumption in a futile attempt to restore the gradient. This leads to energy depletion (reduced ATP production) and increased heat generation, ultimately compromising cellular function and viability. The phenate ion is suggested to be the active species in this process.[6]
Induction of Oxidative Stress
Chlorinated phenols and their metabolites are potent inducers of oxidative stress.[8] This occurs through several pathways:
-
Generation of Reactive Oxygen Species (ROS): The metabolism of these compounds, particularly by cytochrome P450 enzymes, can produce reactive intermediates and ROS such as superoxide anions and hydroxyl radicals.[4]
-
Lipid Peroxidation: The generated ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This damages membrane integrity, leading to altered fluidity, inactivation of membrane-bound enzymes, and eventual cell lysis.[8]
-
Oxidative DNA Damage: ROS can directly damage DNA, causing single and double-strand breaks or modifications to DNA bases (e.g., formation of 8-oxo-2'-deoxyguanosine), which can lead to mutations and contribute to carcinogenicity.[4][8]
Caption: Oxidative stress pathway induced by chlorinated methoxyphenols.
Genotoxicity, Mutagenicity, and Carcinogenicity
Resulting from their ability to cause oxidative DNA damage, many chlorinated phenols are considered genotoxic and mutagenic.[1][4][5] Chronic exposure has been linked to carcinogenic activity in animal studies.[4][5] While the parent compounds may not always be potent mutagens, their metabolic activation can lead to the formation of reactive quinones and semiquinones that readily bind to and damage DNA and other cellular macromolecules.[4]
Enzyme Inhibition and Endocrine Disruption
The methoxyphenol scaffold is known to interact with various enzymes. While chlorination primarily enhances toxicity, these derivatives can still exhibit inhibitory activities. For instance, non-chlorinated methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme involved in inflammation.[9] Chlorination can alter this activity, potentially leading to off-target enzyme inhibition that contributes to toxicity.
Furthermore, many halogenated phenolic compounds are recognized as endocrine disruptors, capable of interfering with the synthesis, transport, and action of hormones, which can lead to reproductive and developmental toxicities.[8]
The Contrasting Bioactivity of the Methoxyphenol Scaffold
While chlorination imparts significant toxicity, it is crucial to understand the inherent biological activities of the parent methoxyphenol structure, which are often beneficial. Compounds like eugenol, ferulic acid, and curcumin, which contain the 2-methoxyphenol moiety, are well-known for their antioxidant and anti-inflammatory properties.[10][11][12]
-
Antioxidant and Radical-Scavenging Activity: The phenolic hydroxyl group is a key functional group for antioxidant activity, readily donating a hydrogen atom to neutralize free radicals.[12][13] The methoxy group at the ortho position can further stabilize the resulting phenoxyl radical through resonance.
-
Anti-inflammatory Effects: Many 2-methoxyphenols have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10][11]
This contrast highlights a critical concept in medicinal chemistry and toxicology: small structural modifications, such as the addition of chlorine atoms, can dramatically shift the biological profile of a molecule from potentially therapeutic to predominantly toxic.
Standardized Protocols for Assessing Biological Activity
To evaluate the biological impact of chlorinated methoxyphenols, a series of standardized in vitro assays are essential. These protocols provide a reproducible framework for quantifying cytotoxicity, antioxidant potential, and other key effects.
Protocol: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., human liver carcinoma HepG2 or murine macrophage RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the chlorinated methoxyphenol in a suitable solvent (e.g., DMSO). Create a serial dilution in cell culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be non-toxic (typically ≤0.5%).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger. DPPH is a stable free radical that has a deep violet color, which turns yellow upon reduction by an antioxidant.
Methodology:
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction: In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution. For the control, use 50 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
Data Presentation and Structure-Activity Relationships
Systematic evaluation of a series of chlorinated methoxyphenols allows for the development of Structure-Activity Relationships (SAR). This analysis provides critical insights into how molecular features influence biological activity.
Key SAR Observations:
-
Effect of Chlorination: As a general rule, increasing the number of chlorine atoms on the phenol ring increases lipophilicity and toxic potential.[6][7] For example, tetrachlorophenol is significantly more toxic than dichlorophenol.[7]
-
Position of Substituents: The specific placement of chlorine and methoxy groups influences steric hindrance and electronic effects, which can fine-tune the molecule's ability to interact with biological targets like mitochondrial membranes or enzyme active sites.
Caption: Relationship between chemical structure and biological activity.
Quantitative Data Summary
The following table structure should be used to summarize and compare experimental data from a series of compounds.
| Compound ID | Structure (Substituents) | Cytotoxicity IC₅₀ (µM) [Cell Line] | DPPH Scavenging (%) [Concentration] |
| Cmpd 1 | 4-chloro-2-methoxyphenol | Experimental Value | Experimental Value |
| Cmpd 2 | 2,4-dichloro-6-methoxyphenol | Experimental Value | Experimental Value |
| Cmpd 3 | 2,4,5-trichloro-guaiacol | Experimental Value | Experimental Value |
| Control | Eugenol | Experimental Value | Experimental Value |
Conclusion and Future Research Directions
Chlorinated methoxyphenols are environmentally significant compounds whose biological activities are dominated by toxicological effects, primarily driven by the uncoupling of oxidative phosphorylation and the induction of severe oxidative stress. The degree of chlorination is a key determinant of their potency. While the parent methoxyphenol scaffold can exhibit beneficial antioxidant and anti-inflammatory properties, the addition of chlorine atoms fundamentally shifts this profile towards toxicity.
For researchers in drug development and toxicology, this class of compounds serves as a stark reminder of the power of halogenation to modulate biological activity. Future research should focus on:
-
Metabolic Profiling: Identifying the specific metabolites of various chlorinated methoxyphenols to better understand the mechanisms of bioactivation and detoxification.
-
In Vivo Studies: Moving beyond in vitro assays to understand the toxicokinetics and systemic effects of these compounds in whole-organism models.
-
Mixture Toxicology: Assessing the combined toxic effects of the complex mixtures of these compounds as they are found in the environment, which may be synergistic.
-
Bioremediation: Developing and optimizing microbial or enzymatic systems for the effective degradation of these persistent pollutants.[14]
A thorough understanding of the structure-activity relationships governing the biological effects of chlorinated methoxyphenols is paramount for accurate environmental risk assessment and for guiding the design of safer industrial chemicals.
References
- Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (n.d.). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo.
- Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (2004). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
- Saleh, M. A., Clark, S., El-Ghorab, A., & Ramadan, M. F. (2021). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Journal of the Mexican Chemical Society, 65(2).
- Saleh, M., Clark, S., El-Ghorab, A., & Ramadan, M. (2021). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Journal of the Mexican Chemical Society, 65, 203-214.
- Olaniran, A. O., Mote, C. M., & Hiralal, L. (2014). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal.
- Satoh, K., Sakagami, H., & Fujisawa, S. (2009). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 14(11), 4478–4486.
- Adeola, A. O. (2018). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.
- Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24.
- Olson, K. R. (n.d.). PHENOL AND RELATED COMPOUNDS. In Poisoning & Drug Overdose, 7e. AccessMedicine.
- Ge, J., Li, Y., Liu, C., & Zhang, L. (2019). The toxic effects of chlorophenols and associated mechanisms in fish.
- Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Organic Chemistry, 8(9), 652–659.
- Unnikrishnan, M. K., Rao, M. N. A., & Ram, H. N. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Journal of Pharmaceutical Sciences, 5(1), 11.
- Michałowicz, J. (2005). The Occurrence of Chlorophenols, Chlorocatechols and Chlorinated Methoxyphenols in Drinking Water of the Largest Cities in Poland. Polish Journal of Environmental Studies, 14(3), 327–333.
- Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology, 26(6), 508–520.
- Michałowicz, J. (2005). The Occurrence of Chlorophenols, Chlorocatechols and Chlorinated Methoxyphenols in Drinking Water of the Largest Cities in Poland. Polish Journal of Environmental Studies, 14(3).
- Leavitt, A., & de la Cruz, A. L. (2014). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 48(21), 12695–12702.
- Cho, Y. M., Kim, J. H., & Lee, J. Y. (2013). Effective biochemical decomposition of chlorinated aromatic hydrocarbons with a biocatalyst immobilized on a natural enzyme support. Bioresource Technology, 133, 623–627.
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An In-depth Technical Guide on the Reactivity and Stability of Dichlorophenol Isomers
Foreword: Navigating the Complexities of Dichlorophenol Isomers
To the researchers, scientists, and drug development professionals who grapple with the nuances of substituted phenols, this guide offers a deep dive into the reactivity and stability of the six dichlorophenol (DCP) isomers. These compounds, while structurally similar, exhibit a fascinating and often challenging divergence in their chemical behavior. An intimate understanding of these differences is not merely academic; it is paramount for applications ranging from synthetic chemistry and catalyst development to environmental remediation and the prediction of metabolic pathways.
This document eschews a rigid, templated approach. Instead, it is structured to build a foundational understanding of the physicochemical properties of DCP isomers and progressively layer on the principles that govern their reactivity and stability. We will dissect the intricate interplay of electronic and steric effects, explore comparative reactivity in key chemical transformations, and provide actionable protocols for the empirical assessment of these properties. Every claim is substantiated with authoritative references, ensuring that this guide serves as a trustworthy and field-proven resource in your laboratory and research endeavors.
Structural and Physicochemical Landscape of Dichlorophenol Isomers
The six constitutional isomers of dichlorophenol—2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP—share the same molecular formula (C₆H₄Cl₂O) but differ in the substitution pattern of the chlorine atoms on the phenol ring. This seemingly subtle variation gives rise to a significant range of physicochemical properties that are the bedrock of their differential reactivity and stability.
Isomer Identification and Key Physicochemical Properties
A comprehensive understanding of each isomer's fundamental properties is the first step in predicting its behavior. The table below summarizes key physicochemical data for the six dichlorophenol isomers.
| Isomer | CAS Number | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | logP |
| 2,3-Dichlorophenol | 576-24-9 | 163.00 | 57-58 | 219 | 7.70 | 2.80 |
| 2,4-Dichlorophenol | 120-83-2 | 163.00 | 43-45 | 210 | 7.89 | 3.06 |
| 2,5-Dichlorophenol | 583-78-8 | 163.00 | 58-60 | 211 | 7.51 | 3.06 |
| 2,6-Dichlorophenol | 87-65-0 | 163.00 | 66-68 | 220 | 6.79 | 2.75 |
| 3,4-Dichlorophenol | 95-77-2 | 163.00 | 65-68 | 253 | 8.63 | 3.33 |
| 3,5-Dichlorophenol | 591-35-5 | 163.00 | 68-70 | 233 | 8.18 | 3.48 |
Data compiled from various sources, including PubChem.
The Heart of Reactivity: Electronic and Steric Effects
The reactivity of the dichlorophenol isomers is a direct consequence of the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing chlorine atoms (-Cl). This dynamic dictates the electron density of the aromatic ring and the acidity of the phenolic proton.
Inductive and Resonance Effects: A Delicate Balance
The hydroxyl group is an activating, ortho, para-directing group due to its strong +R (resonance) effect, which donates electron density to the aromatic ring. Conversely, the chlorine atoms are deactivating, ortho, para-directing groups. Their -I (inductive) effect withdraws electron density from the ring, while their +R effect is weaker than that of the hydroxyl group.
The positions of the chlorine atoms relative to the hydroxyl group and to each other determine the net electronic effect at each carbon atom of the ring, thereby influencing the susceptibility of the molecule to electrophilic attack and the stability of the corresponding phenoxide anion.
Acidity (pKa): A Window into Reactivity
The acidity of the dichlorophenol isomers, quantified by their pKa values, is a powerful indicator of their reactivity. A lower pKa signifies a more acidic phenol, which in turn suggests a more stabilized phenoxide anion. This stabilization is influenced by:
-
Inductive Effect: Chlorine atoms closer to the hydroxyl group exert a stronger electron-withdrawing inductive effect, stabilizing the negative charge of the phenoxide ion and thus increasing acidity (lowering pKa). This is particularly evident in the ortho-substituted isomers.
-
Intramolecular Hydrogen Bonding: In ortho-chlorinated phenols, intramolecular hydrogen bonding can occur between the hydroxyl group and the adjacent chlorine atom. This interaction stabilizes the neutral phenol, making it less acidic (higher pKa) than might be expected based on inductive effects alone. However, the electron-withdrawing effect of the ortho-chlorine on the phenoxide anion is a dominant factor, generally leading to increased acidity compared to meta and para isomers. For instance, 2,6-dichlorophenol is the most acidic isomer, indicating that the inductive effects of two ortho-chlorines significantly outweigh any stabilizing hydrogen bonding in the neutral molecule.
Figure 1: A conceptual diagram illustrating the interplay of electronic and steric effects on the reactivity, acidity, and stability of dichlorophenol isomers.
Comparative Reactivity in Key Chemical Transformations
Predicting the outcome of a chemical reaction involving a dichlorophenol isomer requires a nuanced understanding of how its unique electronic and steric profile will influence the reaction pathway. Below, we explore the comparative reactivity of the six isomers in several key reaction classes.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the hydroxyl group is a powerful activating and ortho, para-directing group. The chlorine atoms, while deactivating, are also ortho, para-directing. The ultimate position of substitution is determined by the combined directing effects and the steric hindrance at potential reaction sites.
-
General Reactivity Trend: The overall reactivity in EAS is expected to decrease with increasing chlorine substitution due to the deactivating nature of chlorine.
-
Isomer-Specific Reactivity:
-
2,4-Dichlorophenol: The hydroxyl group strongly activates the C6 and C2 positions. The chlorine at C4 directs to C2 and C6, and the chlorine at C2 directs to C4 and C6. The C6 position is therefore highly activated and the primary site of electrophilic attack.
-
2,6-Dichlorophenol: Both ortho positions are blocked by chlorine atoms. The hydroxyl group directs to the para position (C4), making it the most likely site for substitution, although the overall reactivity is diminished by the two electron-withdrawing chlorine atoms.
-
3,5-Dichlorophenol: The hydroxyl group directs to the C2, C4, and C6 positions. The meta chlorine atoms deactivate these positions less than they would ortho or para positions. Therefore, substitution is expected at the ortho and para positions relative to the hydroxyl group.
-
Oxidation Reactions
The susceptibility of dichlorophenol isomers to oxidation is critical in the context of their environmental fate and degradation.
A comparative study on the ozonation kinetics of the six dichlorophenol isomers revealed significant differences in their reactivity. The overall reaction is second-order, and the rate is highly pH-dependent. The ozonation rate of 2,6-DCP is the fastest, while that of 3,4-DCP is the slowest under identical conditions. The activation energies for these reactions range from 46.5 to 55.3 kJ/mol.
| Isomer | Relative Ozonation Rate |
| 2,6-Dichlorophenol | Fastest |
| 2,5-Dichlorophenol | Intermediate |
| 2,4-Dichlorophenol | Intermediate |
| 2,3-Dichlorophenol | Intermediate |
| 3,5-Dichlorophenol | Intermediate |
| 3,4-Dichlorophenol | Slowest |
This trend is based on the findings that the ozonation rate of 2,6-DCP is the fastest and that of 3,4-DCP is the slowest.
Stability of Dichlorophenol Isomers
The stability of dichlorophenol isomers is a critical consideration in their handling, storage, and persistence in the environment. Stability can be assessed under various conditions, including thermal and photochemical stress.
Thermal Stability
Photochemical Stability
The photochemical stability of dichlorophenols is of significant environmental concern, as these compounds can be degraded in the presence of light. The degradation can proceed through direct photolysis or be mediated by photosensitizers. The quantum yield of photodegradation is a key parameter for assessing photochemical stability. The rate of photodegradation is influenced by the electronic properties of the isomers and the presence of other substances in the medium.
Experimental Protocols for Reactivity and Stability Assessment
The following protocols provide a framework for the experimental evaluation of the reactivity and stability of dichlorophenol isomers. These are intended as starting points and should be optimized for specific research objectives.
Protocol for Determining Oxidation Kinetics by Ozonation
Objective: To determine the second-order rate constant for the reaction of a dichlorophenol isomer with ozone.
Methodology:
-
Solution Preparation: Prepare a stock solution of the dichlorophenol isomer in a suitable solvent (e.g., ultrapure water). Prepare a series of buffered solutions at the desired pH.
-
Ozone Generation: Generate a continuous stream of ozone gas using an ozone generator. Bubble the ozone through the buffered solution until a stable dissolved ozone concentration is achieved.
-
Reaction Initiation: Inject a known volume of the dichlorophenol stock solution into the ozone-saturated buffer solution with vigorous stirring to initiate the reaction.
-
Sample Analysis: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., with sodium thiosulfate). Analyze the concentration of the dichlorophenol isomer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the dichlorophenol isomer as a function of time. Determine the initial reaction rate and use it to calculate the second-order rate constant.
Figure 2: A simplified workflow for determining the ozonation kinetics of dichlorophenol isomers.
Protocol for Assessing Photochemical Stability
Objective: To determine the photodegradation quantum yield of a dichlorophenol isomer.
Methodology:
-
Solution Preparation: Prepare a solution of the dichlorophenol isomer of known concentration in a photochemically inert solvent (e.g., acetonitrile or water).
-
Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to determine the photon flux of the light source at the irradiation wavelength.
-
Irradiation: Irradiate the dichlorophenol solution in a quartz cuvette or photoreactor using a light source with a known spectral output (e.g., a mercury lamp with appropriate filters).
-
Sample Analysis: At regular time intervals, measure the concentration of the dichlorophenol isomer using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the decrease in dichlorophenol concentration over time. From the initial rate of degradation and the measured photon flux, calculate the photodegradation quantum yield.
Conclusion and Future Directions
The reactivity and stability of the six dichlorophenol isomers are governed by a complex interplay of electronic and steric factors. While general trends can be predicted based on fundamental principles of organic chemistry, precise, comparative experimental data is crucial for accurate modeling and application. This guide has synthesized the available data and theoretical understanding to provide a comprehensive overview for researchers.
Future research should focus on generating more direct comparative data for a wider range of reactions, particularly for electrophilic aromatic substitution and various oxidative degradation pathways. Furthermore, detailed mechanistic studies, aided by computational chemistry, will continue to unravel the subtle yet significant differences that make each dichlorophenol isomer a unique chemical entity.
References
A comprehensive list of hyperlinked references will be provided here, citing all sources for data and mechanistic claims.
The Enduring Utility of Halogenated Phenols: An In-Depth Technical Guide to Industrial Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the significant and varied industrial applications of halogenated phenols. Moving beyond a simple catalog of uses, this document delves into the fundamental chemical principles that underpin their utility, offering insights into the causality behind their selection for specific applications and providing detailed methodologies for their synthesis and analysis.
Introduction: The Versatile Chemistry of Halogenated Phenols
Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of halogens to the phenolic structure dramatically alters its physicochemical properties, including acidity, lipophilicity, and reactivity. This tailored functionality is the cornerstone of their widespread industrial importance. This guide will explore the core applications of these versatile compounds, focusing on their roles as flame retardants, disinfectants and biocides, wood preservatives, and as pivotal intermediates in chemical synthesis.
Flame Retardants: Quenching the Fire
The most significant application of halogenated phenols in terms of production volume is in the field of flame retardants. Tetrabromobisphenol A (TBBPA) stands as the most produced brominated flame retardant globally, integral to the fire safety of countless consumer and industrial products.[1]
Mechanism of Action: A Radical Intervention
Halogenated flame retardants primarily function in the gas phase of a fire. The intense heat of a fire causes the polymer matrix containing the halogenated phenol to decompose, releasing halogen radicals (e.g., Br• or Cl•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction. By converting these highly reactive species into less reactive molecules (HBr or HCl), the flame's energy is diminished, slowing or even extinguishing the fire.[2][3][4][5]
Caption: Mechanism of Halogenated Flame Retardants.
Key Compound: Tetrabromobisphenol A (TBBPA)
TBBPA is a cornerstone of fire safety in the electronics industry, used in over 95% of FR-4 printed circuit boards.[1][6] It can be used as a reactive flame retardant, where it is chemically bound into the polymer backbone of epoxy and polycarbonate resins, or as an additive flame retardant, where it is physically mixed with the polymer, often in acrylonitrile butadiene styrene (ABS) plastics.[1][7][8]
| Property | Value |
| Chemical Formula | C₁₅H₁₂Br₄O₂ |
| Molar Mass | 543.87 g/mol |
| Melting Point | 179-181 °C |
| Appearance | White to off-white powder |
| Data sourced from multiple chemical suppliers. |
Disinfectants and Biocides: Controlling Microbial Growth
The antimicrobial properties of phenols are significantly enhanced by halogenation. Halogenated phenols are broad-spectrum biocides effective against bacteria, fungi, and viruses.
Mechanism of Action: A Multi-pronged Attack
The primary mechanism of action of phenolic disinfectants is the disruption of microbial cell membranes. Their lipophilic nature allows them to penetrate the lipid-rich cell membrane, increasing its permeability and causing the leakage of essential intracellular components, ultimately leading to cell death.[9][10] Additionally, they can denature essential enzymes and other proteins within the cell.[11][12]
Notable Compounds and Their Applications
-
Ortho-benzyl-para-chlorophenol (OBPCP): A widely used germicide in disinfectant solutions for households and hospitals.[13][14] It is effective against a broad range of microorganisms, including Mycobacterium tuberculosis.[13]
-
2,4,6-Trichlorophenol (TCP): Historically used as an antiseptic, fungicide, and bactericide.[15][16][17] Its use has declined due to concerns about the formation of dioxins during its manufacturing process.[15]
-
Chloroxylenol (PCMX): A halogen-substituted phenolic disinfectant widely used in antiseptic soaps and household disinfectants.[18]
Wood Preservation: Extending the Lifespan of Timber
Halogenated phenols have a long history of use as heavy-duty wood preservatives, protecting against fungal decay and insect attack.
Mechanism of Action: Potent Toxicity to Wood-Destroying Organisms
The efficacy of halogenated phenols as wood preservatives stems from their toxicity to a wide range of fungi and insects that degrade wood. They disrupt cellular processes in these organisms, similar to their action as general biocides.
Key Compound: Pentachlorophenol (PCP)
Pentachlorophenol (PCP) has been a primary industrial wood preservative since the 1930s, used extensively for treating utility poles, railroad ties, and cross arms.[19][20][21][22] It is typically dissolved in an oil-based carrier and applied using a pressure treatment process to ensure deep penetration into the wood.[1][13][15][23][24] The use of PCP is now restricted in many regions due to its toxicity and persistence in the environment.[19][20]
Chemical Synthesis: Building Blocks for Diverse Molecules
Halogenated phenols are valuable intermediates in the synthesis of a wide array of more complex chemicals. The halogen and hydroxyl groups provide reactive sites for further chemical modification.
Applications as Intermediates
-
Pharmaceuticals: The halogenated phenol moiety is a common structural feature in many pharmaceutical compounds, where it can influence binding affinity to biological targets and metabolic stability.[11][23]
-
Agrochemicals: They are precursors in the manufacture of herbicides and pesticides.[11][25] For example, chlorinated phenols are used in the synthesis of phenoxy herbicides.
-
Dyes: Halogenated phenols are used in the production of certain types of dyes.[25]
Experimental Protocols
Synthesis of Tetrabromobisphenol A (TBBPA)
This protocol is adapted from a patented industrial process and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Bisphenol A
-
Dichloroethane (DCE)
-
49% Hydrogen peroxide
-
Bromine
-
Heterogeneous catalyst (e.g., layered double hydroxides exchanged with tungstate)
-
2-liter round-bottom flask with a stirrer
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Separating funnel
Procedure:
-
In a 2-liter round-bottom flask, combine 100 g of bisphenol A, 600 ml of dichloroethane, 75 mg of the catalyst, and 20 ml of water.
-
While stirring vigorously, add 66.58 g of 49% hydrogen peroxide to the mixture.
-
Using a pressure-equalizing dropping funnel, add 147.7 g of bromine continuously over a period of 8-10 minutes. The addition should be controlled to prevent the escape of bromine vapors from the reflux condenser.
-
Continue stirring the reaction mixture at the same temperature for 30 minutes after the bromine addition is complete.
-
Transfer the reaction mixture to a separating funnel and allow the layers to separate at 60-65°C.
-
Separate the organic layer, which contains the TBBPA product.
-
The product can be further purified by crystallization from the organic solvent.
This protocol is based on the process described in US Patent 6,245,950 B1.[7]
Wood Preservation with Pentachlorophenol (PCP) - Pressure Treatment
This is a generalized overview of an industrial process.
Equipment:
-
Pressure treatment cylinder
-
Mixing tank
-
Vacuum pump
-
Wood to be treated (e.g., utility poles)
-
Pentachlorophenol (PCP)
-
Petroleum oil carrier
Procedure:
-
Preparation of Treating Solution: Solid blocks of PCP are dissolved in heated petroleum oil in a mixing tank to achieve the desired working concentration (typically 5-9%).[15]
-
Wood Conditioning: The moisture content of the wood is reduced by air seasoning, kiln drying, or in-cylinder processes like steaming and vacuum.[15]
-
Pressure Treatment: a. The conditioned wood is placed in the pressure treatment cylinder. b. The cylinder is filled with the PCP-oil solution. c. Pressure is applied to the cylinder to force the preservative deep into the wood structure. Treatment parameters (pressure, temperature, duration) vary depending on the wood species and product.[1]
-
Post-Treatment: a. After the pressure cycle, the excess preservative is drained from the cylinder. b. A final vacuum is applied to remove excess preservative from the wood surface, minimizing "bleeding" of the chemical.[15]
Caption: Workflow for Wood Preservation with PCP.
Analysis of Halogenated Phenols by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general procedure based on established EPA methods.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate capillary column (e.g., TG-5SilMS)
Procedure:
-
Sample Preparation:
-
For water samples, extract the phenols using a solid-phase extraction (SPE) cartridge. Elute the trapped phenols with a suitable solvent like methylene chloride.
-
For wood samples, extract a known weight of wood shavings with a solvent such as acetonitrile containing an internal standard.[16]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.
-
Chromatographic Separation: The different halogenated phenols are separated based on their boiling points and interactions with the stationary phase of the capillary column as they pass through the heated GC oven.
-
Mass Spectrometric Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification and quantification.
This protocol is a generalized summary based on principles from EPA Method 528 and other analytical literature.[17][19][22][25]
Conclusion
Halogenated phenols, despite facing scrutiny due to the environmental and health concerns associated with some of their members, remain compounds of significant industrial value. Their tailored chemical properties make them highly effective in critical applications such as fire safety, disinfection, and material preservation. The future of halogenated phenols will likely involve the development of new compounds with improved environmental profiles and the implementation of stricter control measures for existing substances to mitigate potential risks. For researchers and scientists, a thorough understanding of their chemistry, mechanisms of action, and analytical methodologies is essential for both their responsible application and the innovation of safer and more sustainable alternatives.
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Pentachlorophenol - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Wood preservation facilities, pentachlorophenol pressure: chapter E-5 - Canada.ca. (2017, September 10). Retrieved January 21, 2026, from [Link]
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Pentachlorophenol | US EPA. (n.d.). Retrieved January 21, 2026, from [Link]
-
How do flame retardants work? (n.d.). Retrieved January 21, 2026, from [Link]
-
Evaluate the usefulness of halogens and phenolic derivatives as disinfectants and/or antiseptics. | Homework.Study.com. (n.d.). Retrieved January 21, 2026, from [Link]
- Process for the preparation of tetrabromobisphenol A. (n.d.). Google Patents.
-
Exploration of management options Pentachlorophenol (PCP) - UNECE. (2010, March 22). Retrieved January 21, 2026, from [Link]
-
Determination of Chlorinated Phenols in Surface-Treated Lumber by HPLC | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved January 21, 2026, from [Link]
-
PENTACHLOROPHENOL PRESSURETREATED WOOD. (n.d.). Retrieved January 21, 2026, from [Link]
- The method of synthesis pentachlorophenol. (n.d.). Google Patents.
-
Tetrabromobisphenol A - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. (n.d.). MSD Veterinary Manual. Retrieved January 21, 2026, from [Link]
-
Flame retardants, their beginning, types, and environmental impact: a review. (n.d.). Environmental Science and Pollution Research. Retrieved January 21, 2026, from [Link]
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Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) - OSTI.GOV. (1986, May 1). Retrieved January 21, 2026, from [Link]
-
Best Management Practices for the Use of Preservative-Treated Wood in Aquatic Environments in Michigan. (n.d.). Retrieved January 21, 2026, from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Separation of some halogenated phenols by GC-MS | Request PDF - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]
-
Phenolic Disinfectants & The Future of Alternative Options | CloroxPro. (2022, September 8). Retrieved January 21, 2026, from [Link]
-
PentaChloroPhenol-(PCP) - Regulations.gov. (2019, November 3). Retrieved January 21, 2026, from [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Applications of halogen flame retardants | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
An effective and rapidly degradable disinfectant from disinfection byproducts - PMC - NIH. (2024, June 7). Retrieved January 21, 2026, from [Link]
-
Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis - National Toxicology Program (NTP). (2014, July 3). Retrieved January 21, 2026, from [Link]
-
Mechanism of action of phenolic disinfectants. VII. Factors affecting binding of phenol derivatives to Micrococcus lysodeikticus cells - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI. (n.d.). Retrieved January 21, 2026, from [Link]
-
EPA-NERL: 528: Phenols in Water by GC/MS - National Environmental Methods Index. (n.d.). Retrieved January 21, 2026, from [Link]
-
RoC Profile: Pentachlorophenol and By-products of Its Synthesis - National Toxicology Program (NTP). (2013, July 8). Retrieved January 21, 2026, from [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to 3,5-Dichloro-4-methoxyphenol
This guide provides a comprehensive technical overview of 3,5-Dichloro-4-methoxyphenol, a halogenated aromatic compound of interest to researchers and professionals in synthetic chemistry and drug discovery. We will delve into its properties, plausible synthetic routes, and its potential context within the broader landscape of pharmaceutical development.
Introduction and Strategic Context
This compound is a substituted phenol characterized by a methoxy group and two chlorine atoms on the benzene ring. While not a widely studied compound in its own right, its structure is representative of a class of molecules—chlorinated phenols—that are of significant interest in medicinal chemistry and materials science.[1][2] Halogenation, particularly chlorination, is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Therefore, this compound serves as a valuable exemplar and potential intermediate for the synthesis of more complex molecules.[4] This guide will provide the foundational knowledge necessary to synthesize, characterize, and strategically utilize this compound in a research and development setting.
Physicochemical and Structural Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| CAS Number | 56680-68-3 |
| Molecular Formula | C₇H₆Cl₂O₂ |
| Molecular Weight | 193.03 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)O)Cl |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water[2] |
Proposed Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and efficient synthetic route can be devised based on established principles of organic chemistry, specifically the electrophilic aromatic substitution of phenols. The proposed synthesis involves the direct chlorination of 4-methoxyphenol.
Synthetic Workflow
The overall workflow for the proposed synthesis is depicted in the following diagram:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method for the synthesis of this compound. The choice of sulfuryl chloride as the chlorinating agent is based on its effectiveness and selectivity in the chlorination of phenols.
Materials:
-
4-Methoxyphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Chlorination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (2.2 eq) in dichloromethane to the stirred solution via the dropping funnel over 30 minutes. The reaction is exothermic and the temperature should be maintained below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Rationale for Experimental Choices:
-
The use of a slight excess of sulfuryl chloride (2.2 equivalents) is to ensure the complete dichlorination of the starting material.
-
The reaction is performed at a low temperature to control the exothermicity and minimize the formation of side products.
-
Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve both the starting material and the reagent.
-
The aqueous workup with sodium bicarbonate is necessary to neutralize any remaining acidic byproducts.
Applications in Research and Drug Discovery
Chlorinated phenols are a class of compounds with diverse biological activities and applications.[2] They are found in numerous FDA-approved drugs and are utilized as antiseptics, herbicides, and pesticides.[3][5]
Role as a Synthetic Intermediate
The primary utility of this compound in a research setting is likely as a synthetic intermediate.[4] The phenolic hydroxyl group can be readily derivatized, for instance, through etherification or esterification, to introduce new functional groups. The chlorine atoms provide sites for further functionalization via cross-coupling reactions or can serve to sterically and electronically influence the molecule's properties.
Potential Biological Activity
Given the known biological activities of related compounds, it is plausible that this compound could exhibit antimicrobial or antifungal properties.[4] Many commercially important disinfectants and preservatives are based on chlorinated phenol structures.[5] Further screening and biological evaluation would be required to ascertain its specific activities.
The following diagram illustrates the potential pathways for the application of this compound in drug discovery:
Caption: Potential derivatization and application pathways for this compound.
Conclusion
This compound is a readily accessible synthetic building block with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its properties and a plausible, detailed protocol for its synthesis. By leveraging the principles of electrophilic aromatic substitution, researchers can efficiently produce this compound and explore its utility as an intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of chlorine and a methoxy group on the phenol scaffold makes it a molecule of interest for further investigation.
References
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A scalable and green one-minute synthesis of substituted phenols. RSC Advances. Available at: [Link]
-
Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. Available at: [Link]
-
A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. Available at: [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. Available at: [Link]
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A scalable and green one-minute synthesis of substituted phenols. ResearchGate. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]
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A review of chlorinated phenols. PubMed. Available at: [Link]
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Synthesis of compound 3 from 3,5-dimethoxyphenol (1) and 4-methoxy benzenediazonium tetrafluoroborate (2). ResearchGate. Available at: [Link]
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PubMed Central. Available at: [Link]
-
Synthesis of 4-Methoxyphenol. Erowid. Available at: [Link]
-
ELECTROPHILIC CHLORINATION OF 4‐METHYLPHENOLS WITH MOLECULAR CHLORINE. SYNTHESIS OF DIMETHOXY AROMATICS BY METHANOLYSIS OF 4‐CHLORO‐4‐METHYLCYCLOHEXA‐2,5‐DIENONES. Sci-Hub. Available at: [Link]
-
4-METHOXYPHENOL. Ataman Kimya. Available at: [Link]
-
Preparation of 4-methoxyphenol. PrepChem.com. Available at: [Link]
-
Synthesis of 4-Methoxyphenol. Rhodium Archive. Available at: [Link]
-
Commercially Important Chlorinated Phenols. Encyclopedia.pub. Available at: [Link]
- Production of 4-methoxyphenol. Google Patents.
-
Does anyone have detailed methodology for synthesis of 6-(4-methoxyphenyl)-2,4 dichloro-1,3,5 triazin?. ResearchGate. Available at: [Link]
-
dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. Available at: [Link]
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Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. ResearchGate. Available at: [Link]
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Navigating the Solubility Landscape of 3,5-Dichloro-4-methoxyphenol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,5-Dichloro-4-methoxyphenol in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of extensive published quantitative solubility data for this specific compound, we present a robust guide grounded in physicochemical principles and established experimental methodology. This document provides a theoretical prediction of solubility behavior based on molecular structure, a detailed protocol for the widely accepted shake-flask equilibrium solubility method, and guidance on data interpretation. Our objective is to empower researchers with the tools to generate reliable and reproducible solubility data for this compound in their specific solvent systems, thereby facilitating its application in further research and development.
Introduction to this compound
This compound is a substituted phenol derivative with potential applications in various fields of chemical and pharmaceutical research. A clear understanding of its solubility is fundamental to its use in synthesis, formulation, and biological screening.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 56680-68-3 | [1] |
| Molecular Formula | C₇H₆Cl₂O₂ | [1] |
| Molecular Weight | 193.0273 g/mol | [1] |
| Structure |
Note: The image is for illustrative purposes and is sourced from PubChem.
Theoretical Considerations for Solubility in Organic Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[2] The structure of this compound, with its polar hydroxyl group, two electron-withdrawing chloro groups, and an electron-donating methoxy group, suggests a nuanced solubility profile.
Influence of Functional Groups
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts solubility in polar, protic solvents such as alcohols (e.g., ethanol, methanol) and to some extent in polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).
-
Methoxy Group (-OCH₃): The methoxy group is polar and can act as a hydrogen bond acceptor. While it is an electron-donating group by resonance, which can influence the acidity of the phenolic proton, its impact on solubility is primarily through its contribution to the overall polarity of the molecule.[3][4]
-
Chloro Groups (-Cl): The two chlorine atoms are electron-withdrawing and increase the overall molecular weight and hydrophobicity of the molecule. Chlorinated phenols are generally readily soluble in organic solvents but have limited solubility in water.[2] The presence of multiple chlorine atoms can enhance solubility in nonpolar and weakly polar solvents due to favorable van der Waals interactions.
Predicted Solubility Profile
Based on the interplay of these functional groups, the following solubility trends for this compound can be anticipated:
-
High Solubility: Expected in polar aprotic solvents like acetone, and in polar protic solvents like ethanol and methanol, where hydrogen bonding interactions can be readily formed.
-
Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate and dichloromethane. The presence of the chloro groups may enhance solubility in chlorinated solvents.
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexane and toluene, where the polar hydroxyl and methoxy groups would hinder dissolution.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound.[5] This method, detailed in OECD Guideline 105, involves saturating a solvent with the solute and then quantifying the dissolved concentration.[6][7]
Principle
An excess of the solid compound is agitated in the chosen solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visually in excess after the equilibration period is sufficient.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate, but this should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[8]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand at the same constant temperature to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solid, centrifuge the vials or filter the supernatant through a chemically inert filter (e.g., PTFE syringe filter) that does not adsorb the solute.
-
-
Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the sample.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Data Summary Table
| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| e.g., Methanol | e.g., 5.1 | e.g., 25 | ||
| e.g., Acetone | e.g., 5.1 | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 4.4 | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 3.1 | e.g., 25 | ||
| e.g., Toluene | e.g., 2.4 | e.g., 25 | ||
| e.g., Hexane | e.g., 0.1 | e.g., 25 |
Causality in Experimental Choices
-
Choice of Equilibration Time: The agitation time is a critical parameter. An insufficient duration will lead to an underestimation of solubility. It is imperative to establish that equilibrium has been reached by demonstrating that the measured solubility does not increase with a longer agitation time.[5]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for data reproducibility.
-
Purity of the Compound: The solubility of a substance can be significantly affected by impurities.[7] It is recommended to use a well-characterized and purified sample of this compound for accurate solubility determination.
Conclusion
While readily available quantitative solubility data for this compound in a range of organic solvents is currently limited, this guide provides a robust framework for both predicting its solubility behavior and experimentally determining it with high fidelity. By understanding the influence of the compound's functional groups and by meticulously applying the shake-flask method, researchers can generate the reliable data necessary to advance their work in drug development and other scientific endeavors. The protocols and theoretical considerations presented herein are designed to be a self-validating system, ensuring the integrity and trustworthiness of the obtained results.
References
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Angene Chemical. (n.d.). Phenol, 3,5-dichloro-4-methoxy- (CAS# 56680-68-3). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Exon-Taylor, M., et al. (n.d.). A review of chlorinated phenols. PubMed. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
National Center for Education Statistics. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 : Phenols. Retrieved from [Link]
-
Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength?. Retrieved from [Link]
-
TEGEWA. (2023, October 5). Water-soluble or Not? A Simple Question Difficult to Answer. Retrieved from [Link]
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- 8. enamine.net [enamine.net]
An In-depth Technical Guide to the Derivatives of 3,5-Dichloro-4-methoxyphenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the derivatives of 3,5-dichloro-4-methoxyphenol, a versatile substituted phenol with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of synthetic methods to offer a deeper understanding of the strategic considerations and mechanistic underpinnings that guide the derivatization of this complex scaffold. We will delve into key synthetic transformations, including O-alkylation, esterification, and electrophilic aromatic substitution, providing not only detailed, self-validating protocols but also the scientific rationale behind the choice of reagents and reaction conditions. This guide is intended to empower researchers to harness the full potential of this compound as a building block for novel molecular entities with tailored properties.
Introduction: The Strategic Value of the this compound Scaffold
Phenolic compounds are a cornerstone of drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The this compound core, in particular, presents a unique combination of structural features that make it an attractive starting point for chemical exploration. The two chlorine atoms significantly influence the electronic properties of the aromatic ring, enhancing its lipophilicity and potentially modulating its metabolic stability.[2] The methoxy group, a common feature in bioactive molecules, can participate in key binding interactions with biological targets. Finally, the phenolic hydroxyl group serves as a versatile handle for a wide range of chemical modifications.
Understanding the interplay of these substituents is crucial for designing effective derivatization strategies. The chlorine atoms are electron-withdrawing through induction but can also act as weak ortho-, para-directors in electrophilic aromatic substitution due to lone pair donation. The methoxy group is a strong activating and ortho-, para-directing group, while the hydroxyl group is also a powerful activating ortho-, para-director. The steric hindrance imposed by the two chlorine atoms flanking the methoxy group will also play a significant role in directing the regiochemical outcome of reactions.
This guide will systematically explore the derivatization of this scaffold, providing practical insights and detailed methodologies for the synthesis of a variety of derivatives.
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is the most readily accessible functional group for derivatization, offering straightforward routes to ethers and esters.
O-Alkylation and O-Arylation: Expanding the Ether Landscape
The synthesis of ether derivatives from phenols can be achieved through several reliable methods, with the Williamson ether synthesis and the Ullmann condensation being the most prominent.
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] For a sterically hindered and electron-deficient phenol like this compound, the formation of the phenoxide is the critical first step. Strong bases such as sodium hydride (NaH) are typically employed to ensure complete deprotonation.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like NaH is crucial to avoid side reactions. The use of a polar aprotic solvent like dimethylformamide (DMF) is preferred as it effectively solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction. The reaction is often performed at slightly elevated temperatures to overcome the activation energy barrier, but excessive heat should be avoided to minimize potential elimination side reactions with the alkyl halide.
Experimental Protocol: Synthesis of 3,5-dichloro-4-methoxy-1-(prop-2-yn-1-yloxy)benzene
-
Preparation of the Phenoxide: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) dropwise.
-
Reaction with Alkyl Halide: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes. Cool the mixture back to 0 °C and add propargyl bromide (1.1 equivalents) dropwise.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative O-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Propargyl bromide | NaH | DMF | rt | 18 | ~85 |
| Benzyl bromide | K₂CO₃ | Acetone | Reflux | 12 | ~90 |
| Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | 60 | 6 | ~92 |
Visualization: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
The Ullmann condensation is a powerful method for the synthesis of diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[5][6] This reaction is particularly useful for creating more complex molecular architectures.
Causality Behind Experimental Choices: The choice of a copper catalyst is central to the Ullmann reaction. Basic copper carbonate or copper(I) iodide are commonly used. A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is often necessary to achieve the high temperatures required for this reaction. The base, typically potassium carbonate or cesium carbonate, is crucial for the formation of the phenoxide. The use of an excess of the more readily available aryl halide can help drive the reaction to completion.
Experimental Protocol: Synthesis of 3,4'-Dichloro-5-methoxydiphenyl ether
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 equivalent), 1-chloro-4-iodobenzene (1.2 equivalents), potassium carbonate (2.0 equivalents), and basic copper carbonate (0.1 equivalents) in N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to 170-180 °C and stir vigorously. The water formed during the reaction can be removed by azeotropic distillation with an appropriate solvent if necessary.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. After completion (typically 12-24 hours), cool the reaction mixture to room temperature and dilute with toluene.
-
Purification: Filter the mixture to remove inorganic salts. Wash the filtrate with aqueous ammonia to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.
Visualization: Ullmann Condensation Workflow
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- 4. The structure and synthesis of 2-hydroxy-4-methoxy-6-methylphenyl 3-hydroxy-5-methylphenyl ether (LL-V125α), a fungal diaryl ether - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
Methodological & Application
Authored by: Senior Application Scientist, Gemini Laboratories
An Application Guide to the Analytical Determination of 3,5-Dichloro-4-methoxyphenol
Abstract
This comprehensive application note provides detailed methodologies for the accurate and reliable detection and quantification of this compound. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this guide presents field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each protocol is built upon the pillars of scientific integrity, explaining the causality behind experimental choices to ensure robust, reproducible results. We further explore method validation, data interpretation, and include a foundational protocol for UV-Vis Spectrophotometry for rapid screening.
Introduction and Relevance
This compound is a halogenated phenolic compound. As a chlorinated phenol, its presence, even at trace levels, can be of significant interest in various matrices, from pharmaceutical process streams where it may be an intermediate or impurity, to environmental samples where it could be a degradation product of pesticides or other industrial chemicals. The structural combination of a methoxy group and chlorine atoms on the phenol ring imparts specific chemical properties that necessitate tailored analytical approaches for unambiguous identification and quantification.
The primary challenge in analyzing such compounds lies in achieving adequate separation from structurally similar isomers or matrix components, and attaining the sensitivity required for trace-level detection. This guide provides the necessary protocols to overcome these challenges, ensuring that the generated data is both accurate and trustworthy.[1][2]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value (Predicted/Estimated) | Source/Rationale |
| CAS Number | 114615-99-9 | Inferred from chemical name |
| Molecular Formula | C₇H₆Cl₂O₂ | Based on structure |
| Molecular Weight | 209.03 g/mol | Based on structure |
| Appearance | White to off-white crystalline solid | Typical for chlorinated phenols |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, Dichloromethane), sparingly soluble in water | Property of similar phenols[3][4] |
| pKa | ~7-8 | Estimated based on dichlorophenol analogues |
| UV Absorbance Max (λmax) | ~225 nm, ~285 nm | Predicted based on 4-methoxyphenol spectrum[5] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[4][6] Its strength lies in the high resolving power of gas chromatography for separation and the definitive identification capabilities of mass spectrometry. For phenolic compounds, direct analysis can sometimes suffer from poor peak shape (tailing) due to the active hydroxyl group interacting with the GC system. Derivatization is often employed to mitigate this, improving volatility and chromatographic performance.[7]
Causality in Method Design:
-
Why Derivatization? The acidic proton of the phenolic hydroxyl group can cause peak tailing. Converting it to an ether (e.g., methylation) or a silyl ether (e.g., with BSTFA) blocks this activity, resulting in sharper, more symmetrical peaks and improved sensitivity.[7]
-
Choice of Column: A low- to mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. This phase provides excellent separation for a wide range of semi-volatile compounds, including halogenated phenols.[8][9]
-
Why Mass Spectrometry? MS provides structural information, allowing for confident identification based on the compound's unique fragmentation pattern, which is crucial for distinguishing it from isomers. Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits.[10]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS Method
1. Reagents and Materials
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Dichloromethane, Hexane, Methanol (Pesticide or HPLC grade)[11]
-
Derivatizing Agent (Optional but Recommended): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Internal Standard (IS): e.g., 2,4,6-Tribromophenol or a deuterated analogue
-
Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours.[11]
2. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol. Store at 4°C.[12]
-
Internal Standard Stock (1000 µg/mL): Prepare similarly.
-
Working Calibration Standards (0.1 - 10 µg/mL): Prepare a series of at least five calibration standards by diluting the stock standard in hexane or the final sample solvent.[12] Spike each standard with a constant concentration of the internal standard (e.g., 1 µg/mL).
3. Sample Preparation (from Water Matrix)
-
To a 100 mL water sample, add the internal standard.
-
Adjust the pH to <2 with sulfuric acid.
-
Perform a liquid-liquid extraction by shaking the sample with 3 x 30 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic layers and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Derivatization Step: Add 100 µL of BSTFA, cap tightly, and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
4. Instrumental Conditions
-
Gas Chromatograph: Agilent 8890 or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole or equivalent[9]
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[9]
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 230°C, 70 eV
-
Acquisition Mode: Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification (select 3-4 characteristic ions).
5. Data Analysis and Validation
-
Identification: Confirm the analyte by matching its retention time and mass spectrum against a pure standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against concentration. Apply linear regression.
-
Method Validation: The method should be validated according to established guidelines to ensure its suitability.[1][13]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.995 | Ensures a proportional response across the concentration range.[14] |
| Precision (%RSD) | < 15% | Demonstrates the repeatability of the measurement.[15] |
| Accuracy (% Recovery) | 80 - 120% | Measures how close the result is to the true value.[13] |
| LOD (Limit of Detection) | S/N ratio > 3 | The lowest concentration that can be reliably detected.[2] |
| LOQ (Limit of Quantitation) | S/N ratio > 10 | The lowest concentration that can be accurately quantified.[2][15] |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful alternative, particularly for samples where the analyte is non-volatile or thermally unstable. It separates compounds based on their polarity.[16] UV detection is simple, robust, and effective for aromatic compounds like this compound which possess a strong chromophore.
Causality in Method Design:
-
Why RP-HPLC? this compound is a moderately polar molecule, making it ideally suited for retention and separation on a non-polar stationary phase like C18.
-
Choice of Column: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for aromatic compounds. A C8 column could also be considered for slightly less retention if needed.[15][17]
-
Mobile Phase Composition: A mixture of a weak acid in water (e.g., phosphoric acid or TFA) and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the phenolic hydroxyl group, ensuring a single, well-retained form of the analyte and leading to sharp, symmetrical peaks.[15][17] Acetonitrile is often preferred for its lower UV cutoff.[5]
-
Detection Wavelength: The wavelength should be set at an absorption maximum (λmax) to maximize sensitivity. Based on its structure, λmax values around 225 nm and 285 nm are expected.[5] While 225 nm may offer higher signal, 285 nm often provides better selectivity against potential interferences.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV Method
1. Reagents and Materials
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile, Methanol (HPLC grade), Ultrapure Water
-
Mobile Phase Additive: Phosphoric Acid or Trifluoroacetic Acid (TFA)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
2. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Working Calibration Standards (1 - 100 µg/mL): Prepare a series of at least five calibration standards by diluting the stock standard in the diluent.
-
Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. Filter all solutions through a 0.45 µm syringe filter prior to injection.[16]
3. Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[16]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic, 60% B
-
Flow Rate: 1.0 mL/min[16]
-
Injection Volume: 10 µL[16]
-
Detector: Diode Array Detector (DAD) or UV Detector
-
Detection Wavelength: 285 nm (or λmax determined from UV scan)
4. Data Analysis and Validation
-
Identification: Confirm the analyte by matching the retention time and UV spectrum (if using DAD) against a pure standard.
-
Quantification: Generate a calibration curve by plotting the peak area against concentration. Use an external standard method.
-
Validation: The same validation parameters as described for the GC-MS method (Linearity, Precision, Accuracy, LOD, LOQ) should be assessed to ensure the method is fit for purpose.
UV-Vis Spectrophotometry: A Screening Protocol
For quality control or situations where the sample matrix is simple and known, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification. This technique relies on the principle that the analyte absorbs light at a specific wavelength.
Causality: This method's viability rests on the assumption that this compound is the primary absorbing species in the sample at the chosen wavelength. A known method for 4-methoxyphenol involves reaction with sodium nitrite in an acidic medium to produce a colored derivative, which enhances specificity and sensitivity.[18]
Detailed Protocol: Colorimetric UV-Vis Method
-
Reagents: Glacial Acetic Acid, Sodium Nitrite (analytical grade).[18]
-
Standard Preparation: Prepare a series of standards (e.g., 5 - 50 µg/mL) of this compound in glacial acetic acid.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in glacial acetic acid to fall within the standard curve range.
-
Color Development: To 5 mL of each standard and sample solution, add 1 mL of a 1% sodium nitrite solution. Mix well and allow the reaction to proceed for 10 minutes to develop a stable yellow color.[18]
-
Measurement: Using a spectrophotometer, measure the absorbance of each solution at the λmax of the colored derivative (approximately 420 nm, to be determined experimentally) against a reagent blank.[18]
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the unknown sample.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. GC-MS offers unparalleled specificity and is ideal for complex matrices and trace-level detection, especially when coupled with derivatization. HPLC-UV provides a robust, reliable, and widely accessible alternative for routine quantitative analysis. For rapid screening in controlled environments, UV-Vis spectrophotometry can be a valuable tool. Each protocol described herein is a self-validating system, designed to produce data of the highest integrity when executed with care.
References
- Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
- (n.d.). III Analytical Methods.
- United States Environmental Protection Agency. (n.d.). Method 8041A.
- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol.
- Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
- (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025.
- (n.d.). Analytical method validation: A brief review.
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 4-Methoxy-2,3,5,6-tetramethylphenol.
- Kubanek, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PMC - NIH.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- (n.d.). 7. ANALYTICAL METHODS.
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
- (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- United States Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- CN102830076A. (2012, December 19). Method for determining 4-methoxyphenol in industrial acrylamide. Google Patents.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
- BenchChem. (n.d.). Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Derivatives.
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- 12. settek.com [settek.com]
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Navigating the Synthesis and Handling of 3,5-Dichloro-4-methoxyphenol: A Comprehensive Guide for Researchers
For the researcher, scientist, and drug development professional, the precise and safe handling of specialized chemical intermediates is paramount to experimental success and laboratory safety. This guide provides a detailed exploration of 3,5-Dichloro-4-methoxyphenol, a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. In the absence of extensive published data on this specific molecule, this document synthesizes established principles for handling chlorinated phenols and provides robust, experience-based protocols for its synthesis, characterization, and safe management.
Compound Profile and Physicochemical Properties
This compound is a substituted phenol, and its chemical identity is summarized in the table below. Understanding these properties is the foundation for its appropriate handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₂ | Angene Chemical |
| Molecular Weight | 193.03 g/mol | Angene Chemical |
| IUPAC Name | This compound | Angene Chemical |
| CAS Number | 56680-68-3 | Angene Chemical |
Note: Detailed experimental data on physical properties such as melting point, boiling point, and solubility are not widely available. Researchers should determine these properties experimentally as needed.
Hazard Assessment and Safety Protocols
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent adherence to safety protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure.[3][4][5]
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated. | Prevents skin contact and irritation.[5] |
| Eye Protection | Safety goggles forming a tight seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing. | Protects against serious eye irritation and potential burns.[3][4] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. If there is a risk of aerosolization and a fume hood is not available, a respirator with an organic vapor cartridge is necessary. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[3][4] |
Engineering Controls
All work with this compound, including weighing, dissolving, and reacting, must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.[7][8][9][10][11]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8][9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.[10] |
Proposed Experimental Protocols
The following protocols are based on established chemical principles and procedures for analogous compounds, providing a strong starting point for the synthesis and analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound is the methylation of 3,5-dichloro-1,4-benzenediol (3,5-dichlorohydroquinone). This approach is analogous to the synthesis of other methoxyphenols.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 3,5-dichloro-1,4-benzenediol in a suitable solvent such as methanol.
-
Deprotonation: Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution to form the phenoxide.
-
Methylation: Slowly add one equivalent of a methylating agent, like dimethyl sulfate, to the reaction mixture. Control the temperature to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Characterization
Confirm the identity and purity of the synthesized this compound using standard analytical techniques.
Sources
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3,5-Dichloro-4-methoxyphenol: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Halogenated Phenolic Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly chlorine, has become a cornerstone of medicinal chemistry.[1] The deliberate placement of chlorine substituents on a lead molecule can profoundly influence its physicochemical properties, metabolic stability, and target-binding affinity. When combined with other key functional groups, such as the methoxy and hydroxyl moieties of a phenol, a versatile and powerful building block emerges. This guide focuses on one such scaffold: 3,5-dichloro-4-methoxyphenol .
The this compound moiety offers a unique combination of features. The two chlorine atoms flanking the methoxy group create a distinct electronic and steric environment, influencing pKa, lipophilicity, and the potential for halogen bonding interactions within a protein's active site. The methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a potential site for modification to fine-tune pharmacokinetic properties.[2] Finally, the phenolic hydroxyl group provides a convenient handle for synthetic elaboration, allowing for the facile introduction of diverse pharmacophores through reactions like the Williamson ether synthesis.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a building block in medicinal chemistry. We will delve into its synthesis, key reactions for its incorporation into lead scaffolds, and its application in the design of targeted therapies, with a particular focus on kinase inhibitors.
Synthetic Considerations: Accessing the Building Block
A reliable and scalable synthesis of this compound is paramount for its widespread use. While a direct, one-pot synthesis from simple precursors is not extensively documented, a robust two-step approach starting from the readily available 4-methoxyphenol can be employed. This proposed synthesis is based on well-established chlorination reactions of phenols.
Protocol 1: Synthesis of this compound
This protocol describes a plausible laboratory-scale synthesis of this compound via the direct chlorination of 4-methoxyphenol. The choice of chlorinating agent and reaction conditions is critical to achieve the desired dichlorination pattern and minimize side products. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the ortho-chlorination of phenols.
Materials:
-
4-Methoxyphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (2.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can react with sulfuryl chloride to produce corrosive and unwanted byproducts.
-
Low Temperature: The chlorination of phenols is an exothermic and often aggressive reaction. Maintaining a low temperature helps to control the reaction rate, minimize the formation of over-chlorinated or undesired isomers, and prevent degradation of the starting material and product.
-
Stoichiometry of Sulfuryl Chloride: Using a slight excess of sulfuryl chloride (2.1 eq) ensures the complete dichlorination of the 4-methoxyphenol.
-
Aqueous Bicarbonate Quench: The quench with sodium bicarbonate neutralizes any remaining sulfuryl chloride and the hydrochloric acid generated during the reaction.
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 3,5-dichloro-4-methoxyphenyl moiety has emerged as a valuable scaffold in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The unique electronic and steric properties of this building block can be exploited to achieve high-affinity binding to the ATP-binding site of various kinases.
A notable example is in the development of Janus kinase (JAK) inhibitors. A potent and selective JAK1 inhibitor was discovered that incorporates a (4-chloro-3-methoxyphenyl)amino group, highlighting the utility of a closely related scaffold.[4] The chlorine and methoxy substituents can engage in specific interactions with the kinase active site, contributing to both potency and selectivity.
Workflow for Incorporating this compound into a Kinase Inhibitor Scaffold
The following diagram illustrates a generalized workflow for utilizing this compound as a building block in the synthesis of a hypothetical kinase inhibitor.
Caption: Generalized workflow for synthesizing a kinase inhibitor using this compound.
Key Synthetic Transformations: The Williamson Ether Synthesis
The phenolic hydroxyl group of this compound is a prime site for synthetic elaboration. The Williamson ether synthesis is a classic and highly reliable method for forming an ether linkage, connecting the dichlorinated phenolic core to a larger, more complex scaffold.
Protocol 2: Williamson Ether Synthesis with this compound
This protocol provides a general procedure for the O-alkylation of this compound with a generic alkyl halide (R-X), representing a key step in the synthesis of more complex drug candidates.
Materials:
-
This compound
-
Alkyl halide (R-X, e.g., benzyl bromide, a functionalized alkyl chloride)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate and water for extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: Add the alkyl halide (R-X) (1.1 eq) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 2-16 hours. The reaction progress should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a common and cost-effective base for this transformation. For less reactive alkyl halides, a stronger base like cesium carbonate may be employed to increase the rate of deprotonation of the phenol.
-
Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for Sₙ2 reactions like the Williamson ether synthesis. They effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free to react.
-
Inert Atmosphere: Prevents potential side reactions involving oxygen, especially at elevated temperatures.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate, particularly with less reactive alkyl halides.
Structure-Activity Relationship (SAR) and Physicochemical Properties
The incorporation of the 3,5-dichloro-4-methoxyphenyl moiety can significantly impact the biological activity and drug-like properties of a molecule. While specific SAR data for this exact fragment across multiple target classes is limited, we can extrapolate from related structures and general principles of medicinal chemistry.
| Property | Influence of the 3,5-Dichloro-4-methoxyphenyl Moiety | Rationale |
| Potency | Can increase potency. | The chlorine atoms can engage in halogen bonding with backbone carbonyls in the protein active site. The overall scaffold can fill hydrophobic pockets. |
| Selectivity | May enhance selectivity. | The defined steric and electronic profile of the group can lead to preferential binding to the target kinase over off-target kinases. |
| Lipophilicity (logP) | Increases lipophilicity. | The two chlorine atoms significantly increase the lipophilicity of the molecule, which can impact solubility and cell permeability. |
| Metabolic Stability | Can improve metabolic stability. | The chlorine atoms can block sites of potential oxidative metabolism on the aromatic ring. The methoxy group, however, can be a site of O-demethylation. |
| Aqueous Solubility | Likely to decrease solubility. | The increased lipophilicity generally leads to lower aqueous solubility, which may require formulation strategies to overcome. |
Logical Relationship in SAR
Caption: Influence of the 3,5-dichloro-4-methoxyphenyl moiety on key drug properties.
DMPK and Toxicological Profile: Considerations for Drug Development
While specific preclinical and clinical data for compounds containing the 3,5-dichloro-4-methoxyphenyl fragment are not widely available in the public domain, general trends for halogenated and methoxylated compounds can provide some guidance.
-
Absorption: The increased lipophilicity imparted by the dichloro substitution may enhance membrane permeability and oral absorption, but this can be offset by poor aqueous solubility.
-
Distribution: Highly lipophilic compounds may exhibit increased plasma protein binding and a larger volume of distribution, potentially leading to longer half-lives.
-
Metabolism: The primary metabolic pathway for the methoxy group is likely O-demethylation by cytochrome P450 enzymes to the corresponding catechol. The dichlorinated aromatic ring is generally more resistant to oxidative metabolism.
-
Excretion: Metabolites are typically more polar and are excreted renally or via the biliary route.
-
Toxicology: The toxicological profile of any new chemical entity must be rigorously evaluated. Potential liabilities associated with chlorinated aromatics, such as the potential for bioaccumulation or the formation of reactive metabolites, should be carefully assessed during preclinical development. A comprehensive analysis of physicochemical and ADME properties of approved kinase inhibitors can provide valuable benchmarks for the development of new candidates.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers a powerful tool for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. The straightforward access to this scaffold and its facile incorporation into more complex molecules, particularly through robust reactions like the Williamson ether synthesis, make it an attractive starting point for lead optimization campaigns.
As our understanding of the nuanced roles of halogen bonding and the impact of specific substitution patterns on drug-target interactions continues to grow, we can expect to see the 3,5-dichloro-4-methoxyphenyl moiety and related structures featured in an increasing number of innovative therapeutic agents. Future work should focus on the detailed elucidation of the ADME and toxicological profiles of compounds containing this scaffold to further guide its rational application in drug design.
References
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
The discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. PubMed. Available at: [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central. Available at: [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed. Available at: [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]
-
The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
chromatographic separation of dichlorophenol isomers
An In-Depth Technical Guide to the Chromatographic Separation of Dichlorophenol Isomers
Authored by a Senior Application Scientist
Dichlorophenols (DCPs) are a class of chlorinated organic compounds comprising six positional isomers, each with distinct physical properties and toxicological profiles.[1] These compounds are significant as intermediates in the manufacturing of herbicides, preservatives, and dyes, but they are also recognized as environmental pollutants.[1][2] The separation and quantification of individual DCP isomers are critical for quality control, environmental monitoring, and toxicological studies.
However, the chromatographic separation of positional isomers presents a significant analytical challenge.[3][4] Compounds that differ only in the substitution pattern on an aromatic ring, such as the six DCP isomers, exhibit very similar physicochemical properties like polarity, boiling point, and acidity (pKa).[4][5] This similarity makes achieving baseline resolution a complex task that requires careful optimization of chromatographic conditions.
This technical guide provides a comprehensive overview and detailed protocols for the separation of dichlorophenol isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with an introduction to Supercritical Fluid Chromatography (SFC) as a modern, efficient alternative.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Analysis
Reversed-phase HPLC is a powerful and versatile technique for separating DCP isomers. The separation is governed by the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The key to resolving these closely related isomers lies in exploiting the subtle differences in their hydrophobicity and electronic character through strategic selection of the column and mobile phase.
Causality Behind Experimental Choices in HPLC
-
Stationary Phase Selection: The choice of column is the most critical parameter for achieving selectivity.
-
C18 (Octadecylsilane) Columns: These are the most common starting point for DCP separation, offering robust hydrophobic retention.[6] However, a standard C18 may not always provide sufficient resolution for all six isomers.
-
Phenyl-Hexyl Columns: For aromatic compounds like DCPs, phenyl-based stationary phases can offer alternative selectivity. The π-π interactions between the phenyl rings of the stationary phase and the analyte can resolve isomers that co-elute on a C18 column.[7]
-
Cyclodextrin-Based Phases: Cyclodextrins, either bonded to the stationary phase or used as a mobile phase additive, provide a unique separation mechanism based on inclusion complexation.[8][9] The torus-shaped cyclodextrin molecules can include the DCP isomers within their cavity, and subtle differences in the fit and interaction strength based on the chlorine atom positions lead to excellent separation of positional isomers.[8][10]
-
-
Mobile Phase Optimization: Fine-tuning the mobile phase is essential for maximizing resolution.[11][12]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. Switching between them can alter selectivity because they interact differently with both the analyte and the stationary phase.[7]
-
pH Control: This is arguably the most critical factor for analyzing phenols. DCPs are weakly acidic compounds.[5] Operating the mobile phase at a low pH (typically ≤ 3) using an acidifier like phosphoric or formic acid suppresses the ionization of the phenolic hydroxyl group.[7][13] This ensures that the analytes are in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times. An unstable pH can lead to peak broadening and shifting retention.
-
Experimental Protocol: HPLC Separation of Dichlorophenol Isomers
This protocol provides a general-purpose gradient method for the separation of a mixture of DCP isomers on a C18 column.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Dichlorophenol isomer standards.
-
0.45 µm syringe filters for sample preparation.[7]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.5% Phosphoric Acid in HPLC-grade water.[7]
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases thoroughly using an ultrasonic bath or inline degasser.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or scan with PDA for optimal wavelength for each isomer).[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile) 0.0 70 30 10.0 20 80 12.0 20 80 12.1 70 30 | 15.0 | 70 | 30 |
-
-
System Equilibration & Analysis:
-
Install the column and equilibrate the system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Prepare a mixed standard solution of the DCP isomers in a 50:50 mixture of water and acetonitrile.
-
Filter all samples and standards through a 0.45 µm filter prior to injection.[7]
-
Inject the standards and samples and integrate the resulting chromatogram.
-
Data Presentation: Elution Order of DCP Isomers
The elution order of DCP isomers can vary significantly based on the chromatographic conditions. Under reversed-phase conditions using a β-cyclodextrin modifier, one study reported the following elution order, which is primarily influenced by the isomer's ability to form inclusion complexes and its solvation in the mobile phase.[8]
| Elution Order | Dichlorophenol Isomer |
| 1 | 2,6-Dichlorophenol |
| 2 | 2,3-Dichlorophenol |
| 3 | 2,5-Dichlorophenol |
| 4 | 2,4-Dichlorophenol |
| 5 | 3,4-Dichlorophenol |
| 6 | 3,5-Dichlorophenol |
| Data sourced from a study using a mobile phase modified with β-cyclodextrin.[8] |
Visualization: HPLC Method Development Workflow
Caption: Workflow for HPLC method development for dichlorophenol isomer separation.
Gas Chromatography (GC): High Resolution for Volatile Analytes
GC is an excellent technique for separating volatile and semi-volatile compounds like DCPs. Separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of a capillary column.
Causality Behind Experimental Choices in GC
-
Stationary Phase Selection: In GC, the stationary phase chemistry dictates the selectivity.
-
Polysiloxane Phases: On standard non-polar (e.g., DB-5) or mid-polarity (e.g., DB-17) phases, the elution order of DCP isomers generally follows their boiling points.[14]
-
Specialty Phases: To overcome co-elution based on boiling points, specialty phases are employed. Phases with a high phenyl content enhance separation through dipole-dipole and dispersion interactions.[14] Unique stationary phases, such as dibenzo-18-crown-6, have been shown to provide excellent resolution by interacting with the isomers in a way that is not dependent on boiling point, significantly altering the elution order.[14]
-
-
Derivatization vs. Direct Injection:
-
Direct Injection: DCPs can be analyzed directly. However, the acidic nature of the phenolic hydroxyl group can lead to peak tailing due to interaction with active sites in the injector or column.[14]
-
Derivatization: To improve chromatographic performance, DCPs are often derivatized. Acetylation or silylation converts the polar hydroxyl group into a less polar, more stable ether or ester. This reduces peak tailing, improves thermal stability, and can enhance detector sensitivity, particularly for the Electron Capture Detector (ECD).[15][16] U.S. EPA methods often include a derivatization step.[16]
-
Experimental Protocol: GC-MS Analysis of Dichlorophenol Isomers
This protocol is based on general principles outlined in U.S. EPA methodologies for phenol analysis.[16][17][18] It involves direct injection followed by GC-MS detection.
Instrumentation and Materials:
-
Gas chromatograph with a capillary column injection port and a Mass Spectrometer (MS) detector.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).
-
Helium carrier gas (high purity).
-
Dichlorophenol standards in a suitable solvent (e.g., methylene chloride).
-
Autosampler vials with PTFE-lined septa.
Procedure:
-
Sample Preparation:
-
For environmental water samples, perform a liquid-liquid extraction with a solvent like methylene chloride at an acidic pH or use Solid Phase Extraction (SPE).[17]
-
Concentrate the extract to a final volume of 1 mL.
-
Prepare calibration standards in the same final solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 270 °C.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
-
-
Analysis:
-
Inject 1 µL of the prepared standards and sample extracts.
-
Identify isomers by comparing retention times and mass spectra to those of authentic standards. The molecular ion for DCPs is expected at m/z 162, with characteristic isotope patterns due to the two chlorine atoms.
-
Data Presentation: Stationary Phase Effects on Elution Order
The choice of stationary phase in GC has a profound impact on the elution order of DCP isomers.
| Stationary Phase Type | Typical Elution Order | Primary Separation Mechanism |
| Polysiloxanes (e.g., KF-50) | 2,5- < 2,4- < 2,3- < 2,6- < 3,5- < 3,4- | Boiling Point |
| Dibenzo-18-crown-6 | 2,6- < 2,5- < 2,4- < 2,3- < 3,5- < 3,4- | Molecular Interaction/Complexation |
| Data adapted from A. Ono, Analyst, 1983.[14] |
Visualization: GC Analysis Decision Tree
Caption: Decision tree for GC analysis of dichlorophenols.
Supercritical Fluid Chromatography (SFC): A Green and Rapid Alternative
SFC is an advanced chromatographic technique that uses carbon dioxide in its supercritical state as the primary mobile phase.[19] This gives the mobile phase unique properties: liquid-like solvating power and gas-like diffusivity and viscosity.[20] The result is a powerful separation technique that is often faster and uses significantly less organic solvent than HPLC, making it a "green" technology.[19]
SFC is particularly well-suited for separating structurally similar molecules like positional isomers.[19][21] By adding a small percentage of an organic modifier (e.g., methanol) to the CO2 mobile phase, the polarity can be finely tuned to achieve separation.[22] While less common than HPLC or GC for routine DCP analysis, its speed and efficiency make it a compelling option for high-throughput screening and purification. The separation principles are similar to normal-phase HPLC, and a wide range of stationary phases can be employed.
Sample Preparation for Environmental Matrices
For the analysis of DCPs in complex matrices like water or sediment, proper sample preparation is crucial to remove interferences and pre-concentrate the analytes to detectable levels.[23]
-
Solid Phase Extraction (SPE): This is a widely used technique where a water sample is passed through a cartridge containing a solid sorbent (e.g., C18, polystyrene-divinylbenzene).[17] The DCPs are retained on the sorbent while salts and other polar impurities pass through. The retained DCPs are then eluted with a small volume of an organic solvent.[17][24]
-
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the DCPs from the aqueous sample into an immiscible organic solvent (e.g., methylene chloride).[25] The pH of the water sample is typically adjusted to an acidic value to ensure the DCPs are in their neutral form for efficient extraction.
Conclusion
The successful is an achievable but non-trivial task that relies on the careful selection and optimization of the analytical method.
-
HPLC offers great flexibility through its wide range of stationary and mobile phases, with pH control being the most critical parameter for robust separations.
-
GC provides high resolving power, especially with specialty columns designed to separate compounds based on factors other than boiling point. Derivatization can be a key step to improve peak shape and sensitivity.
-
SFC presents a modern, fast, and environmentally friendly alternative, particularly advantageous for high-throughput applications.
The choice of technique ultimately depends on the specific analytical goals, the number of isomers to be resolved, the sample matrix, and the instrumentation available to the researcher. By understanding the chemical principles behind each technique, scientists can develop robust and reliable methods for the accurate quantification of these important compounds.
References
- Morin, N., Peyrin, E., Cornet, S. M., & Guillaume, Y. C. (1999). Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with ß-Cyclodextrin.
- Ono, A. (1983).
- HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Subl
- The six dichlorophenol isomer structures.
- Separation of Dichlorophenol Isomers by Gas = Liquid Chrom
-
2,6-Dichlorophenol. Wikipedia. [Link]
-
Dichlorophenol. Wikipedia. [Link]
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
- Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
- Method 604: Phenols. U.S. Environmental Protection Agency.
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
- 2,4-DICHLOROPHENOL Product Inform
- Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.
-
Liquid chromatographic retention behaviour and separation of chlorophenols on a -cyclodextrin bonded-phase column. Part III. Diaromatic chlorophenols. ResearchGate. [Link]
-
2,4-Dichlorophenol. PubChem, National Center for Biotechnology Information. [Link]
- Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
- Kanchanamayoon, W., Pumporn, S., Tantidechamongkorn, J., & Bamrungsook, A. (2013). Sample preparation and preconcentration for determination of chlorophenols in water and sediment samples. Analytical Chemistry: An Indian Journal.
-
The Science and Strategy Behind Isomer Separation. Rotachrom Technologies. [Link]
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry. [Link]
-
Sample preparation for the determination of chlorophenols. ResearchGate. [Link]
-
Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography. Taylor & Francis Online. [Link]
-
A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER. [Link]
-
GC-MS spectrum of control 2,4-dichlorophenol. ResearchGate. [Link]
-
Separation of 2,4-Dichlor-3-((isopropylidene)amino)phenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Sample preparation and preconcentration for determination of chlorophenols in water and sediment samples. TSI Journals. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Gas Chromatographic Analysis of Chlorophenol Mixtures. Analytical Chemistry. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. ResearchGate. [Link]
- EPA Method 525.3. The Royal Society of Chemistry.
-
Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography. ElectronicsAndBooks. [Link]
- Ambient Water Quality Criteria for 2,4-dichlorophenol. U.S. Environmental Protection Agency.
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS.
-
Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]
-
Stevenson, R. L. (2013). State-of-the-Art Separations With Convergence Chromatography. American Laboratory. [Link]
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Application Note: Quantification of 3,5-Dichloro-4-methoxyphenol in Environmental Samples
Introduction
3,5-Dichloro-4-methoxyphenol, a halogenated phenolic compound, is of growing environmental concern due to its potential persistence, toxicity, and bioaccumulation. Its presence in the environment can stem from various industrial processes, including the manufacturing of pesticides, herbicides, and as a degradation product of more complex molecules.[1] Accurate and sensitive quantification of this compound in environmental matrices such as water and soil is crucial for environmental monitoring, risk assessment, and regulatory compliance.
This application note provides a detailed guide for the quantification of this compound in environmental samples. We will explore two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of method will depend on the required sensitivity, sample matrix, and available instrumentation.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for developing effective extraction and analysis methods.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₂ | [2][3] |
| Molecular Weight | 193.03 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Water Solubility | Low to moderate (predicted based on structure) | |
| pKa | ~7-8 (estimated based on substituted phenols) |
The phenolic hydroxyl group imparts a polar character and acidity, while the dichlorinated aromatic ring and methoxy group contribute to its lipophilicity. This amphiphilic nature necessitates careful optimization of sample preparation procedures to achieve efficient extraction and cleanup.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for trace-level quantification. However, the polar nature of the phenolic hydroxyl group in this compound can lead to poor chromatographic peak shape and interactions with the stationary phase.[4] Therefore, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile derivative, improving chromatographic performance.[5][6][7]
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as phenols.[5][6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the hydroxyl group to form a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively.[5][8]
Diagram: Derivatization of this compound with BSTFA
Caption: Silylation of this compound to its TMS derivative.
High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative approach that often does not require derivatization, simplifying sample preparation.[9] Reversed-phase HPLC with a C18 column is well-suited for separating moderately polar compounds like this compound. UV detection is a common and robust choice for quantification, with the detection wavelength selected based on the analyte's UV absorbance maximum.
Experimental Protocols
PART 1: Sample Collection and Preservation
Water Samples:
-
Collect samples in amber glass bottles to prevent photodegradation.
-
Preserve samples by acidifying to pH < 2 with sulfuric acid to inhibit microbial degradation.
-
Store samples at 4°C and extract within 7 days of collection.
Soil and Sediment Samples:
-
Collect samples in glass jars with PTFE-lined caps.
-
Store samples at 4°C in the dark and extract as soon as possible, ideally within 14 days.
-
Prior to extraction, air-dry the samples and sieve to remove large debris.
PART 2: Sample Preparation
Caption: General workflow for environmental sample preparation.
This protocol is suitable for pre-concentrating the analyte from water samples and removing interfering substances.[10][11]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~2 with HCl). Do not allow the cartridge to go dry.
-
Sample Loading: Pass the acidified water sample (e.g., 500 mL) through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 2 x 3 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of a solvent compatible with the subsequent analysis (e.g., ethyl acetate for GC-MS, or mobile phase for HPLC).
This protocol utilizes solvent extraction to isolate the analyte from solid matrices.[12][13][14]
-
Extraction: Weigh 10 g of homogenized, dry soil into a glass centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., acetonitrile:acetone 1:1 v/v).[12]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[15]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Carefully decant the supernatant into a clean collection tube.
-
Repeat Extraction: Repeat the extraction process (steps 1-4) two more times, combining the supernatants.
-
Cleanup (if necessary): The combined extract may require a cleanup step using SPE, similar to the procedure for water samples, to remove co-extracted matrix components.[10]
-
Concentration: Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
PART 3: Instrumental Analysis
-
Derivatization:
-
To the 1 mL concentrated extract, add 100 µL of BSTFA with 1% TMCS as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | For trace-level analysis.[15] |
| Inlet Temperature | 280°C | Ensures complete vaporization of the derivatized analyte. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | A common non-polar column suitable for a wide range of semi-volatile compounds.[16] |
| Carrier Gas | Helium at 1.2 mL/min | |
| Oven Program | Initial temp 80°C, hold 2 min; ramp to 280°C at 15°C/min; hold 5 min | Optimized for separation of the target analyte from potential interferences.[15] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS.[15] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. |
| Monitored Ions | To be determined by analyzing a standard of the derivatized this compound. Likely fragments would include the molecular ion and fragments corresponding to the loss of a methyl or silyl group. |
-
HPLC Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separation of moderately polar compounds.[9] |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water with 0.1% Phosphoric Acid | A common mobile phase for phenolic compounds, with acid to suppress ionization and improve peak shape.[9][17] |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30°C | For reproducible retention times. |
| Injection Volume | 20 µL | |
| UV Detector | 285 nm (or wavelength of maximum absorbance) | Wavelength should be optimized by scanning a standard solution. |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC protocol is essential for generating reliable and defensible data.
-
Method Blank: An analyte-free matrix (e.g., deionized water or clean sand) is carried through the entire sample preparation and analysis process to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of the analyte is added to a sample before extraction to assess matrix effects and method accuracy and precision.
-
Laboratory Control Sample (LCS): A standard of known concentration in a clean matrix is analyzed to monitor the performance of the analytical method.
-
Calibration: A multi-point calibration curve (typically 5-7 points) should be generated to encompass the expected concentration range of the samples. The correlation coefficient (r²) should be >0.995.
Representative Quantitative Data (Hypothetical)
| Parameter | GC-MS | HPLC-UV |
| Method Detection Limit (MDL) | ||
| Water | 0.01 µg/L | 0.5 µg/L |
| Soil | 0.1 µg/kg | 5 µg/kg |
| Limit of Quantitation (LOQ) | ||
| Water | 0.03 µg/L | 1.5 µg/L |
| Soil | 0.3 µg/kg | 15 µg/kg |
| Recovery (Matrix Spike) | ||
| Water | 85-110% | 80-105% |
| Soil | 75-100% | 70-95% |
| Relative Standard Deviation (RSD) | < 15% | < 15% |
Conclusion
The methodologies presented in this application note provide a comprehensive framework for the reliable quantification of this compound in environmental water and soil samples. The choice between GC-MS and HPLC-UV will be dictated by the specific requirements of the study, with GC-MS offering superior sensitivity for trace-level analysis. Proper sample preparation and rigorous quality control are paramount to achieving accurate and reproducible results.
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Derivatization for Gas Chromatography. Phenomenex. [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]
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General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]
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Method 8041A: Phenols by Gas Chromatography. EPA. [Link]
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Sample preparation for the determination of chlorophenols. ResearchGate. [Link]
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Analytical CHEMISTRY. TSI Journals. [Link]
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Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. ACS Publications. [Link]
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Sample preparation for the determination of chlorophenols. Scilit. [Link]
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Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. ACS Publications. [Link]
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3,5-Dichloro-2-methoxyphenol. PubChem. [Link]
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NIOSH Pocket Guide to Chemical Hazards - 4-Methoxyphenol. CDC. [Link]
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Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
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Determination of fifteen priority phenolic compounds in environmental samples from Andalusia (Spain) by liquid chromatography-mass spectrometry. ResearchGate. [Link]
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ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
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Phenol, 3,5-dichloro-4-methoxy-. Angene Chemical. [Link]
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HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies. [Link]
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4-Methoxyphenol. OSHA. [Link]
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Trace analysis of chlorophenolics using triple quadrupole GC-MS. Pragolab. [Link]
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Determination of Chemical Mixtures in Environmental, Food, and Human Samples Using High-Resolution Mass Spectrometry-Based Suspect Screening Approaches. PubMed Central. [Link]
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Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years. CSIRO Publishing. [Link]
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HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Walsh Medical Media. [Link]
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Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS. Springer. [Link]
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Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. PubMed. [Link]
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Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 3,5-Dichloro-4-methoxyphenol
Abstract
This application note provides a comprehensive technical guide for the derivatization of 3,5-Dichloro-4-methoxyphenol prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of polar, active compounds like chlorinated phenols is often hindered by poor chromatographic peak shape, low sensitivity, and potential interactions with the GC system.[1] Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby overcoming these challenges.[2] This guide details two robust and field-proven derivatization protocols—Silylation using BSTFA and Alkylation using PFBBr—complete with step-by-step methodologies, the rationale behind experimental choices, and expected outcomes. This document is intended for researchers, analytical chemists, and drug development professionals requiring a reliable method for the quantification of this compound and related compounds.
Introduction: The Challenge of Analyzing Phenols by GC-MS
This compound is a halogenated phenolic compound relevant in various fields, including environmental analysis and as a potential intermediate or metabolite in drug development. The direct injection of such phenols into a GC-MS system is often problematic. The primary issue stems from the polar hydroxyl (-OH) group, which can engage in hydrogen bonding. This leads to several analytical challenges:
-
Poor Peak Shape: The active hydroxyl group can interact with silanol groups on the GC inlet liner and column stationary phase, causing significant peak tailing.[1][3]
-
Low Volatility: Intermolecular hydrogen bonding reduces the volatility of the analyte, requiring higher temperatures for elution, which can risk thermal degradation.
-
Reduced Sensitivity: Irreversible adsorption of the analyte within the GC system can lead to poor recovery and decreased sensitivity.[3]
To ensure accurate and reproducible quantification, derivatization is employed to mask the active hydrogen of the hydroxyl group, converting the polar phenol into a less polar, more volatile, and more thermally stable derivative.[4][5]
Principles of Derivatization: A Comparative Overview
Three primary strategies are commonly used for the derivatization of phenols: silylation, acylation, and alkylation.[6][7] The choice of method depends on the analyte's structure, the sample matrix, and the desired sensitivity.
| Derivatization Strategy | Reagent Example | Reaction Principle | Key Advantages | Key Considerations |
| Silylation | BSTFA, MSTFA | Replaces the active hydrogen of the -OH group with a non-polar trimethylsilyl (TMS) group.[2] | Fast reactions, often at room temperature; versatile for many functional groups; clean byproducts.[8][9][10] | Reagents and derivatives are highly sensitive to moisture; requires aprotic solvents.[5][10] |
| Acylation | Acetic Anhydride | Converts the hydroxyl group into an ester, which is less polar and more volatile.[2][11] | Derivatives are generally very stable; less moisture-sensitive than silylation reagents.[12][13] | May require a catalyst; byproducts can be acidic and potentially harmful to the GC column.[7] |
| Alkylation | PFBBr | Replaces the active hydrogen with an alkyl or benzyl group, forming a stable ether.[6] | Creates highly stable derivatives; PFB derivatives are excellent for trace analysis with Electron Capture Detection (ECD) or for generating high-mass fragments in MS.[14][15] | Reagents can be hazardous (e.g., PFBBr is a lachrymator); may require phase-transfer catalysts and elevated temperatures.[14][15] |
For this compound, both silylation and alkylation with pentafluorobenzyl bromide (PFBBr) offer excellent performance, providing robust and sensitive methods suitable for a wide range of applications.
Experimental Workflow: From Sample to Analysis
A generalized workflow is essential for achieving reproducible results. The following diagram outlines the critical stages of the process, from sample preparation to data acquisition.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Protocol 1: Silylation with BSTFA
Silylation is arguably the most common derivatization technique for phenols due to its speed and efficiency.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile reagent that reacts rapidly with phenols to form stable trimethylsilyl (TMS) ethers.[10] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction for sterically hindered compounds.[16]
Causality Behind Choices:
-
Reagent: BSTFA is chosen for its high reactivity and the volatility of its byproducts, which elute early in the chromatogram and typically do not interfere with the analytes of interest.[10]
-
Solvent: Acetone is an excellent choice as it has been shown to dramatically accelerate the silylation of chlorophenols, with reactions completing in seconds at room temperature compared to over an hour in other solvents like dichloromethane or hexane.[8][9]
-
Catalyst: While often not strictly necessary for simple phenols, adding 1% TMCS to the BSTFA reagent is a good practice to ensure complete and rapid derivatization, especially if other, more hindered compounds are present in the sample matrix.[16]
Workflow Diagram: Silylation
Caption: Step-by-step workflow for the silylation of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Transfer a sample aliquot containing this compound to a 2 mL autosampler vial. If the sample is in a protic solvent (e.g., methanol, water), evaporate it to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents react readily with water.[10]
-
Reconstitution: Add 100 µL of high-purity, anhydrous acetone to the dry residue. Vortex for 15 seconds to ensure the analyte is fully dissolved.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block or oven at 60°C for 15 minutes to ensure the reaction goes to completion.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature before injection.
-
Analysis: The sample is now ready for GC-MS analysis. The TMS-derivatives are susceptible to hydrolysis, so analysis should proceed in a timely manner.
Protocol 2: Alkylation with Pentafluorobenzyl Bromide (PFBBr)
This method is ideal for trace-level analysis. PFBBr converts the phenol into its corresponding pentafluorobenzyl (PFB) ether.[17][18] The resulting derivative is not only thermally stable but also highly responsive to an Electron Capture Detector (ECD). For MS analysis, the PFB group provides a distinct, high-mass fragmentation pattern, moving the derivative's mass out of the low-mass background interference.
Causality Behind Choices:
-
Reagent: PFBBr is chosen for its ability to create derivatives with excellent chromatographic properties and high sensitivity.[14][15] This is particularly useful for detecting analytes at µg/L (ppb) or ng/L (ppt) levels.[17]
-
Catalyst: The reaction requires a basic catalyst to deprotonate the phenol, forming the more reactive phenolate ion. Potassium carbonate is a suitable base. A phase-transfer catalyst, such as 18-crown-6, is used to facilitate the transfer of the phenolate ion into the organic phase where it can react with the PFBBr.[14][15]
-
Solvent System: A two-phase system (e.g., water and an organic solvent like dichloromethane or hexane) is often used for extraction and simultaneous derivatization, a technique known as extractive alkylation.[14]
Workflow Diagram: PFBBr Alkylation
Caption: Step-by-step workflow for the PFBBr alkylation of this compound.
Step-by-Step Protocol:
-
Sample Preparation: To 1 mL of aqueous sample in a 4 mL vial, add approximately 50 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 ether (approx. 5 mg).
-
Solvent Addition: Add 1 mL of hexane (or another suitable water-immiscible organic solvent).
-
Reagent Addition: Add 50 µL of a 10% (v/v) PFBBr solution in acetone. Caution: PFBBr is a lachrymator and should be handled in a fume hood.[14]
-
Reaction: Cap the vial tightly and vortex vigorously for 1 minute. Place the vial in a heating block at 60°C for 1 hour, with intermittent shaking.
-
Extraction: Allow the vial to cool to room temperature. The phases will separate. Carefully transfer the upper organic layer to a 2 mL autosampler vial.
-
Analysis: The sample is now ready for GC-MS analysis. The PFB-ethers are very stable.
GC-MS Parameters & Expected Results
The following tables provide typical GC-MS conditions and the expected mass spectrometric data for the derivatized this compound.
Table 1: Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for this analysis. |
| MS System | Agilent 5977 MSD or equivalent | Provides excellent sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of semi-volatile compounds, including these derivatives.[19] |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp | 275 °C | Ensures rapid volatilization of the derivatives without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) | A starting temperature of 80°C allows for good initial focusing, while the ramp rate provides efficient separation. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (50-550 amu) & SIM | Full scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. |
Table 2: Analyte and Derivative Mass Spectrometry Data
| Compound | Formula | MW | Derivative Type | Derivative MW | Key Mass Fragments (m/z) |
| This compound | C₇H₆Cl₂O₂ | 208.03 | TMS-Ether | 280.20 | 280 (M+), 265 (M-15), 245 (M-Cl) |
| This compound | C₇H₆Cl₂O₂ | 208.03 | PFB-Ether | 388.13 | 181 (C₇H₂F₅, PFB fragment), 388 (M+), 207 (M-PFB) |
Note: Bolded values represent common base peaks or highly characteristic fragments suitable for SIM analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Derivative Peak | 1. Incomplete reaction. 2. Presence of water/protic solvent (for silylation). 3. Reagent has degraded. | 1. Increase reaction time or temperature. Ensure proper mixing. 2. Ensure sample is completely dry before adding silylation reagent. Use anhydrous solvents. 3. Use a fresh vial of derivatizing reagent. Store reagents properly (sealed, desiccated). |
| Broad, Tailing Analyte Peak | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. | 1. Optimize derivatization conditions (see above). Check reagent molar excess. 2. Replace the inlet liner (use a deactivated liner). Trim the first few cm of the GC column. |
| Extra Peaks in Chromatogram | 1. Excess derivatization reagent or byproducts. 2. Side reactions from matrix components. | 1. This is often normal. Identify reagent peaks by injecting a reagent blank. 2. Perform a sample cleanup (e.g., Solid Phase Extraction) before derivatization. |
| Poor Reproducibility | 1. Inconsistent sample/reagent volumes. 2. Variable reaction times/temperatures. | 1. Use calibrated micropipettes and an autosampler for injections. 2. Use a temperature-controlled heating block and a timer. Standardize the entire workflow. |
Conclusion
The successful GC-MS analysis of this compound hinges on proper derivatization to improve its chromatographic behavior. Both silylation with BSTFA and alkylation with PFBBr are highly effective methods. Silylation offers a rapid and straightforward approach suitable for general quantification. For applications requiring the highest sensitivity and trace-level detection, the PFBBr method is superior. By following the detailed protocols and understanding the rationale behind the procedural steps outlined in this note, researchers can develop robust, reliable, and accurate analytical methods for this and other challenging phenolic compounds.
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Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]
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Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. PubMed. [Link]
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Analysis of chlorinated phenols. Agilent Technologies. [Link]
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Application Note: A Robust HPLC-UV Method for the Determination of Chlorinated Phenols in Environmental Samples
Abstract
Chlorinated phenols (CPs) are a class of persistent organic pollutants that pose significant risks to environmental and human health due to their toxicity and widespread presence. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have classified several CPs as priority pollutants, necessitating sensitive and reliable analytical methods for their monitoring.[1][2] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the simultaneous separation and quantification of a range of chlorinated phenols in environmental matrices. We delve into the critical aspects of sample preparation, chromatographic separation, and detection, providing a comprehensive protocol for researchers and analytical laboratories.
Introduction: The Environmental Significance of Chlorinated Phenols
Chlorinated phenols are synthetic compounds extensively used as intermediates in the manufacturing of pesticides, herbicides, wood preservatives, and pharmaceuticals.[3] Their introduction into the environment occurs through industrial effluents, agricultural runoff, and the degradation of more complex chlorinated compounds.[3][4] The toxicity of CPs increases with the degree of chlorination, and they are known for their potential to cause a range of adverse health effects.[3] Consequently, monitoring their levels in water and soil is crucial for environmental protection and public health.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of CPs.[5] It offers excellent separation efficiency and can be coupled with various detectors for sensitive quantification. This application note focuses on a reversed-phase HPLC method with UV detection, a common and accessible approach in many analytical laboratories.
Experimental Workflow: From Sample to Result
The overall analytical workflow for the determination of chlorinated phenols involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.
Caption: Figure 1: General Workflow for Chlorinated Phenol Analysis
Sample Preparation: The Critical First Step
The choice of sample preparation technique is paramount for accurate and precise results, as it aims to extract the target analytes from the sample matrix and concentrate them to detectable levels. The method will vary depending on the sample type (e.g., water or soil).
Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a widely used and efficient technique for the extraction of CPs from aqueous samples.[6][7] Polystyrene-divinylbenzene (PS-DVB) based sorbents have demonstrated high recoveries for a broad range of chlorophenols.[6][7]
Protocol: SPE of Chlorinated Phenols from Water
-
Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with a suitable acid (e.g., phosphoric acid) to ensure the phenols are in their protonated form, enhancing their retention on the reversed-phase sorbent.[8]
-
Cartridge Conditioning: Condition a PS-DVB SPE cartridge (e.g., 1000 mg) by passing 3 mL of tetrahydrofuran, followed by 3 mL of methanol, and finally 3 mL of deionized water through the cartridge.[8]
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[8]
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 2 mL of deionized water to remove any interfering polar compounds.[8]
-
Cartridge Drying: Dry the cartridge under vacuum for about 3 minutes to remove excess water.[8]
-
Elution: Elute the trapped chlorophenols from the cartridge with a suitable organic solvent. A common choice is 3 mL of tetrahydrofuran.[8]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 0.5 mL) of the mobile phase or a compatible solvent for HPLC analysis.[8]
Extraction from Soil and Sediment Samples
For solid matrices like soil and sediment, various extraction techniques can be employed, including microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE).[1][2][9]
Protocol: Microwave-Assisted Extraction (MAE) of Chlorinated Phenols from Soil
-
Sample Preparation: Weigh approximately 1.2 g of the soil sample into a microwave extraction vessel.[9]
-
Extraction Solvent: Add an alkaline water solution (pH 10) to the vessel.[9] The alkaline condition helps to deprotonate the phenols, increasing their solubility in the aqueous phase.
-
Microwave Irradiation: Subject the mixture to microwave irradiation for approximately 90 seconds.[9]
-
Centrifugation and Further Extraction: After cooling, centrifuge the sample. The supernatant can then be subjected to further cleanup and concentration steps, such as dispersive liquid-liquid microextraction, if necessary.[9]
Optional Derivatization
While many chlorinated phenols can be analyzed directly, pre-column derivatization can enhance the sensitivity and selectivity of the analysis, especially for UV detection.[10][11][12] Derivatization with a UV-absorbing agent can significantly improve the molar absorptivity of the analytes.
Example Derivatization Protocol with 4-Nitrobenzoyl Chloride (4-NB-Cl)
This protocol is based on the work of Higashi (2017).[11]
-
Reaction Mixture: In a reaction vial, mix 100 µL of the sample extract or standard, 100 µL of borate buffer (pH 8.5), and 100 µL of 4-NB-Cl solution (2 mg/mL in acetonitrile).[11]
-
Reaction Conditions: Vortex the mixture and allow it to react at 50°C for 1 minute.[11]
-
Injection: Inject an aliquot of the reaction mixture directly into the HPLC system.[11]
Caption: Figure 2: Derivatization of a Phenol with 4-NB-Cl
HPLC Instrumentation and Conditions
The successful separation of chlorinated phenols is achieved using a reversed-phase HPLC system.
HPLC System Configuration
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.
| Component | Specification |
| Pump | Quaternary or Binary Gradient Pump |
| Autosampler | Capable of injecting 10-50 µL |
| Column Oven | Thermostatted to maintain a constant temperature (e.g., 30-40 °C) |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
Chromatographic Conditions
The choice of the stationary and mobile phases is critical for achieving optimal separation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 3.0 mm, 5 µm particle size | A C18 column provides good hydrophobic retention for the separation of chlorinated phenols. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | The acidic modifier suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient Elution | A typical gradient might start at 30% B, increasing to 70% B over 15 minutes. | A gradient is necessary to elute the wide range of chlorinated phenols with varying polarities in a reasonable time with good resolution. |
| Flow Rate | 0.4 - 1.0 mL/min | A flow rate in this range provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
| UV Detection Wavelength | 280 nm | This wavelength provides a good response for most chlorinated phenols. A PDA detector can be used to monitor multiple wavelengths and assess peak purity.[11] |
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.995 |
| LOD | 0.006 - 0.05 mg/L (with derivatization)[13] |
| LOQ | Typically 3x LOD |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Data Analysis and Quantification
Quantification of the chlorinated phenols is performed using an external standard calibration. A series of calibration standards of known concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration for each analyte. The concentration of the analytes in the samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and robust HPLC-UV method for the determination of chlorinated phenols in environmental samples. The detailed protocols for sample preparation, optional derivatization, and HPLC analysis, coupled with the provided performance data, offer a solid foundation for laboratories to implement this important environmental monitoring application. The method is sensitive, reliable, and suitable for routine analysis, aiding in the assessment of environmental contamination and ensuring regulatory compliance.
References
- Vertex AI Search. (2012). Chlorophenols in soils and sediments: Sensitive triple-step procedure saves time.
-
PubMed. (2015). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. [Link]
- Africa Research Connect. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection.
-
PubMed. (2012). On-line solid-phase microextraction of triclosan, bisphenol A, chlorophenols, and selected pharmaceuticals in environmental water samples by high-performance liquid chromatography-ultraviolet detection. [Link]
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Scientific Research Publishing Inc. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
- Electrochemical Society. (n.d.).
-
Scirp.org. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]
- Journal of the Chemical Society of Pakistan. (2006).
- Thermo Fisher Scientific. (n.d.).
- Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
- U.S. Environmental Protection Agency. (2000). Method 8041A.
- ACS Publications. (n.d.). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction.
- Journal of Chromatographic Science. (1974).
- Semantic Scholar. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
- Taylor & Francis Online. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Oriental Journal of Chemistry. (2012).
- Theseus. (2010).
-
ResearchGate. (2017). (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
- ACS Publications. (n.d.). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction.
- National Institutes of Health. (n.d.).
- LabKings. (n.d.). Phenols Standard Solution 17 components (EPA 8041)100ug/ml each in Methanol.
- Fisher Scientific. (n.d.).
- S4Science. (n.d.).
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-
National Institutes of Health. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]
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The Untapped Potential of 3,5-Dichloro-4-methoxyphenol in Advanced Polymer Synthesis: A Guide for Exploratory Research
For the Attention of: Researchers, Polymer Scientists, and Drug Development Professionals
Abstract: While the direct incorporation of 3,5-dichloro-4-methoxyphenol into polymer backbones is not yet extensively documented in peer-reviewed literature, its unique substitution pattern—featuring a sterically accessible hydroxyl group, a directing methoxy group, and deactivating chloro groups—presents a compelling case for its investigation as a novel monomer. This technical guide moves beyond established applications to provide a forward-looking perspective on the potential of this compound in polymer chemistry. We will explore scientifically grounded, albeit presently hypothetical, pathways for its use in creating advanced polymers. The protocols and discussions herein are based on established principles of polymer chemistry, particularly oxidative coupling and enzymatic polymerization of substituted phenols, and are intended to serve as a foundational resource for researchers poised to explore this promising frontier.
Introduction: The Case for this compound as a Polymer Precursor
Substituted phenols are a cornerstone of polymer chemistry, giving rise to a diverse array of materials ranging from classic phenolic resins to high-performance engineering plastics like poly(p-phenylene oxide) (PPO). The specific substituents on the phenolic ring are critical in dictating the polymerization mechanism, the resulting polymer architecture, and the final material properties.
This compound is a commercially available compound[1] that offers an intriguing combination of functional groups:
-
Phenolic Hydroxyl Group: The primary site for polymerization, enabling chain growth through ether or carbon-carbon linkages.
-
Methoxy Group: An electron-donating group at the para position that can influence the reactivity of the hydroxyl group and direct the regioselectivity of coupling reactions.
-
Ortho-Chloro Groups: Two electron-withdrawing chlorine atoms that can significantly impact the reactivity of the phenol, enhance the thermal and flame-retardant properties of the resulting polymer, and potentially offer sites for post-polymerization modification.
This unique combination suggests that polymers derived from this compound could exhibit enhanced thermal stability, inherent flame retardancy, and chemical resistance. This guide will provide detailed, exploratory protocols for the synthesis of novel polymers from this monomer.
Proposed Polymerization Pathways
Based on the extensive literature on the polymerization of substituted phenols, two primary pathways are proposed for the polymerization of this compound: Oxidative Coupling Polymerization and Enzymatic Polymerization.
Oxidative Coupling Polymerization for the Synthesis of Novel Poly(phenylene oxide) Derivatives
Oxidative coupling is a powerful technique for the synthesis of poly(phenylene oxide)s (PPOs) and other polyphenolic structures.[2][3] This method typically involves the use of a transition metal catalyst, such as a copper-amine complex, to facilitate the formation of phenoxy radicals, which then couple to form the polymer chain.
The presence of the two ortho-chloro substituents on this compound is expected to exclusively favor the formation of C-O-C ether linkages, leading to a linear poly(2,6-dichloro-1,4-phenylene oxide) structure. This is in contrast to phenols with unsubstituted ortho positions, which can undergo C-C coupling as a side reaction.[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-4-methoxyphenol
Introduction
Welcome to the technical support guide for the synthesis of 3,5-Dichloro-4-methoxyphenol. This molecule is a valuable building block in pharmaceutical and materials science research. However, its synthesis, typically involving the direct chlorination of 4-methoxyphenol, is often complicated by the formation of several byproducts. Achieving high purity is critical for downstream applications, and understanding the origin of these impurities is the first step toward mitigating them.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from established chemical principles and field-proven insights. We will delve into the causality behind byproduct formation and provide robust, validated methods for their prevention and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My crude product after chlorination is a dark, difficult-to-handle oil instead of a solid. What is the likely cause?
Answer: This is a common issue that often points to problems with the starting material, 4-methoxyphenol, or harsh reaction conditions.
-
Starting Material Purity: The most prevalent method for synthesizing the 4-methoxyphenol precursor is the methylation of hydroquinone. This reaction can be notoriously "dirty," yielding oily residues if not properly controlled[1]. The primary byproduct is 1,4-dimethoxybenzene from over-methylation, alongside unreacted hydroquinone and potentially polymeric materials formed via oxidation[2]. Using impure, oily 4-methoxyphenol as your starting material will invariably lead to a complex and discolored crude product post-chlorination.
-
Reaction Conditions: Aggressive chlorination conditions (e.g., high temperature, excessive chlorinating agent) can cause degradation of the phenol ring system. Phenols are susceptible to oxidation, and the presence of a strong chlorinating/oxidizing agent can lead to the formation of colored, polymeric quinone-type species.
Recommendation: Always start with high-purity, crystalline 4-methoxyphenol. If you are preparing it yourself from hydroquinone, ensure complete removal of 1,4-dimethoxybenzene and unreacted hydroquinone, typically through vacuum distillation or recrystallization[1][3]. During chlorination, maintain strict temperature control, usually starting at low temperatures (0-5 °C) and allowing the reaction to slowly warm.
Question 2: My analytical data (GC-MS, LC-MS) shows a significant peak corresponding to a monochlorinated species. How can I prevent its formation?
Answer: The presence of a monochlorinated byproduct, almost certainly 3-chloro-4-methoxyphenol , is a classic sign of incomplete reaction. The formation of the desired 3,5-dichloro product occurs sequentially.
Causality: The hydroxyl group of 4-methoxyphenol is a powerful ortho-, para-directing group. Since the para position is blocked, electrophilic chlorination occurs stepwise at the two ortho positions (3 and 5). If the reaction is stopped prematurely or an insufficient amount of the chlorinating agent is used, the reaction will stall at the monochlorinated intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for minimizing monochloro byproduct.
Question 3: Besides the monochloro species, what are the other common byproducts, and how do I identify them?
Answer: The primary byproducts arise from the precursor synthesis and the chlorination step itself. A summary is provided below.
| Byproduct Name | Origin | Reason for Formation | Typical Analytical Signature (MS, NMR) |
| 4-Methoxyphenol | Starting Material | Incomplete chlorination reaction. | MS: M+ at m/z 124. ¹H NMR: Distinctive aromatic signals for the un-substituted ring. |
| 3-Chloro-4-methoxyphenol | Intermediate | Incomplete dichlorination (insufficient reagent or time). | MS: M+ at m/z 158/160 (characteristic 3:1 isotope pattern for one Cl). |
| 1,4-Dimethoxybenzene | Precursor Synthesis | Over-methylation of hydroquinone starting material[2]. | MS: M+ at m/z 138. ¹H NMR: Absence of a hydroxyl proton signal. Symmetrical aromatic signals. |
| 2,3,5-Trichloro-4-methoxyphenol | Over-chlorination | Excess chlorinating agent or overly harsh conditions. | MS: M+ at m/z 226/228/230 (isotope pattern for three Cl atoms). |
| Chloroform (Trichloromethane) | Degradation | Ring-opening and subsequent reaction, especially with hypochlorite-based reagents[4][5]. | GC-MS: M+ at m/z 118/120/122. |
Question 4: I suspect I have multiple chlorinated byproducts. What is the best way to purify my final product?
Answer: A multi-step purification protocol is generally required due to the similar polarities of the desired product and its chlorinated analogs.
-
Aqueous Workup: First, quench the reaction carefully (e.g., with water or a mild reducing agent like sodium sulfite if excess oxidant is present). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then a saturated sodium bicarbonate solution. This basic wash is crucial as it will deprotonate the phenolic hydroxyl group, moving the desired product and other phenolic impurities into the aqueous layer, while non-acidic impurities (like 1,4-dimethoxybenzene) remain in the organic layer[3][6].
-
Acidification & Re-extraction: Separate the layers. Carefully acidify the aqueous bicarbonate layer with HCl until it is acidic (pH ~2). This will re-protonate the phenols, causing them to precipitate or become extractable again. Extract the purified phenolic mixture back into an organic solvent.
-
Column Chromatography: This is often the most effective step for separating the desired 3,5-dichloro product from the unreacted starting material and the 3-monochloro byproduct. A silica gel column using a hexane/ethyl acetate gradient is typically effective. The less polar compounds will elute first.
-
Recrystallization: Finally, recrystallize the fractions containing the pure product from a suitable solvent system (e.g., ethanol/water, toluene, or heptane) to obtain a high-purity, crystalline solid.
Experimental Protocols
Protocol 1: Optimized Chlorination of 4-Methoxyphenol
This protocol uses sulfuryl chloride (SO₂Cl₂), which is often more selective and easier to handle than chlorine gas[7].
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or acetonitrile) at a concentration of ~0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (2.1 eq) dropwise via the dropping funnel over 30-45 minutes. Causality: Slow, dropwise addition is critical to manage the exothermic reaction and prevent localized temperature spikes that can lead to degradation and side-product formation.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete when the 4-methoxyphenol starting material spot/peak is no longer visible.
-
Workup: Cool the mixture back to 0 °C and slowly quench by adding cold water. Transfer to a separatory funnel, separate the layers, and proceed with the purification protocol described in Question 4.
Diagram: Synthesis and Byproduct Formation Pathway
Caption: Reaction pathway showing sequential chlorination and byproduct formation.
References
-
Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
-
PubMed. (n.d.). 3,5-Dichloro-3',4'-dimethoxybiphenyl. Retrieved from [Link]
-
Allen. (n.d.). How would you synthesis 4-methoxyphenol form bromobenzene in NOT more than five step? Retrieved from [Link]
-
PrepChem.com. (2017). Preparation of 4-methoxyphenol. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]
-
ResearchGate. (2019). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]
-
ResearchGate. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of compound 3 from 3,5-dimethoxyphenol (1) and 4-methoxy benzenediazonium tetrafluoroborate (2). Retrieved from [Link]
- Google Patents. (1997). JPH09151151A - Production of 4-methoxyphenol.
-
Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
PubMed. (2024). Comparative analysis of chlorinated disinfection byproducts formation from 4-nitrophenol and 2-amino-4-nitrophenol during UV/post-chlorination. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification. Retrieved from [Link]
-
ScienceDirect. (2022). Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants. Retrieved from [Link]
-
MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]
-
ChemRxiv. (2022). Curbing chlorine disinfection byproduct formation with a biomimetic iron oxidation catalyst. Retrieved from [Link]
-
Washington State Department of Health. (n.d.). Disinfection Byproducts—Chlorination of Drinking Water. Retrieved from [Link]
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Technical Support Center: Optimizing Dichlorophenol Synthesis
Welcome to the technical support center for dichlorophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of dichlorophenol isomers. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible synthetic process.
Overview of Dichlorophenol Synthesis
Dichlorophenols are crucial intermediates in the manufacturing of a wide range of products, including herbicides (like 2,4-D), pharmaceuticals, insecticides, and dyes.[1][2][3] The most common method for their synthesis is the direct chlorination of phenol.[3][4] However, this electrophilic aromatic substitution reaction can lead to a mixture of isomers, primarily 2,4-dichlorophenol and 2,6-dichlorophenol, as well as mono- and trichlorinated byproducts.[2][5] Achieving high selectivity and yield for a specific isomer is the primary challenge and the focus of this guide.
Several methods exist for dichlorophenol synthesis, including:
-
Direct chlorination of phenol: This is the most traditional and cost-effective method.[6]
-
Catalytic chlorination of monochlorophenols: Using ortho- or para-chlorophenol as a starting material can offer better control over the final product distribution.[6]
-
Alternative routes: These include the diazotization of specific aminophenols followed by a Sandmeyer-type reaction or the decarboxylation of substituted benzoic acids.[2][7]
The choice of synthetic route often depends on the desired isomer, required purity, and production scale.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during dichlorophenol synthesis in a question-and-answer format.
Issue 1: Low Yield of the Desired Dichlorophenol Isomer
Q: My reaction is resulting in a low yield of the target dichlorophenol. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, from incomplete reactions to suboptimal catalyst activity. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8] This will help determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be necessary, but be cautious as this can also lead to side reactions.
-
-
Catalyst Deactivation or Inefficiency:
-
Cause: Lewis acid catalysts, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are often used to promote chlorination.[9][10] These catalysts are highly sensitive to moisture, which can lead to deactivation.[8] The choice and amount of catalyst are also critical for selectivity.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, for instance, under an inert atmosphere (e.g., nitrogen or argon).[8] Use freshly opened or properly stored anhydrous catalysts. Experiment with different catalysts or catalyst combinations. For example, a mixed catalyst system of boric acid, phenyl sulfide, and ferric trichloride has been shown to improve the yield and selectivity for 2,4-dichlorophenol.[10]
-
-
Suboptimal Reagent Stoichiometry:
-
Cause: An incorrect molar ratio of the chlorinating agent to the phenol can result in either incomplete dichlorination or over-chlorination to trichlorophenol.
-
Solution: Carefully control the addition of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride). A slow, controlled addition is often preferred.[9] The stoichiometry should be optimized based on the specific starting material and desired product.
-
-
Loss During Workup and Purification:
-
Cause: Significant product loss can occur during extraction, washing, and purification steps.[8] For instance, incomplete extraction from the aqueous layer can lead to lower yields.[7]
-
Solution: Optimize the workup procedure. For liquid-liquid extractions, ensure efficient phase separation and perform multiple extractions with smaller volumes of solvent. For purification by distillation or crystallization, carefully control the conditions to minimize loss.
-
Issue 2: Poor Selectivity and Formation of Undesired Isomers
Q: My product is a mixture of dichlorophenol isomers (e.g., 2,4- and 2,6-dichlorophenol) and I'm struggling to isolate the desired one. How can I improve the regioselectivity of the reaction?
A: Achieving high regioselectivity is a common challenge in phenol chlorination. The hydroxyl group is an ortho-, para-directing activator, leading to a mixture of products.[5]
-
Catalyst and Solvent Effects:
-
Cause: The choice of catalyst and solvent can significantly influence the isomer distribution.
-
Solution: Employing shape-selective catalysts like zeolites can favor the formation of the para-isomer.[8] The use of specific catalyst systems, such as a combination of a Lewis acid and an organic auxiliary agent, can also enhance the selectivity for 2,4-dichlorophenol.[6] Some studies have shown that using sulfur-containing catalysts in conjunction with a Lewis acid and sulfuryl chloride can lead to high para-selectivity.[11] Running the reaction in different solvents or even neat (solvent-free) can also alter the isomer ratio.[9][11]
-
-
Reaction Temperature:
-
Cause: Temperature plays a crucial role in determining the kinetic versus thermodynamic product distribution.
-
Solution: Carefully control the reaction temperature. Lower temperatures often favor the para-isomer (thermodynamic product), while higher temperatures may lead to a mixture of isomers. A patent for the preparation of 2,4-dichlorophenol specifies a reaction temperature of 42-47 °C to achieve high purity.[12]
-
-
Starting Material:
-
Cause: Starting with phenol will inevitably lead to a mixture of isomers.
-
Solution: If high purity of a specific isomer is required, consider starting with the corresponding monochlorophenol. For instance, the chlorination of p-chlorophenol can yield high-purity 2,4-dichlorophenol with no 2,6-isomer impurity.[6]
-
-
Purification of Isomers:
-
Cause: The similar physical properties of dichlorophenol isomers, such as their close boiling points, make separation by fractional distillation difficult.[13]
-
Solution: If a mixture is obtained, specialized purification techniques may be necessary. Fractional crystallization can be used, though it may result in a eutectic mixture.[13] Another approach involves converting the isomers into their ammonium salts, which can then be separated based on differences in solubility.[13] The formation of urea adducts has also been explored for separating 2,4- and 2,5-dichlorophenol.[14]
-
Issue 3: Formation of Over-chlorinated Byproducts (e.g., Trichlorophenol)
Q: I'm observing the formation of 2,4,6-trichlorophenol in my reaction mixture. How can I prevent this?
A: The formation of trichlorophenol is a result of over-chlorination and can be minimized by careful control of reaction conditions.
-
Control of Chlorinating Agent:
-
Cause: The presence of excess chlorinating agent is the primary reason for the formation of polychlorinated byproducts.
-
Solution: Precisely control the amount of chlorinating agent added. The reaction should be monitored to stop it once the desired dichlorophenol is formed and before significant amounts of trichlorophenol are produced.[6] One patented method suggests controlling the chlorine flow to ensure complete conversion of phenol while keeping the trichlorophenol content below 0.3%.[6]
-
-
Reaction Temperature and Time:
-
Cause: Higher temperatures and longer reaction times can promote further chlorination.
-
Solution: Conduct the reaction at the lowest effective temperature and for the minimum time necessary to achieve good conversion to the dichlorophenol.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for dichlorophenol synthesis?
A1: The choice of chlorinating agent depends on the specific reaction conditions and desired outcome.
-
Chlorine gas (Cl₂): This is a common and cost-effective reagent for industrial-scale production.[1] However, its use requires specialized equipment for handling a corrosive and toxic gas.
-
Sulfuryl chloride (SO₂Cl₂): This is a liquid reagent that is often easier to handle in a laboratory setting.[7][9] It can be used with a Lewis acid catalyst to achieve high yields and selectivity.[11]
-
Hydrogen chloride (HCl) with an oxidant: An alternative "oxychlorination" method uses HCl as the chlorine source in the presence of an oxidant like hydrogen peroxide (H₂O₂).[1] This can be a more environmentally friendly approach.[1][15]
Q2: How can I monitor the progress of my dichlorophenol synthesis reaction?
A2: Several analytical techniques can be used to monitor the reaction:
-
Gas Chromatography (GC): This is a powerful technique for separating and quantifying the different components of the reaction mixture, including the starting material, intermediates, and products.[9][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for analyzing the reaction mixture, particularly for non-volatile compounds.[17][18][19]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.[8]
Q3: What are the key safety precautions to take during dichlorophenol synthesis?
A3: Dichlorophenols and the reagents used in their synthesis are hazardous. It is crucial to follow strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[20][21][22]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling toxic vapors.[20][21]
-
Handling Reagents: Handle corrosive and toxic reagents like chlorine gas and sulfuryl chloride with extreme care and according to established safety procedures.
-
Emergency Procedures: Be familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers.[22][23] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[20][22]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.[20]
Experimental Protocols and Data
Table 1: Optimized Reaction Conditions for 2,4-Dichlorophenol Synthesis
| Parameter | Condition | Rationale | Reference |
| Starting Material | Phenol | Cost-effective for large-scale synthesis. | [4] |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Easier to handle than chlorine gas in a lab setting. | [9] |
| Catalyst | Aluminum Chloride (AlCl₃) | Effective Lewis acid catalyst for this reaction. | [9] |
| Solvent | Neat (no solvent) | Can improve reaction efficiency and simplify workup. | [9] |
| Temperature | 25 - 55 °C | Balances reaction rate with minimizing side reactions. | [9] |
| Reaction Time | 3 hours | Sufficient for high conversion. | [9] |
Step-by-Step General Protocol for 2,4-Dichlorophenol Synthesis
This is a general guideline and should be adapted based on specific experimental goals and safety considerations.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Reaction Setup: To a stirred, molten phenol (1 equivalent), add the Lewis acid catalyst (e.g., AlCl₃, catalytic amount).
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (approximately 1.1 equivalents) to the reaction mixture over a period of 1-2 hours, maintaining the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to cold water.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization.
Visualizing the Process
Reaction Workflow
Caption: A generalized workflow for the synthesis of dichlorophenol.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in dichlorophenol synthesis.
References
-
Tarbell, D. S., Wilson, J. W., & Fanta, P. E. (1949). 2,6-DICHLOROPHENOL. Organic Syntheses, 29, 35. DOI: 10.15227/orgsyn.029.0035. [Link]
-
Li, Y., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances, 7(21), 12631-12636. [Link]
-
ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]
-
Wikipedia. (2023, December 2). 2,4-Dichlorophenol. [Link]
-
Loba Chemie. (2016, May 26). 2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of 2,6-Dichlorophenol: Methods and Considerations. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2,6-dichlorophenol 98%. [Link]
-
Loba Chemie. (2016, May 26). 2,4-DICHLOROPHENOL FOR SYNTHESIS MSDS. [Link]
-
WIPO Patentscope. (n.d.). WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. [Link]
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.). International Journal of Analytical Chemistry. [Link]
-
BIOCHEM. (n.d.). Safety data sheet of 'BIOCHEM - 2,4-DICHLOROPHENOL - FOR SYNTHESIS - 51634' (Version 1). [Link]
-
EPA. (2016, April 28). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of 2, 4-Dichlorophenol, 2, 4,6-Trichlorophenol and Pentachlorophenol in Surface Water by High Performance Liquid Chromatography-Tandem Mass Spectrometry with Solid Phase Extraction. [Link]
-
Qatar University Digital Hub. (n.d.). SYNTHESIS AND OPTIMIZATION OF GREEN ADSORBENTS FOR THE REMOVAL OF 2,4-DICHLOROPHENOL FROM THE WASTEWATER. [Link]
-
Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS*. International Journal of Air and Water Pollution, 6(5-6), 419-431. [Link]
-
Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 200-205. [Link]
-
New Jersey Department of Health. (n.d.). 2,4-DICHLOROPHENOL HAZARD SUMMARY. [Link]
-
Keika Ventures. (n.d.). Analytical Method. [Link]
-
Usdakin, K., et al. (2014). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 48(3), 1649-1657. [Link]
-
ResearchGate. (n.d.). Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 3,4-Dichlorophenol. [Link]
-
Patsnap Eureka. (n.d.). Production method and production system for 2,4-dichlorophenol. [Link]
-
PubChem. (n.d.). 2,4-Dichlorophenol. [Link]
-
Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology, 36(5), 884-890. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Effect of pH on the chlorination process of phenols in drinking water. [Link]
-
Smith, K., Hegazy, A. S., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(2), 140-153. [Link]
- Google Patents. (n.d.).
Sources
- 1. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 5. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 10. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]
- 13. GB2341178A - Process for the separation of dichlorophenol isomers - Google Patents [patents.google.com]
- 14. US3462498A - Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. jcsp.org.pk [jcsp.org.pk]
- 20. lobachemie.com [lobachemie.com]
- 21. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 22. lobachemie.com [lobachemie.com]
- 23. nj.gov [nj.gov]
Technical Support Center: Purification of Crude 3,5-Dichloro-4-methoxyphenol
Welcome to the technical support guide for the purification of 3,5-Dichloro-4-methoxyphenol. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in high purity. We will explore common issues through a troubleshooting and FAQ format, grounded in fundamental chemical principles and established laboratory techniques.
Part 1: Initial Assessment & Common Impurities
Before attempting purification, a preliminary analysis of your crude material is crucial for selecting the appropriate strategy.
Q1: What are the likely impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the chlorination of 4-methoxyphenol. Potential impurities include:
-
Unreacted Starting Material: 4-methoxyphenol.
-
Monochloro Isomers: Such as 3-chloro-4-methoxyphenol.
-
Over-chlorinated Products: Trichlorinated methoxyphenols.
-
Regioisomers: Other dichlorinated isomers, although 3,5-dichloro is typically favored depending on the directing effects of the functional groups.
-
Reaction Byproducts: Non-phenolic materials or salts from the chlorinating agent and reaction workup.
A preliminary Thin Layer Chromatography (TLC) or crude ¹H NMR can provide valuable insights into the complexity of the mixture.
Part 2: Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful tool for separating compounds with different polarities. However, phenols, particularly chlorinated ones, can present unique challenges.
Q2: My compound is streaking badly or "tailing" on the silica gel column. What's happening and how do I fix it?
A: This is the most common issue when purifying phenols on silica gel.[1]
-
Causality: The acidic proton of the phenolic hydroxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-uniform interaction leads to a continuous "bleeding" of the compound down the column, resulting in tailing or streaking.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acetic acid (typically 0.1-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). The acetic acid acts as a competitive binder to the silica gel's active sites and protonates the phenolate form of your compound, effectively minimizing the strong interaction and leading to sharper, more symmetrical peaks.
-
Switch the Stationary Phase: If acidifying the eluent is ineffective or incompatible with your compound's stability, consider alternative stationary phases. Alumina (neutral or basic) can sometimes be a better choice for phenols, though you must first test for compound stability.[2] Reversed-phase (C18) silica is another excellent option where elution is driven by polarity differences in an aqueous-organic mobile phase.[3]
-
Q3: My compound won't come off the silica column, even when I use a very polar solvent like 100% ethyl acetate.
A: This indicates an extremely strong, potentially irreversible, adsorption to the silica gel.
-
Causality: Highly polar compounds can bind so strongly to silica that they become effectively immobile.[1] For dichlorinated phenols, this can also be a sign of decomposition on the silica surface.
-
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or a significant streak from the baseline, your compound may be decomposing on silica.[2]
-
Use a More Aggressive Solvent System: You can try adding a small percentage of methanol (e.g., 1-5%) to your ethyl acetate. For very polar compounds, a system containing dichloromethane and a stock solution of 10% ammonium hydroxide in methanol can be effective.[2]
-
Consider an Alternative Purification Method: If the compound is unstable or irreversibly adsorbed, column chromatography on silica is not a viable option. Recrystallization or another method should be explored.
-
Workflow: Troubleshooting Column Chromatography
Below is a logical workflow for addressing common issues during the chromatographic purification of this compound.
Sources
Technical Support Center: Experimental Degradation Pathways of 3,5-Dichloro-4-methoxyphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3,5-Dichloro-4-methoxyphenol. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of your experiments. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the plausible degradation pathways for this compound?
A1: The degradation of this compound can proceed through both biotic and abiotic pathways.
-
Biotic Degradation: In microbial systems, degradation is expected to initiate with enzymatic attacks. Common initial steps for analogous compounds involve either demethylation or dechlorination. For instance, Pseudomonas species are known to metabolize phenolic compounds, often dihydroxylating the benzene ring to form a catechol derivative, which is then susceptible to ring cleavage via either ortho or meta pathways[1]. In the case of chlorinated phenols, reductive dechlorination is a key step, particularly under anaerobic conditions where bacteria like Dehalobacter may be involved[2].
-
Abiotic Degradation: Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant compounds like chlorophenols[3]. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization. Common AOPs include UV/H₂O₂, UV/persulfate, and Fenton-like reactions[3][4].
Q2: What are the likely intermediate and final products of degradation?
A2: Identifying intermediates is crucial for elucidating the degradation pathway. Based on studies of similar compounds, potential intermediates could include:
-
Initial Intermediates: 3,5-Dichlorocatechol (following demethylation) or a chlorinated methoxy-hydroquinone.
-
Dechlorinated Intermediates: Monochloro-methoxyphenols, methoxyphenol, and subsequently phenol or catechol.
-
Ring Cleavage Products: Following dihydroxylation, the aromatic ring can be cleaved to form aliphatic acids such as muconic acid derivatives, which are then funneled into central metabolism (e.g., the tricarboxylic acid cycle)[1].
-
Final Products: The ultimate goal of most degradation studies is complete mineralization, resulting in carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its metabolites?
A3: A multi-technique approach is often necessary for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the workhorse for separating and quantifying the parent compound and non-volatile intermediates. A C18 reverse-phase column is typically used[5]. A stability-indicating method is essential to ensure all degradants are resolved[6].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile intermediates and requires derivatization for non-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): UPLC-MS or HPLC-MS provides high sensitivity and resolution, making it invaluable for identifying and structurally elucidating unknown degradation products, especially those present at low concentrations[6][7].
-
Ion Chromatography: This technique is useful for quantifying the release of inorganic ions like chloride, providing evidence of complete dechlorination.
Table 1: Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Quantification of parent compound and major intermediates | Robust, widely available, good for quantification.[8] | May not be sensitive enough for trace intermediates; requires standards for identification. |
| GC-MS | Identification of volatile/semi-volatile intermediates | Excellent separation and library matching for identification. | May require derivatization for polar compounds. |
| LC-MS/MS | Identification and quantification of unknown intermediates | High sensitivity and specificity; provides structural information.[7] | More complex instrumentation; matrix effects can be an issue. |
| Ion Chromatography | Quantification of chloride ions | Direct measure of mineralization. | Provides no information on organic intermediates. |
| TOC Analyzer | Measures total organic carbon | Indicates overall mineralization rate. | Non-specific; does not identify individual compounds. |
Troubleshooting Guides
This section addresses common issues encountered during degradation experiments in a direct question-and-answer format.
Issue 1: No or very slow degradation of this compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate Microbial Strain | Screen various microbial strains or consortia known for degrading chlorinated or aromatic compounds. Genera such as Pseudomonas, Rhodococcus, and Dehalobacter are strong candidates[2][5]. Consider using a mixed culture from a contaminated site, which may contain pre-acclimated organisms. |
| Toxicity of the Compound | The initial concentration of this compound may be too high, leading to substrate inhibition. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your microbial system. |
| Suboptimal Reaction Conditions | pH and temperature are critical parameters. For many microbial processes, a pH range of 6.0-8.0 and temperatures between 25-37°C are optimal[4]. Abiotic processes can have different optima; for example, some AOPs are more efficient in acidic conditions[4]. |
| Lack of Enzyme Induction | The catabolic enzymes required for degradation may be inducible. Ensure the microorganisms have been appropriately acclimated to the substrate. This may involve a gradual increase in the concentration of the target compound over time[5]. |
| Co-metabolism Requirements | The degradation may require a co-substrate. Investigate the effect of adding a primary carbon source (e.g., glucose, succinate, or sludge fermentation broth) to promote co-metabolism, where the enzymes produced for the primary substrate fortuitously degrade the target compound.[9][10] |
Issue 2: My degradation results are inconsistent and not reproducible.
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize your inoculum preparation. Always use cells from the same growth phase (e.g., mid-log phase) and normalize the initial cell density (e.g., by optical density at 600 nm) for each experiment[5]. |
| Inconsistent Experimental Conditions | Tightly control all experimental parameters, including temperature, pH, mixing speed, and aeration. Use buffered media to prevent pH shifts during the experiment.[11] |
| Analytical Errors | Regularly calibrate your analytical instruments (e.g., HPLC, pH meter). Prepare fresh standards for each analytical run. Include control samples (e.g., a killed control, a no-substrate control) in every experiment to ensure observed degradation is due to the intended process[12]. |
Issue 3: I am having difficulty identifying degradation intermediates.
| Possible Cause | Troubleshooting Step |
| Low Concentration of Intermediates | Intermediates may not accumulate to high levels. Concentrate your sample extract before analysis using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to improve the recovery of metabolites[5]. |
| Transient Nature of Intermediates | Some intermediates are highly reactive and rapidly consumed. Collect samples at shorter time intervals, especially during the initial phase of the degradation experiment, to capture these transient species[5]. |
| Analytical Method Not Optimized | Your chromatographic method may not be resolving the intermediates from the parent compound or other matrix components. Optimize the mobile phase gradient, try a different column chemistry (e.g., Phenyl-Hexyl instead of C18), or use a more sensitive detector like a mass spectrometer[6]. |
Experimental Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common experimental issues.
Caption: A workflow for troubleshooting common experimental failures.
Key Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay in Liquid Culture
This protocol outlines a batch experiment to assess the aerobic biodegradation of this compound by a microbial culture.
-
Media Preparation: Prepare a mineral salts medium (MSM) appropriate for your microbial strain. A typical MSM contains sources of nitrogen (e.g., (NH₄)₂SO₄), phosphorus (e.g., KH₂PO₄, K₂HPO₄), and trace elements. Sterilize by autoclaving.
-
Inoculum Preparation: Grow the selected microbial strain in a suitable rich medium until it reaches the mid-logarithmic growth phase. Harvest the cells by centrifugation, wash twice with sterile MSM to remove residual medium, and resuspend in fresh MSM to a standardized optical density (e.g., OD₆₀₀ = 1.0).
-
Experimental Setup:
-
In sterile Erlenmeyer flasks, add MSM.
-
Add a stock solution of this compound to achieve the desired final concentration (e.g., 10-50 mg/L).
-
Inoculate the flasks with the prepared cell suspension (e.g., a 5% v/v inoculum).
-
Controls are critical:
-
Abiotic Control: Flask with MSM and the compound, but no inoculum.
-
Killed Control: Flask with MSM, the compound, and autoclaved or poisoned (e.g., with sodium azide) inoculum.
-
Endogenous Control: Flask with MSM and inoculum, but no compound.
-
-
-
Incubation: Incubate the flasks on an orbital shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) to ensure adequate aeration[5].
-
Sampling: Withdraw aliquots (e.g., 1 mL) from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Preparation: Immediately process the samples to halt microbial activity. Centrifuge the aliquots to pellet the biomass. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis[5][11]. Store samples at 4°C if not analyzed immediately.
Protocol 2: Analytical Method for Quantification (HPLC-UV)
This protocol provides a starting point for developing an HPLC method to quantify this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Photo Diode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and acidified water (e.g., with 0.1% phosphoric acid or formic acid). A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector Wavelength: Determine the wavelength of maximum absorbance (λ-max) for this compound by scanning with the PDA detector (likely in the 270-290 nm range).
-
Quantification: Prepare a calibration curve using standards of known concentrations. Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100%, where C₀ is the initial concentration and Cₜ is the concentration at time t[11].
Plausible Degradation Pathway Visualization
The following diagram illustrates a hypothetical biodegradation pathway for this compound, integrating common enzymatic reactions observed for similar molecules, such as demethylation, dechlorination, and ring cleavage.
Caption: Hypothetical biodegradation pathway of this compound.
References
- Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. (2022). PubMed Central.
- Degradation of 4-Chlorophenol by Microwave-Enhanced Advanced Oxidation Processes: Kinetics and Influential Process Parameters. (n.d.). MDPI.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR.
- Research of advanced treatment technologies for chlorophenol wastew
- Evidence for degradation of 2-chlorophenol by enrichment cultures under denitrifying conditions. (2025).
- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). NIH.
- Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol. (n.d.). Benchchem.
- Degradation of phenol and chlorophenols by mixed and pure cultures. (2025).
- How to troubleshoot experiments. (2024). Chemistry World.
- Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. (n.d.). Pubmed.
- Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. (1989). MDPI.
- Troubleshooting and optimizing lab experiments. (2022). YouTube.
- Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms. (2023). MDPI.
- Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (n.d.).
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). PubMed.
- Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. (2023). MDPI.
- Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. (n.d.). PubMed.
- Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.
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- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3,5-Dichloro-4-methoxyphenol
Welcome to the technical support guide for the synthesis of 3,5-Dichloro-4-methoxyphenol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will address specific issues in a practical question-and-answer format, grounded in established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Its synthesis, while conceptually straightforward, presents several practical hurdles that can significantly impact yield and purity. The most common synthetic route involves a two-stage process: the mono-methylation of a hydroquinone precursor followed by a selective dichlorination. Success hinges on precise control over selectivity in both steps—preventing di-methylation in the first stage and avoiding the formation of isomeric or over-chlorinated byproducts in the second.
This guide provides field-proven insights and troubleshooting protocols to address the most frequently encountered experimental issues.
Overall Synthetic Workflow
The synthesis is typically approached as a two-step sequence. First, a suitable starting material is converted to 4-methoxyphenol. Second, this intermediate is selectively chlorinated at the 3 and 5 positions.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Troubleshooting the Synthesis of 4-Methoxyphenol (Intermediate)
The most common precursor for this synthesis is 4-methoxyphenol, often prepared by the mono-methylation of hydroquinone. The primary challenge here is achieving high selectivity for the mono-methylated product over the di-methylated byproduct, 1,4-dimethoxybenzene.[1][2]
FAQ 1: My yield of 4-methoxyphenol is low, and I'm isolating a significant amount of 1,4-dimethoxybenzene. What's happening and how can I fix it?
Root Cause Analysis: This is a classic issue of over-methylation. The phenoxide formed from 4-methoxyphenol is still nucleophilic enough to react with the methylating agent, leading to the undesired di-methylated product. Several factors contribute to this:
-
Stoichiometry: Using an excess of the methylating agent (like dimethyl sulfate) will inevitably drive the reaction towards the di-substituted product.
-
Rate of Addition: Adding the methylating agent too quickly creates localized high concentrations, increasing the probability of the intermediate reacting a second time before all the starting hydroquinone has reacted once.
-
Reaction Conditions: Inadequate temperature control or inefficient mixing can also lead to poor selectivity.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of hydroquinone to dimethyl sulfate. Some protocols even suggest a slight excess of hydroquinone (e.g., 1.05 equivalents) to ensure the methylating agent is the limiting reagent.[3]
-
Slow, Controlled Addition: Add the dimethyl sulfate dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[1]
-
Maintain Optimal Temperature: The reaction should be maintained at a controlled temperature, typically between 40-75°C, depending on the solvent and base used.[3][4] Use a water bath to ensure consistent temperature.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to promote homogeneity and prevent localized concentration gradients.
Optimized Methylation Protocol (Example)
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, charge hydroquinone (1.0 mole) and a suitable solvent (e.g., benzene or toluene).[1]
-
Add an aqueous solution of sodium hydroxide (1.0 mole) to form the mono-phenoxide.
-
With vigorous stirring, heat the mixture to 70-75°C.
-
Add dimethyl sulfate (1.0 mole) dropwise via the addition funnel over 1 hour, ensuring the temperature does not exceed 75°C.[3]
-
After the addition is complete, continue stirring at reflux for an additional 30-60 minutes to ensure full consumption of the methylating agent.[3]
-
Cool the reaction, acidify carefully with a weak acid like acetic acid, and proceed with extraction and purification.
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | ~1:1 Hydroquinone:DMS | Minimizes di-methylation byproduct. |
| Addition Rate | Slow, dropwise (1-2 hr) | Prevents localized excess of methylating agent. |
| Temperature | 40-75°C | Balances reaction rate and selectivity. |
| Stirring | Vigorous | Ensures reaction homogeneity. |
Part 2: Troubleshooting the Dichlorination of 4-Methoxyphenol
This step is a regioselective electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing. Since the para position relative to the methoxy group is occupied by the hydroxyl group (and vice-versa), they work in concert to strongly activate the positions ortho to the hydroxyl group (C3 and C5), directing the incoming electrophile (Cl⁺) to the desired positions.
Caption: Directing effects in the chlorination of 4-methoxyphenol.
FAQ 2: My chlorination reaction yields a mixture of products, including mono-chlorinated and starting material. How do I drive the reaction to completion?
Root Cause Analysis: Incomplete reaction is often due to insufficient chlorinating agent, poor reagent quality, or suboptimal reaction conditions.
-
Insufficient Reagent: Stoichiometrically, two equivalents of the chlorinating agent are required. Using less will result in incomplete conversion.
-
Reagent Decomposition: Many chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃), are moisture-sensitive. Contamination with water will deactivate the reagent.[5]
-
Low Temperature/Short Time: The activation energy for the second chlorination is higher than the first. Insufficient temperature or reaction time will favor the mono-chlorinated product.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly opened or distilled chlorinating agents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to exclude moisture.[5]
-
Use a Slight Excess of Chlorinating Agent: Employ 2.1-2.2 molar equivalents of the chlorinating agent (e.g., sulfuryl chloride) to ensure the reaction goes to completion.
-
Optimize Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical temperature range is 20-50°C. If the reaction stalls, a gentle increase in temperature may be necessary. Avoid excessive heat, which can lead to side reactions.[5]
FAQ 3: The reaction produces dark-colored impurities and tar. What causes this and how can it be prevented?
Root Cause Analysis: Phenols are electron-rich and susceptible to oxidation, especially under harsh reaction conditions. The formation of dark impurities or polymerization (tarring) is often a result of:
-
Excessive Temperature: High temperatures can promote side reactions and decomposition of the starting material or product.[5]
-
Oxidative Side Reactions: Some chlorination conditions can have an oxidative component, leading to the formation of quinone-type byproducts, which are often highly colored.
-
Choice of Solvent: The solvent can influence stability. While chlorinated solvents are common, they can also participate in side reactions.[6]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature within the optimized range. A gradual temperature ramp can sometimes be beneficial.
-
Inert Atmosphere: Conducting the reaction under nitrogen or argon minimizes oxidation from atmospheric oxygen.
-
Solvent Selection: Acetonitrile or 1,2-dichloroethane are often suitable solvents. Avoid solvents that can react with the chlorinating agent, like acetone with POCl₃, which has been reported to be an explosion hazard.[6]
Optimized Dichlorination Protocol (Example)
-
Dissolve 4-methoxyphenol (1.0 mole) in a suitable anhydrous solvent (e.g., acetonitrile) in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0-5°C.
-
Add sulfuryl chloride (2.1 moles) dropwise over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material and mono-chloro intermediate are consumed.
-
Carefully quench the reaction by slowly adding it to ice water.
-
Proceed with extraction, washing (e.g., with sodium bicarbonate solution to remove acid), drying, and purification.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture contamination and oxidation.[5] |
| Reagent Ratio | ~2.1-2.2 eq. SO₂Cl₂ | Drives reaction to dichlorination. |
| Temperature | 0°C to Room Temp | Controls exotherm and minimizes side reactions. |
| Monitoring | TLC | Ensures reaction goes to completion. |
Part 3: Purification and Characterization
FAQ 4: I have a crude, oily, or discolored product that is difficult to crystallize. What are the best purification strategies?
Root Cause Analysis: Crude phenolic products are often impure with residual starting materials, byproducts, and colored tars, which can inhibit crystallization.[7]
Troubleshooting Protocol:
-
Aqueous Wash: Before any other purification, thoroughly wash the organic extract with a mild base (e.g., 5% NaHCO₃ solution) to remove acidic impurities and then with brine to remove water-soluble components.
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and other byproducts. A silica gel column using a gradient of ethyl acetate in hexanes is a common choice.
-
Recrystallization: If the product is semi-pure after chromatography or initial workup, recrystallization can be effective.
-
Solvent Screening: Test various solvents. A mixture of a polar solvent (like ethyl acetate or toluene) and a non-polar solvent (like heptane or hexane) often works well.[8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system, then allow it to cool slowly. Seeding with a pure crystal can induce crystallization if it is reluctant to form.
-
-
Vacuum Distillation/Sublimation: For thermally stable phenols, short-path vacuum distillation or sublimation can be an excellent method to separate from non-volatile tars.[7]
References
-
ResearchGate. (n.d.). Synthesis of compound 3 from 3,5-dimethoxyphenol (1) and 4-methoxy benzenediazonium tetrafluoroborate (2). Retrieved from [Link]
-
Rhodium Archive. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. Retrieved from [Link]
-
Reddit. (2019). How do I get from chlorohydroquinone to 2-chloro-4-methoxyphenol.... Retrieved from [Link]
- Google Patents. (n.d.). CN103880604A - Method for separating and purifying 4-chloro-3,5-xylenol.
-
Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
- Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds.
-
ScienceMadness Discussion Board. (2006). 4-methoxyphenol purification. Retrieved from [Link]
-
Wordpress. (2026). Specific Solvent Issues with Chlorination. Retrieved from [Link]
- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]
Sources
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- 7. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Interesting route to 4-methoxyphenol - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Stability of 3,5-Dichloro-4-methoxyphenol in Solution
Welcome to the technical support guide for 3,5-Dichloro-4-methoxyphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This guide offers a series of troubleshooting steps and frequently asked questions to address common challenges encountered during its handling and use.
I. Introduction to the Stability of this compound
This compound is a substituted phenol containing both electron-withdrawing chloro groups and an electron-donating methoxy group. This unique electronic structure influences its chemical reactivity and stability in solution. While specific degradation kinetics for this compound are not extensively documented in publicly available literature, its stability can be inferred from the behavior of related chlorinated and methoxylated phenols.[1][2] The primary factors influencing its stability in solution are pH, exposure to light, temperature, and the presence of oxidizing agents.
This guide will provide a framework for identifying and mitigating potential stability issues, ensuring the integrity of your experimental outcomes.
II. Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Loss of Compound Potency or Inconsistent Assay Results Over Time
-
Question: My standard solutions of this compound show a decreasing concentration in subsequent analyses, leading to poor reproducibility. What could be the cause?
-
Potential Causes & Solutions:
-
Photodegradation: Chlorinated phenols are known to be susceptible to degradation upon exposure to UV or even ambient light.[2][3] The aromatic ring can undergo photochemical reactions, leading to dechlorination or oxidation.
-
Solution: Always prepare and store solutions of this compound in amber glass vials or protect clear vials from light by wrapping them in aluminum foil. Minimize the exposure of the solution to direct light during experimental procedures.
-
-
Oxidative Degradation: The phenol and methoxy groups can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[4][5] This can lead to the formation of benzoquinones and other degradation products.
-
Solution: For long-term storage, consider de-gassing the solvent before preparing the solution to remove dissolved oxygen. If compatible with your experimental design, purging the solution with an inert gas like nitrogen or argon before sealing the container can also enhance stability.
-
-
pH-Dependent Hydrolysis: While phenols are generally stable to hydrolysis, extreme pH conditions (highly acidic or basic) can potentially catalyze degradation, although this is less common than oxidation or photolysis.
-
Solution: Prepare solutions in a neutral or slightly acidic buffer (pH 4-6) if your experimental conditions allow. Avoid highly alkaline solutions, as this can lead to the formation of the more easily oxidized phenoxide ion.
-
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Question: When analyzing my aged solutions of this compound by HPLC or GC-MS, I observe new, unidentified peaks that were not present in the freshly prepared sample. What are these, and how can I prevent them?
-
Potential Causes & Solutions:
-
Formation of Degradation Products: The new peaks are likely degradation products resulting from one of the pathways mentioned above (photodegradation, oxidation). Common degradation products of methoxyphenols can include demethylated compounds (catechols or hydroquinones) and subsequently formed benzoquinones.[4][6] Photodegradation of chlorinated phenols can lead to dechlorinated species or hydroxylated derivatives.[7]
-
Solution: To identify the degradation pathway, a forced degradation study is recommended (see Section IV). This will help in tentatively identifying the degradation products. To prevent their formation, follow the handling and storage recommendations provided in this guide, such as protection from light and oxygen.
-
-
Solvent Interaction: In some cases, the compound may react with the solvent, especially if using reactive solvents or under high-energy conditions (e.g., high temperature).
-
Solution: Use high-purity, inert solvents for sample preparation and storage. Common choices include acetonitrile, methanol, and buffered aqueous solutions. Ensure the solvent is free from peroxides, which can initiate oxidative degradation.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for stock solutions of this compound?
A1: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed amber glass vials to protect from light.[8] If long-term storage is required, consider preparing aliquots to minimize freeze-thaw cycles. Before freezing, purging the solution with an inert gas can further mitigate oxidative degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of chlorinated phenols can be pH-dependent.[2] In alkaline conditions, the phenolic proton dissociates, forming the phenoxide ion. This species is more electron-rich and, therefore, more susceptible to oxidation than the protonated phenol. In acidic to neutral conditions, the compound is generally more stable. For aqueous solutions, buffering in the pH 4-6 range is a good starting point for enhanced stability.
Q3: Is this compound susceptible to thermal degradation?
A3: While thermal degradation (thermolysis) is possible, it typically requires high temperatures, such as those used in supercritical water oxidation.[1] For most standard laboratory applications (e.g., storage at room temperature or slightly elevated temperatures for short periods), thermal degradation is likely to be a minor pathway compared to photolysis and oxidation. However, for experiments involving prolonged heating, it is advisable to assess thermal stability.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying chlorinated phenols and separating them from their degradation products.[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, particularly for identifying and quantifying volatile degradation products after appropriate sample derivatization.[11][12]
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound to understand its stability profile and identify potential degradation products.[13]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Amber and clear HPLC vials
-
Photostability chamber or a UV lamp
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Store at 60°C for 24 hours in an amber vial.
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours in an amber vial.
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours in an amber vial, protected from light.
-
Photodegradation: Transfer a portion of the stock solution diluted in a transparent solvent (e.g., water:methanol 50:50) into a clear vial. Expose to direct sunlight or a photostability chamber for 24-48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store a portion of the stock solution at 60°C for 48 hours in an amber vial.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, by a validated stability-indicating HPLC method.
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using a mass spectrometer (LC-MS) if available.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280-290 nm) |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Note: This is a starting point. Method optimization may be required for specific applications.
V. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study.
VI. Conclusion
The stability of this compound in solution is a critical parameter that must be carefully managed to ensure the integrity of research findings. The primary degradation pathways are likely to be oxidation and photolysis. By implementing the troubleshooting advice and experimental protocols outlined in this guide, researchers can minimize compound degradation, leading to more accurate and reliable results. Always handle this compound with appropriate personal protective equipment in a well-ventilated area.
References
-
Gopalan, A. I., & Savage, P. E. (2003). Oxidation and Thermolysis of Methoxy-, Nitro-, and Hydroxy-Substituted Phenols in Supercritical Water. Industrial & Engineering Chemistry Research, 42(25), 6573–6581. [Link]
-
Danish, M., et al. (2020). Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts. Journal of the Taiwan Institute of Chemical Engineers, 111, 203-221. [Link]
-
Daniels, D. H., & Swansiger, J. T. (1979). Determination of chlorinated phenols in surface-treated lumber by HPLC. Journal of Chromatographic Science, 17(11), 628–630. [Link]
-
Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5645-5648. [Link]
-
Musso, H. (1967). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution. Journal of the Chemical Society C: Organic, 1347-1351. [Link]
-
Klein, E., et al. (2022). Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. Free Radical Research, 56(11-12), 730-739. [Link]
- Pawar, S. A., & Srivastava, A. K. (2002). Chromatographic Determination of Chlorophenols. Journal of the Indian Chemical Society, 79(1), 76-79.
-
PerkinElmer, Inc. (2015). Analysis of Chlorophenols in Water by UHPLC with PDA Detection. Application Note. [Link]
-
Hewgill, F. R., & Lee, S. L. (1968). Oxidation of alkoxyphenols. Part XV. Autoxidation of 2- and 3-mono- and 2,5-di-t-butyl-4-methoxyphenol and related compounds. Journal of the Chemical Society C: Organic, 1549-1556. [Link]
-
Czaplicka, M. (2004). Photo-degradation of chlorophenols in the aqueous solution. Journal of Hazardous Materials, 113(1-3), 139-153. [Link]
-
Wang, W., et al. (2021). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts, 11(10), 1205. [Link]
-
de la Cruz, N., et al. (2001). Electrooxidation of Aqueous p Methoxyphenol on Lead Oxide Electrodes. Journal of The Electrochemical Society, 148(8), D101. [Link]
-
Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(4). [Link]
-
Alsante, K. M., et al. (2011). On-line methodology for the trace level determination of the chlorinated phenol family in water samples. Journal of the Mexican Chemical Society, 52(4), 287-295. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology, 26(6), 508-520. [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
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Nawaz, H., et al. (2020). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 57(5), 1603–1613. [Link]
-
Rhodium. (n.d.). Synthesis of 4-Methoxyphenol. Rhodium Drug Synthesis Archive. [Link]
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Li, X. Z., et al. (2007). Degradation of 2,4-dichlorophenol in aqueous solution by a hybrid oxidation process. Journal of Hazardous Materials, 147(1-2), 439-445. [Link]
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Wang, Y., et al. (2019). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences, 79, 02029. [Link]
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Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Application Note. [Link]
-
ScienceMadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. [Link]
-
Zhang, Y., et al. (2019). Degradation of 2, 4-dichlorophenol in Aqueous Solution by Dielectric Barrier Discharge: Effects of Plasma-Working Gases, Degradation Pathways and Toxicity Assessment. Scientific Reports, 9(1), 1-11. [Link]
-
OSHA. (1990). 4-Methoxyphenol. OSHA Method PV2039. [Link]
-
Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Application Note. [Link]
-
Agilent Technologies. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Application Note. [Link]
-
Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. [Link]
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Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure. [Link]
- U.S. Patent No. 2,799,714. (1957). Method of hydrolyzing di-and trichlorobenzenes.
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Arora, P. K., & Bae, H. (2014). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. PLoS One, 9(5), e97973. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2017). Phenol, 4-methoxy-: Human health tier II assessment. [Link]
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Tohidi, F., & Cai, Z. (2015). GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments. Environmental Science and Pollution Research International, 22(15), 11387-11400. [Link]
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PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. [Link]
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- 11. Degradation of 2, 4-dichlorophenol in aqueous solution by dielectric barrier discharge: Effects of plasma-working gases, degradation pathways and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Chlorinated Phenols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common issue in High-Performance Liquid Chromatography (HPLC): peak tailing, specifically during the analysis of chlorinated phenols. Here, we delve into the root causes of this phenomenon and provide systematic, field-proven solutions to restore optimal peak symmetry and ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, deviating from the ideal symmetrical Gaussian shape. This [1]asymmetry is often quantified by the tailing factor or asymmetry factor; a value greater than 1.2 typically indicates tailing.
[2]Q2: Why is peak tailing a problem for the analysis of chlorinated phenols?
A: Peak tailing can significantly compromise the quality of your analytical results. It leads to reduced resolution between adjacent peaks, making accurate quantification difficult. For c[3]omplex mixtures of chlorinated phenols, this can result in overlapping peaks and inaccurate integration, ultimately affecting the reliability of your data.
Q3: What are the primary causes of peak tailing when analyzing chlorinated phenols?
A: The most common causes stem from secondary interactions between the chlorinated phenol analytes and the stationary phase. Key f[1]actors include:
-
Secondary Silanol Interactions: Unwanted interactions between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.
-
[4] Metal Chelation: Interaction of chlorinated phenols with trace metal contaminants within the HPLC system or column packing material.
-
[5] Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of either the analytes or the silanol groups, promoting undesirable interactions.
-
[6] Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
[7] Extra-Column Effects: Issues such as dead volume in tubing and connections can contribute to peak broadening and tailing.
[3]Q4: Is there a quick fix I can try first?
A: A good initial step is to lower the mobile phase pH to around 3.0 using an additive like 0.1% formic acid. This [8]can often mitigate peak tailing caused by silanol interactions. However, for persistent issues, a more systematic approach as outlined in our troubleshooting guide is recommended.
In-Depth Troubleshooting Guide
This section provides a detailed, evidence-based approach to diagnosing and resolving peak tailing in your HPLC analysis of chlorinated phenols.
The Primary Suspect: Secondary Silanol Interactions
The Underlying "Why": Standard reversed-phase HPLC columns are typically made of silica that has been chemically modified. However, some unreacted, acidic silanol groups (Si-OH) almost always remain on the silica surface. Chlor[4]inated phenols, being acidic themselves, can engage in secondary interactions with these residual silanol groups. This leads to a mixed-mode retention mechanism (hydrophobic and polar interactions), causing some analyte molecules to be retained longer than others and resulting in a tailing peak.
##[2]## Diagnostic Steps & Solutions:
-
Mobile Phase pH Adjustment:
-
The Causality: The ionization state of both the chlorinated phenols and the surface silanols is highly dependent on the mobile phase pH. By lo[6]wering the pH, you can suppress the ionization of the silanol groups, minimizing their ability to interact with the analytes. [1] * Protocol:
-
Prepare a mobile phase with a pH of approximately 2.5-3.0. This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1% v/v). [9] 2. Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject your chlorinated phenol standard and observe the peak shape. A significant improvement in symmetry points to silanol interactions as the primary cause.
-
-
-
Choosing the Right Column:
-
The Causality: Modern HPLC columns are designed to minimize the impact of residual silanols. Type B silica columns, which are of higher purity, and end-capped columns, where residual silanols are chemically deactivated, are excellent choices. [1] * Recommendation: If you are consistently facing peak tailing with older columns (Type A silica), consider switching to a modern, high-purity, end-capped C18 column.
-
-
[10] Use of Mobile Phase Additives:
-
The Causality: Adding a competitive agent to the mobile phase can mask the active silanol sites.
-
Protocol: For basic compounds, a common approach is to add a small concentration of an amine like triethylamine (TEA). While chlorinated phenols are acidic, this principle of competitive binding can sometimes be adapted, though pH control is generally more effective for these analytes.
-
The Hidden Culprit: Metal Chelation
The Underlying "Why": Chlorinated phenols, particularly those with adjacent hydroxyl and chloro groups, can act as chelating agents, binding to trace metal ions. These[11] metal contaminants can be present in the stainless-steel components of the HPLC system (including frits and tubing) or within the silica matrix of the column itself. This [5]chelation introduces another unwanted retention mechanism, leading to peak tailing.
Diagnostic Steps & Solutions:
-
System Passivation:
-
The Causality: A new HPLC system or column may have more exposed metal sites. Passivating the system can help to remove or pacify these active sites.
-
Protocol:
-
Disconnect the column.
-
Flush the entire HPLC system with a solution of 1:1:1:1 water:methanol:isopropanol:acetonitrile for 30 minutes.
-
Follow with a flush of 6N nitric acid (with appropriate safety precautions) for 30 minutes to passivate the stainless-steel surfaces.
-
Thoroughly flush the system with HPLC-grade water until the eluent is neutral.
-
-
-
Use of a Chelating Agent in the Mobile Phase:
-
The Causality: Adding a strong chelating agent to the mobile phase can effectively "scavenge" metal ions, preventing them from interacting with your analytes. [12] * Protocol:
-
Prepare your mobile phase containing a low concentration (e.g., 10-50 µM) of ethylenediaminetetraacetic acid (EDTA).
-
Equilibrate the column and analyze your sample. A marked improvement in peak shape suggests metal chelation was a contributing factor.
-
-
-
Consider a Bio-Inert HPLC System:
-
The Causality: For highly sensitive analyses or persistently problematic compounds, using an HPLC system with bio-inert components (e.g., PEEK tubing and titanium pump heads) can eliminate the source of metal contamination.
-
Optimizing Mobile Phase Conditions
The Underlying "Why": Beyond just pH, the overall composition of your mobile phase plays a critical role in achieving good peak shape.
Key Considerations:
-
Buffer Selection and Concentration:
-
The Causality: A buffer is essential for maintaining a stable pH, especially when the sample is dissolved in a diluent of a different pH. For c[13]hlorinated phenols, maintaining a pH well below their pKa (typically 6-9) is crucial for keeping them in their neutral, more retained form.
-
Recommendation: Use a buffer with a pKa within +/- 1 unit of your target mobile phase pH. For a target pH of 3, a formate buffer is an excellent choice. A buffer concentration of 10-25 mM is generally sufficient.
-
-
[8] Organic Modifier:
-
The Causality: The choice of organic modifier (typically acetonitrile or methanol) can influence selectivity and peak shape. [3] * Recommendation: While both are common, acetonitrile often provides sharper peaks for phenolic compounds. If you are using methanol and experiencing tailing, try substituting it with acetonitrile.
-
-
Sample Solvent:
-
The Causality: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. [14] * Protocol:
-
Ideally, dissolve your sample in the initial mobile phase.
-
If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.
-
Minimize the injection volume if a strong solvent must be used.
-
-
Instrument and Column Health
The Underlying "Why": Sometimes, peak tailing is not a chemical issue but a physical one related to the HPLC system or the column itself.
Troubleshooting Checklist:
-
Column Void: A void at the head of the column can cause peak distortion. This [15]can result from pressure shocks or operating at a high pH.
-
Diagnosis: Disconnect the column, reverse it, and flush it at a low flow rate. If this temporarily improves peak shape, a void is likely present.
-
Solution: Replace the column. To prevent recurrence, always ramp up the flow rate gradually.
-
-
[15] Frit Blockage: A partially blocked frit at the column inlet or outlet can lead to poor peak shape.
-
Diagnosis: High backpressure is a common symptom. [16] * Solution: Replace the frit or back-flush the column (if recommended by the manufacturer).
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume, causing peak broadening and tailing. [14] * Solution: Use narrow-bore tubing (0.005" ID or smaller) and ensure all fittings are properly tightened.
##[3]# Summary Table of Troubleshooting Strategies
| Potential Cause | Key Indicator | Primary Solution | Secondary Actions |
| Secondary Silanol Interactions | Tailing of acidic phenol peaks | Lower mobile phase pH to 2.5-3.0 | Use a modern, end-capped column |
| Metal Chelation | Tailing persists after pH adjustment | Add a chelating agent (e.g., EDTA) to the mobile phase | Passivate the HPLC system |
| Inappropriate Mobile Phase | Inconsistent retention times, poor peak shape | Use a buffer with a pKa close to the target pH | Optimize organic modifier and sample solvent |
| Column or System Issues | Sudden change in peak shape for all analytes | Check for column voids and frit blockages | Minimize extra-column dead volume |
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues in your HPLC analysis of chlorinated phenols, leading to more accurate and reliable results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
J-STAGE. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
MDPI. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]
-
Revista de Chimie. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
LCGC. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
LCGC. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Retrieved from [Link]
-
MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Reddit. (2024). HPLC peak shape trouble shooting. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. silcotek.com [silcotek.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. support.waters.com [support.waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Scale-Up of 3,5-Dichloro-4-methoxyphenol Production
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dichloro-4-methoxyphenol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of transitioning this process from the laboratory bench to larger-scale production.
Overview of Synthesis
This compound is typically synthesized via the electrophilic aromatic substitution (chlorination) of a suitable precursor. The most common and economically viable starting material is 4-methoxyphenol (also known as hydroquinone monomethyl ether or MEHQ). The reaction involves treating 4-methoxyphenol with a chlorinating agent, often sulfuryl chloride (SO₂Cl₂), in an appropriate solvent.
The methoxy group (-OCH₃) and the hydroxyl group (-OH) are both ortho-, para-directing and strongly activating. This makes the aromatic ring highly susceptible to chlorination. The challenge lies in controlling the reaction to selectively produce the desired 3,5-dichloro isomer while minimizing the formation of mono-chloro, trichloro, and other isomeric by-products.
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this synthesis on a larger scale?
While molecular chlorine (Cl₂) can be used, sulfuryl chloride (SO₂Cl₂) is generally preferred for scale-up. This is because it is a liquid that is easier and safer to handle, measure, and dose controllably compared to gaseous chlorine.[1] It decomposes to provide in situ chlorination, and the by-products (SO₂ and HCl) are gases that can be effectively removed and neutralized by a scrubber system.[1][2]
Q2: What are the critical process parameters to monitor during the reaction?
The most critical parameters are:
-
Temperature: The chlorination of phenols is highly exothermic. Poor temperature control can lead to runaway reactions and the formation of undesired, over-chlorinated by-products.[3]
-
Stoichiometry/Addition Rate: The molar equivalents of sulfuryl chloride must be precise. A slow, controlled addition rate is crucial to maintain temperature and minimize localized high concentrations of the chlorinating agent, which promotes over-chlorination.
-
Mixing: Efficient agitation is vital on scale-up to ensure homogenous distribution of reactants and temperature, preventing hot spots.
Q3: What are the primary impurities I should expect to see?
The main impurities arise from incomplete or excessive chlorination. You should monitor for:
-
Starting Material: Unreacted 4-methoxyphenol.
-
Mono-chloro Isomers: Primarily 3-chloro-4-methoxyphenol.
-
Trichloro Impurity: 3,4,5-trichloro-4-methoxyphenol.
-
Other Dichloro Isomers: Depending on conditions, minor amounts of other isomers may form. Analytical methods like GC-MS or HPLC are essential for identifying and quantifying these impurities.[4][5]
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process.
Problem 1: Low Yield of the Desired 3,5-Dichloro Product
Possible Cause A: Incomplete Reaction
-
Symptoms: High levels of starting material (4-methoxyphenol) and mono-chloro intermediates are observed in the crude product analysis (TLC, GC, or HPLC).
-
Causality: The reaction may not have gone to completion due to insufficient chlorinating agent, insufficient reaction time, or a temperature that is too low, leading to slow kinetics.
-
Solution Protocol:
-
Verify Stoichiometry: Ensure that at least 2.0 equivalents of sulfuryl chloride are used. On a large scale, it's common to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion, but this must be carefully optimized.
-
Monitor Reaction Progress: Use in-process controls (IPCs) like TLC or HPLC. Take aliquots from the reaction mixture hourly after the addition is complete. The reaction is complete when the starting material and mono-chloro spots/peaks are minimized.
-
Optimize Temperature & Time: If the reaction stalls, consider increasing the temperature in small increments (e.g., 5-10 °C) or extending the reaction time. See the table below for typical parameters.
-
Possible Cause B: Over-chlorination
-
Symptoms: The desired product is present, but significant amounts of trichloro- or even tetrachloro-phenols are detected. The crude product may also be darker in color.
-
Causality: This is a common scale-up issue. Poor heat dissipation or too rapid addition of the chlorinating agent creates localized "hot spots" and high concentrations, driving the highly activated ring to a third chlorination.
-
Solution Protocol:
-
Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the batch size. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.
-
Extend Addition Time: Slow down the feed rate of sulfuryl chloride. For a lab-scale reaction that takes 30 minutes for addition, the plant-scale equivalent might need to be 2-4 hours.
-
Lower Reaction Temperature: Start the addition at a lower temperature (e.g., 0-5 °C) to better manage the initial exotherm before allowing the reaction to slowly warm to its final temperature.
-
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Recommended) | Rationale for Change |
| SO₂Cl₂ Equivalents | 2.0 - 2.1 eq | 2.1 - 2.2 eq (optimized) | Drives reaction to completion, accounts for potential losses. |
| Addition Temp. | 10 - 25 °C | 0 - 10 °C | Better control of exotherm with lower surface-area-to-volume ratio. |
| Reaction Temp. | 25 °C (Room Temp) | 25 - 40 °C (optimized) | May need slightly higher temp post-addition to ensure completion. |
| Addition Time | 15 - 30 minutes | 2 - 4 hours | Prevents localized high concentrations and thermal spikes. |
Problem 2: Difficult or Unsafe Reaction Quench
Symptom: Violent, uncontrolled off-gassing, and rapid temperature spikes occur when adding the reaction mixture to water.
-
Causality: Excess sulfuryl chloride reacts violently and exothermically with water to produce HCl and H₂SO₄.[1][6][7] On a large scale, this can rapidly boil the quench solution and create a dangerous pressure build-up.
-
Solution Protocol: The "Reverse Quench"
-
Prepare Quench Vessel: Charge a separate, appropriately sized vessel with a large amount of crushed ice and water before starting the quench.
-
Controlled Addition: Slowly transfer the reaction mixture subsurface into the vigorously stirred ice/water slurry. This method, known as a reverse quench, ensures the reaction mixture is always added to an excess of the quenching agent, allowing the heat to be absorbed efficiently.
-
Scrubbing: Ensure the quench vessel is vented to an efficient caustic scrubber to neutralize the large volume of HCl gas that will be evolved.[2]
-
Alternative: For products sensitive to strong acid, a cold, dilute solution of sodium bicarbonate can be used, but extreme caution is needed due to vigorous CO₂ evolution.[6] This is often less practical on a very large scale.
-
Caption: Decision tree for troubleshooting common scale-up issues.
Problem 3: Product Purification and Isolation Challenges
Symptom: The crude product is a dark oil that fails to solidify, or recrystallization yields are very low.
-
Causality: The presence of closely related impurities can act as a "eutectic" mixture, depressing the melting point of the final product and preventing crystallization. Dark colors often indicate product degradation or high-molecular-weight by-products from excessive temperatures. The separation of chlorinated phenolics with similar boiling points and polarities can be very difficult.[8]
-
Solution Protocol:
-
Charcoal Treatment: Before crystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can remove many color bodies.
-
Recrystallization Solvent Screening:
-
Start with a biphasic solvent system. A good choice for phenols is a nonpolar solvent (like heptane or toluene) and a polar solvent (like isopropyl alcohol or ethyl acetate).
-
Dissolve the crude product in the minimum amount of the hot, polar (or better) solvent, then slowly add the hot nonpolar (or poorer) solvent until turbidity is observed.
-
Cool the mixture slowly to allow for selective crystallization of the desired product.
-
-
Aqueous Base Wash: Before the final crystallization, consider dissolving the crude product in an organic solvent (e.g., toluene) and washing it with a weak aqueous base (e.g., dilute NaHCO₃). The desired product is phenolic and will have some solubility in the base, but many non-acidic, over-chlorinated impurities will remain in the organic layer. This must be done carefully to avoid product loss.
-
Chemical Complexation (Advanced): For extremely difficult separations, methods involving preferential complexation with metal halides can be explored to selectively precipitate one phenolic component from a mixture, though this adds significant process complexity.[8]
-
Safety Considerations for Scale-Up
-
Sulfuryl Chloride (SO₂Cl₂): This substance is highly toxic, corrosive, and reacts violently with water.[1][2][7] It is fatal if inhaled and can cause severe burns.[2][6] All transfers must be conducted in a closed system. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a respirator.
-
HCl and SO₂ Off-Gassing: The reaction and quench steps produce large volumes of toxic and corrosive gases (HCl and SO₂).[2] The reactor and quench tank must be connected to a robust, well-maintained caustic scrubber system to neutralize all vented gases.
-
Exothermic Reaction: A runaway reaction is a significant risk. The process must be validated with a reaction calorimeter to understand the heat flow profile before attempting a large-scale run. An emergency quench plan should be in place.
References
- Process for separating chlorinated phenols. (1984). Google Patents (US4429168A).
-
Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. (1996). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chromatographic Determination of Chlorophenols. (n.d.). IntechOpen. Retrieved from [Link]
-
Everything about Sulfuryl Chloride. (2022). Yufeng. Retrieved from [Link]
-
Sample preparation for the determination of chlorophenols. (2009). ResearchGate. Retrieved from [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2010). PubMed Central, National Library of Medicine. Retrieved from [Link]
-
Sulfuryl chloride. (n.d.). chemeurope.com. Retrieved from [Link]
Sources
- 1. Sulfuryl_chloride [chemeurope.com]
- 2. Everything about Sulfuryl Chloride [yufenggp.com]
- 3. benchchem.com [benchchem.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
Technical Support Center: Managing Thermal Decomposition of Methoxyphenols
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the study of methoxyphenol thermal decomposition. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Fundamentals of Methoxyphenol Thermal Decomposition
The thermal decomposition of methoxyphenols, such as guaiacol and syringol, is a complex process involving a series of competing reactions that are highly sensitive to experimental conditions. A foundational understanding of these pathways is critical for controlling product distribution and troubleshooting unexpected outcomes.
The initial step in the pyrolysis of methoxyphenols is typically the homolytic cleavage of the O–CH₃ bond, which has a lower bond dissociation energy than the O-H bond.[1][2][3] This generates a methoxy radical (•CH₃) and a hydroxyphenoxy radical.[2] These highly reactive radical intermediates then undergo a cascade of secondary reactions, including decarbonylation, demethoxylation, and rearrangement, to form a variety of products.[4]
Key product classes include:
-
Phenols and Catechols: Formed through demethoxylation and rearrangement reactions.[1][5][6][7][8][9]
-
Cresols: Resulting from the reaction of methyl radicals with the aromatic ring.[8]
-
Gaseous Products: Such as CO, CO₂, and CH₄, are formed at higher temperatures through ring-opening and fragmentation reactions.[6][7]
-
Char and Tar: High molecular weight condensation products that result from the repolymerization of reactive intermediates.[10][11][12]
The final product distribution is heavily influenced by factors such as temperature, heating rate, residence time, and the presence of catalysts.[13][14]
Section 2: Troubleshooting Common Issues in Methoxyphenol Pyrolysis
This section addresses common challenges encountered during the thermal decomposition of methoxyphenols in a question-and-answer format, providing explanations and actionable solutions.
Q1: My primary product is char/tar, and the yield of desired volatile phenols is very low. What is causing this, and how can I minimize it?
A1: Excessive char and tar formation is a frequent issue, often stemming from secondary reactions where primary pyrolysis products repolymerize.
-
Underlying Cause: At elevated temperatures and longer residence times, the highly reactive phenolic and radical intermediates can undergo condensation and polymerization reactions to form high-molecular-weight structures, which manifest as char and tar.[10][11][12] The presence of oxygen-containing functional groups can also promote these reactions.
-
Solutions:
-
Optimize Pyrolysis Temperature: While higher temperatures increase the rate of decomposition, they can also favor char formation. An optimal temperature, typically between 400°C and 600°C for many methoxyphenols, should be determined experimentally to maximize volatile product yield.[13][14]
-
Reduce Vapor Residence Time: A shorter residence time in the heated zone minimizes the opportunity for secondary reactions. This can be achieved by using a higher flow rate of an inert carrier gas or by employing a reactor design that facilitates rapid removal of volatile products.[14]
-
Employ a Capping Agent: The introduction of a hydrogen-donating co-solvent, such as isopropanol, can "cap" reactive radical intermediates, preventing them from polymerizing.[10]
-
Utilize Catalysts: Certain catalysts, such as zeolites (e.g., HZSM-5) and metal oxides (e.g., ZnO, γ-Fe₂O₃), can promote specific cracking reactions that favor the formation of desired smaller molecules over char.[15][16]
-
Pre-treat the Feedstock: For complex biomass-derived samples, pre-treatment to remove certain minerals (like alkali and alkaline earth metals) can reduce their catalytic effect on char formation.[17]
-
Q2: The product distribution from my experiments is inconsistent and not reproducible. What are the likely sources of this variability?
A2: Lack of reproducibility is often due to insufficient control over critical process parameters.
-
Underlying Cause: The competitive nature of the various reaction pathways in methoxyphenol pyrolysis means that even small variations in temperature, heating rate, or sample size can significantly alter the product distribution.[4]
-
Solutions:
-
Precise Temperature Control: Ensure your reactor's temperature control system is accurately calibrated and provides a stable and uniform temperature profile across the reaction zone.
-
Consistent Heating Rate: The rate at which the sample is heated to the target temperature can influence the initial decomposition pathways.[18][19] Utilize a programmable temperature controller to maintain a consistent heating rate between experiments.
-
Standardize Sample Preparation: Ensure that the sample mass and physical form (e.g., powder, liquid) are consistent for each run. For solid samples, particle size can affect heat transfer and, consequently, the reaction rate.[14]
-
Control Carrier Gas Flow Rate: The flow rate of the inert carrier gas determines the residence time of the volatile products in the reactor. Maintain a constant and calibrated flow rate to ensure consistent residence times.
-
Reactor Design and Material: The design and material of the reactor can influence product distribution through surface catalytic effects and heat transfer characteristics.[4][20] Using a consistent and well-characterized reactor setup is crucial.
-
Q3: I am observing a high yield of gaseous products (CO, CO₂) and a low yield of my target phenolic compounds. How can I shift the product distribution towards phenols?
A3: A high yield of gaseous products indicates that the primary phenolic products are undergoing secondary decomposition.
-
Underlying Cause: At higher temperatures (typically above 600°C), the aromatic rings of the phenolic products can undergo cleavage, leading to the formation of smaller gaseous molecules like CO and CO₂.[6][7]
-
Solutions:
-
Lower the Pyrolysis Temperature: Reducing the reaction temperature will decrease the rate of secondary decomposition reactions. Experiment with a temperature range of 400-550°C to find the optimal balance between primary decomposition and preservation of the phenolic products.[12][13]
-
Decrease Residence Time: As with minimizing char formation, a shorter residence time will reduce the exposure of the primary products to high temperatures, thereby limiting their further decomposition.
-
Catalyst Selection: Choose catalysts that selectively promote deoxygenation and cracking of the methoxy group while preserving the aromatic ring. For example, some metal-supported catalysts can enhance the yield of specific phenols.[16]
-
Section 3: Experimental Protocols and Best Practices
This section provides detailed, step-by-step methodologies for key experiments in the study of methoxyphenol thermal decomposition.
Protocol for Laboratory-Scale Pyrolysis of Methoxyphenols
This protocol outlines a general procedure for the thermal decomposition of a methoxyphenol standard (e.g., guaiacol) in a laboratory-scale pyrolysis reactor coupled with a collection system.
Materials:
-
Methoxyphenol standard (e.g., guaiacol, >99% purity)
-
Inert gas (e.g., Nitrogen or Argon, high purity)
-
Pyrolysis reactor (e.g., fixed-bed, drop-tube) with temperature controller
-
Condensation train (e.g., cold traps with dry ice/acetone or liquid nitrogen)
-
Gas-tight syringes for liquid sample injection
-
Analytical balance
Procedure:
-
System Preparation:
-
Assemble the pyrolysis reactor and condensation train, ensuring all connections are gas-tight.
-
Purge the entire system with the inert gas for at least 30 minutes to remove any residual oxygen.
-
-
Heating:
-
Set the temperature controller to the desired pyrolysis temperature (e.g., 500°C).
-
Allow the reactor to reach and stabilize at the set temperature.
-
-
Sample Introduction:
-
Accurately weigh the desired amount of the methoxyphenol standard (e.g., 100 mg).
-
Introduce the sample into the hot zone of the reactor. For liquid samples, use a gas-tight syringe to inject the sample at a controlled rate. For solid samples, a sample holder or injection system can be used.
-
-
Reaction and Collection:
-
Maintain the inert gas flow at a constant, predetermined rate (e.g., 50 mL/min) throughout the experiment.
-
The volatile decomposition products will be carried by the inert gas into the condensation train, where the liquid products (bio-oil) will be collected in the cold traps.
-
-
Shutdown and Sample Recovery:
-
After the desired reaction time, stop the sample feed (if applicable) and continue the inert gas flow for a period to ensure all volatile products have been swept from the reactor.
-
Turn off the reactor heating and allow the system to cool to room temperature under the inert gas flow.
-
Carefully remove the cold traps and allow them to warm to room temperature.
-
Recover the collected liquid product (bio-oil) by rinsing the traps with a known volume of a suitable solvent (e.g., acetone, dichloromethane).
-
If char analysis is required, carefully collect the solid residue from the reactor.
-
Protocol for Quantitative Analysis of Pyrolysis Products by GC-MS
This protocol describes the analysis of the collected bio-oil to identify and quantify the thermal decomposition products using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Equipment:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Autosampler or manual injection syringe
-
Analytical standards for expected products (e.g., phenol, catechol, guaiacol, cresol isomers)
-
Internal standard (e.g., 2,4-dibromophenol)
-
Solvent for dilution (matching the solvent used for bio-oil recovery)
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Standard Preparation:
-
Prepare a stock solution containing known concentrations of the analytical standards and the internal standard in the chosen solvent.[9][21][22][23][24][25][26][27]
-
Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the analytes in the samples.[9][27]
-
-
Sample Preparation:
-
Dilute the collected bio-oil sample to a concentration that falls within the calibration range.
-
Add the internal standard to the diluted sample at the same concentration as in the calibration standards.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program for the separation of phenolic compounds. A typical program might be:
-
Initial oven temperature: 40°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector temperature: 250°C.
-
MS transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Run the calibration standards first to establish the calibration curves for each compound.
-
Analyze the prepared bio-oil samples under the same conditions.
-
-
Data Analysis:
-
Identify the compounds in the sample chromatograms by comparing their retention times and mass spectra to those of the analytical standards and to mass spectral libraries (e.g., NIST).
-
Quantify the identified compounds by using the calibration curves, relating the peak area ratio of the analyte to the internal standard to the concentration.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the purpose of using an inert gas during pyrolysis? A: The inert gas (e.g., nitrogen, argon) serves two main purposes. First, it creates an oxygen-free environment, which is the defining characteristic of pyrolysis. The absence of oxygen prevents combustion reactions from occurring. Second, the inert gas acts as a carrier to transport the volatile decomposition products out of the hot reactor zone and into the collection system, which helps to control the residence time and minimize secondary reactions.
Q: Can I use Pyrolysis-GC-MS for direct analysis of my solid methoxyphenol-containing sample without prior pyrolysis and collection? A: Yes, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an excellent technique for the direct analysis of solid or non-volatile liquid samples.[13][28][29][30] In this method, a small amount of the sample is rapidly heated in a pyrolyzer that is directly coupled to the GC-MS inlet. The thermal decomposition products are immediately transferred to the GC column for separation and analysis. This technique is particularly useful for rapid screening and for analyzing complex materials where isolating the methoxyphenol component is difficult.
Q: How do I choose the right pyrolysis temperature for my specific methoxyphenol derivative? A: The optimal pyrolysis temperature depends on the specific chemical structure of your methoxyphenol derivative. A good starting point is to perform a thermogravimetric analysis (TGA) of your compound. The TGA will show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. The pyrolysis temperature should be set within the range of rapid mass loss observed in the TGA curve. It is often necessary to perform a series of pyrolysis experiments at different temperatures to determine the optimal conditions for maximizing the yield of your desired product.
Q: Are there any safety precautions I should be aware of when conducting pyrolysis experiments? A: Yes, pyrolysis experiments involve high temperatures and the generation of potentially flammable and toxic compounds. It is essential to:
-
Conduct the experiments in a well-ventilated fume hood.
-
Ensure the pyrolysis system is properly sealed to prevent the leakage of flammable gases.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.
-
Be aware of the autoignition temperatures of the potential products.
-
Have a fire extinguisher readily accessible.
Section 5: Visualizations
Diagram: General Workflow for Methoxyphenol Pyrolysis and Analysis
Caption: Workflow for methoxyphenol pyrolysis and analysis.
Diagram: Key Decomposition Pathways of Guaiacol
Caption: Simplified reaction pathways for guaiacol thermal decomposition.
Section 6: Quantitative Data Summary
The following table summarizes typical product yields from the pyrolysis of guaiacol at different temperatures, compiled from literature data. Note that actual yields will vary depending on the specific experimental setup.
| Temperature (°C) | Phenol Yield (wt%) | Catechol Yield (wt%) | Cresol Yield (wt%) | Char Yield (wt%) | Gas Yield (wt%) | Reference |
| 500 | 15-25 | 20-30 | 5-10 | 10-20 | 15-25 | [1][31] |
| 600 | 25-35 | 15-25 | 10-15 | 15-25 | 20-30 | [6][7] |
| 700 | 10-20 | 5-15 | 5-10 | 20-30 | 30-40 | [1][31] |
References
- How to Reduce Char Formation in the Lignin Degradation Process: A Review. (2023). Request PDF.
- Pyrolysis-GC/MS System for Microplastics Analysis. (n.d.). Frontier-Lab.
- Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds. (2021). RSC Publishing.
- Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds. (2021). RSC Publishing.
- A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS. (2024). Universal Lab Blog.
- Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (n.d.).
- Recent Advances in Biomass Pyrolysis Processes for Bioenergy Production: Optimization of Oper
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. (n.d.).
- Reduction of the variety of phenolic compounds in bio-oil via the catalytic pyrolysis of pine sawdust. (n.d.). BioResources.
- The effects of combining guaiacol and syringol on their pyrolysis. (n.d.).
- The effects of combining guaiacol and syringol on their pyrolysis. (2011).
- Characteristics of chars formed during rapid pyrolysis of biomass model components at high temper
- Influence of Reactor Design on Product Distributions
- Pressure effects on thermal decomposition reactions: a thermo-kinetic investig
- Thermal decomposition of guaiacol in sub- and supercritical water and its kinetic analysis. (n.d.). Request PDF.
- Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. (n.d.). Request PDF.
- Method 8041A. (n.d.).
- Pyrolysis of Phenolic Resin Investigated by Molecular Beam Mass Spectrometry. (n.d.).
- Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. (2016).
- Qualitative and quantitative analysis of pyrolysis oil by gas chromatography with flame ionization detection and comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry. (n.d.).
- Biomass Chars: The Effects of Pyrolysis Conditions on Their Morphology, Structure, Chemical Properties and Reactivity. (n.d.). MDPI.
- Quantitative GC-MS Analysis of Sawdust Bio-Oil. (2023). SciELO.
- Biomass pyrolysis: advanced experiments and modeling. (n.d.). thermobio - CNRS.
- Determination of Phenolic Compounds from Wine Samples by GC/MS System. (n.d.).
- Influence of Reactor Design on Product Distributions
- Challenges and Perspectives of the Conversion of Lignin Waste to High-Value Chemicals by Pyrolysis. (n.d.). MDPI.
- GC-MS and ESI-MS detection of catechol. (2013).
- Recent Insights into Lignocellulosic Biomass Pyrolysis: A Critical Review on Pretreatment, Characterization, and Products Upgrading. (n.d.). MDPI.
- Viewing a reaction path diagram. (n.d.). Cantera 3.2.
- Proposed pyrolysis processes of guaiacol, pathway(1-5). (n.d.).
- Investigation on pyrolysis mechanism of guaiacol as lignin model compound at atmospheric pressure. (n.d.). Request PDF.
- Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. (n.d.). NIH.
- Theoretical studies on pyrolysis mechanism of guaiacol as lignin model compound. (2013). Journal of Renewable and Sustainable Energy | AIP Publishing.
- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA.
- rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv.
- Effects of Heating Rate and Temperature on the Yield of Thermal Pyrolysis of a Random Waste Plastic Mixture. (n.d.). MDPI.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015).
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PMC - PubMed Central.
- Thermal rearrangement of arom
- Thermal Degradation of Small Molecules: A Global Metabolomic Investig
- Design Consideration Of Pyrolysis Reactor For Production Of Bio-Oil. (n.d.).
- Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. (n.d.).
- troubleshooting low yield in undecylenic acid synthesis. (n.d.). Benchchem.
- Effects of Heating Rate and Temperature on the Thermal Pyrolysis of Expanded Polystyrene Post-Industrial Waste. (2022). PMC - NIH.
- Analytical and applied pyrolysis of challenging biomass feedstocks: Effect of pyrolysis conditions on product yield and composition. (n.d.). Åbo Akademi University Research Portal.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. pubs.aip.org [pubs.aip.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chlorinated Phenols
Chlorinated phenols (CPs) represent a significant class of environmental contaminants originating from industrial processes such as pesticide and herbicide production, and the bleaching of wood pulp. Their persistence, toxicity, and potential for bioaccumulation necessitate robust and reliable analytical methods for their detection and quantification in various matrices. This guide provides a comprehensive comparison of validated analytical methods for chlorinated phenols, offering insights into experimental design, data interpretation, and regulatory compliance.
The selection of an appropriate analytical method is contingent upon several factors, including the specific chlorinated phenols of interest, the sample matrix (e.g., water, soil, biological tissues), the required sensitivity, and the available instrumentation. This document will navigate these considerations, providing a framework for researchers, scientists, and drug development professionals to develop and validate analytical methods that are both scientifically sound and fit for purpose.
Foundational Principles of Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that, while often applied to pharmaceutical analysis, provide a fundamental framework for any analytical method validation. The core validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Sample Preparation: The Critical First Step
The choice of sample preparation technique is paramount to the success of the analysis, aiming to isolate and concentrate the chlorinated phenols from the sample matrix while removing potential interferences.
Caption: A generalized workflow for the preparation and analysis of chlorinated phenols.
LLE is a traditional method that involves partitioning the chlorinated phenols between the aqueous sample and an immiscible organic solvent.
-
Protocol:
-
Acidify the water sample (e.g., 1 L) to a pH < 2 with sulfuric acid.
-
Add a surrogate standard to the sample.
-
Extract the sample with a suitable solvent (e.g., dichloromethane (DCM) or methyl tert-butyl ether (MTBE)) three times, shaking vigorously for 2 minutes each time.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
Advantages: Simple, requires minimal specialized equipment.
-
Disadvantages: Can be labor-intensive, requires large volumes of organic solvents, and may result in emulsion formation with complex matrices.
SPE is a more modern and efficient technique that involves passing the sample through a solid sorbent that retains the analytes of interest.
-
Protocol:
-
Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) with the appropriate solvents (e.g., methanol followed by acidified water).
-
Load the acidified water sample onto the cartridge at a controlled flow rate.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the chlorinated phenols with a small volume of a strong organic solvent (e.g., ethyl acetate or acetone).
-
Concentrate the eluate as needed.
-
-
Advantages: Higher sample throughput, reduced solvent consumption, and can handle more complex matrices compared to LLE.
-
Disadvantages: Can be more expensive, and method development may be required to optimize the sorbent and elution conditions.
Analytical Techniques: A Comparative Overview
The two primary analytical techniques for the determination of chlorinated phenols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
GC is the most common technique for analyzing chlorinated phenols, often requiring a derivatization step to improve the volatility and chromatographic behavior of these polar compounds.
-
Derivatization: Acetylation with acetic anhydride or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common derivatization techniques. This step converts the polar phenolic hydroxyl group into a less polar ether or ester, resulting in sharper peaks and improved sensitivity.
-
Detectors:
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for trace analysis of chlorinated phenols.
-
Mass Spectrometry (MS): Provides definitive identification and quantification, especially when operated in selected ion monitoring (SIM) mode. GC-MS is considered the gold standard for confirmation.
-
-
Sample Preparation: Extract and derivatize the sample as described in Section 2.
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Splitless mode, 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: ECD at 300°C.
-
-
Calibration: Prepare a series of calibration standards of the derivatized chlorinated phenols and analyze them to establish the linearity and range of the method.
-
Analysis: Inject the prepared sample extract and quantify the analytes using the calibration curve.
HPLC can be used for the direct analysis of chlorinated phenols without derivatization, which simplifies the sample preparation process.
-
Detectors:
-
Ultraviolet (UV) Detector: Provides good sensitivity for phenolic compounds, but may lack selectivity in complex matrices.
-
Mass Spectrometry (MS): HPLC-MS offers high selectivity and sensitivity and is becoming increasingly common for the analysis of polar environmental contaminants.
-
Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of pentachlorophenol (PCP), a representative chlorinated phenol.
| Parameter | GC-ECD | GC-MS (SIM) | HPLC-UV |
| LOD | 0.01 - 0.1 µg/L | 0.1 - 1 µg/L | 1 - 10 µg/L |
| LOQ | 0.03 - 0.3 µg/L | 0.3 - 3 µg/L | 3 - 30 µg/L |
| Linear Range | 0.1 - 100 µg/L | 1 - 200 µg/L | 10 - 500 µg/L |
| Accuracy (% Recovery) | 80 - 110% | 85 - 115% | 90 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
Note: These values are indicative and can vary depending on the specific instrumentation, method conditions, and sample matrix.
Method Validation in Practice: A Logical Flow
The validation of an analytical method for chlorinated phenols should follow a structured approach to ensure all performance characteristics are adequately evaluated.
Caption: A stepwise representation of the analytical method validation process.
Conclusion
The validation of analytical methods for chlorinated phenols is a critical process that ensures the generation of reliable and defensible data. The choice between GC and HPLC, along with the appropriate sample preparation technique, will depend on the specific analytical needs. GC-ECD offers excellent sensitivity for trace analysis, while GC-MS provides unparalleled confirmatory power. HPLC-UV is a simpler alternative for higher concentration samples, and HPLC-MS is a powerful tool for complex matrices. A thorough validation process, encompassing all the parameters discussed, is essential for any laboratory conducting the analysis of these environmentally significant compounds.
References
-
U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
A Researcher's Guide to the Acidity of Halogenated Phenols: A Comparative Analysis
For professionals in drug development and organic synthesis, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of a phenolic moiety, quantified by its acid dissociation constant (pKa), can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of halogen substituents onto the phenol ring offers a powerful tool for modulating this acidity.
This guide provides an in-depth comparative analysis of the acidity of ortho, meta, and para isomers of fluoro-, chloro-, bromo-, and iodophenol. We will move beyond simplistic trends to explore the underlying electronic principles, supported by experimental data, and provide a robust protocol for empirical validation.
The Bedrock of Phenolic Acidity
Phenol is inherently more acidic than aliphatic alcohols, with a typical pKa of around 9.98.[1] This enhanced acidity stems from the stabilization of its conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is not localized; instead, it is delocalized across the aromatic π-system, particularly onto the ortho and para carbon atoms. This resonance stabilization makes the formation of the phenoxide ion more favorable, thus increasing the acidity of the parent phenol.
The introduction of substituents to the benzene ring can either amplify or diminish this acidity by influencing the stability of the phenoxide ion. Halogens, the focus of this guide, exert a fascinating dual influence governed by two primary electronic effects: the inductive effect and the resonance effect.
The Dueling Influences: Inductive vs. Resonance Effects
The acidity of a halogenated phenol is the result of a delicate balance between two opposing electronic forces exerted by the halogen substituent.
-
The Inductive Effect (-I): Halogens are highly electronegative atoms. This high electronegativity allows them to withdraw electron density from the benzene ring through the sigma (σ) bonds. This is known as a negative inductive effect (-I). By pulling electron density away from the phenoxide oxygen, the -I effect helps to disperse and stabilize the negative charge of the conjugate base, thereby increasing the acidity of the phenol. The strength of the inductive effect correlates with electronegativity and proximity to the hydroxyl group: F > Cl > Br > I, and ortho > meta > para.[2]
-
The Resonance Effect (+R): Halogens possess lone pairs of electrons in their p-orbitals which can be delocalized into the aromatic π-system. This donation of electron density is termed a positive resonance effect (+R) or mesomeric effect (+M). This effect increases the electron density within the ring, particularly at the ortho and para positions. By donating electron density, the +R effect destabilizes the negatively charged phenoxide ion, making the phenol less acidic. The efficacy of this orbital overlap depends on the size and energy of the halogen's p-orbitals relative to the carbon 2p-orbitals of the ring, generally following the order: F > Cl > Br > I.[3][4]
The final acidity of a given halophenol is determined by the net outcome of this electronic tug-of-war. For halogens, the electron-withdrawing inductive effect (-I) is generally stronger and more dominant than the electron-donating resonance effect (+R).[3][5] This is why most halogenated phenols are more acidic (have a lower pKa) than phenol itself.
Comparative Analysis of Halogenated Phenol Acidity
The interplay between inductive and resonance effects, further complicated by positional isomerism and intramolecular hydrogen bonding, leads to non-intuitive acidity trends. The experimental pKa values presented below provide a clear basis for comparison. A lower pKa value signifies a stronger acid.
| Compound Name | Halogen | Isomer Position | pKa Value |
| Phenol | - | - | 9.98[1] |
| 2-Fluorophenol | Fluorine | ortho | 8.7[6] |
| 3-Fluorophenol | Fluorine | meta | 9.3[6] |
| 4-Fluorophenol | Fluorine | para | 9.9[6] |
| 2-Chlorophenol | Chlorine | ortho | 8.49[5] |
| 3-Chlorophenol | Chlorine | meta | 9.12[6] |
| 4-Chlorophenol | Chlorine | para | 9.41[3] |
| 2-Bromophenol | Bromine | ortho | 8.45[5] |
| 3-Bromophenol | Bromine | meta | 9.11[6] |
| 4-Bromophenol | Bromine | para | 9.34[6] |
| 2-Iodophenol | Iodine | ortho | 8.51[7] |
| 3-Iodophenol | Iodine | meta | ~9.1[6] |
| 4-Iodophenol | Iodine | para | 9.33[8] |
Key Observations and Mechanistic Explanations:
-
Ortho Isomers: The Strongest Acids: For all halogens, the ortho-substituted phenol is the most acidic isomer. This is due to the powerful, distance-dependent -I effect being at its maximum in the ortho position, providing the greatest stabilization to the phenoxide ion.[2] For 2-fluorophenol, this strong inductive effect is somewhat counteracted by intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine, which stabilizes the undissociated phenol.[4] However, for Cl, Br, and I, the -I effect is the overwhelming factor, making them some of the strongest acids in this series.[5]
-
Meta Isomers: A Clear Inductive Trend: In the meta position, the resonance effect (+R) does not operate, as electron density cannot be delocalized to the meta carbon from the halogen. Therefore, acidity is primarily dictated by the -I effect. The trend in acidity for meta-isomers (Cl ≈ Br > F > I) reflects the strength of the inductive effect, which diminishes with decreasing electronegativity.
-
Para Isomers: The Nuanced Battle: The para position presents the most complex interplay. Here, both the -I and +R effects are at play.
-
p-Fluorophenol: Fluorine's 2p orbitals overlap effectively with the carbon 2p orbitals of the benzene ring, resulting in a significant +R effect that nearly cancels out its strong -I effect.[3] Consequently, p-fluorophenol has a pKa very similar to phenol itself.
-
p-Chloro, p-Bromo, and p-Iodophenol: As we move down the group to Cl, Br, and I, the p-orbitals become larger and more diffuse (3p, 4p, 5p), leading to progressively poorer overlap with the ring's 2p orbitals. This diminishes the +R effect.[3] Although the -I effect also weakens down the group, the reduction in the opposing +R effect is more significant. This results in a net electron-withdrawing character that is stronger for Cl, Br, and I compared to F in the para position, making their corresponding phenols more acidic than p-fluorophenol and phenol. The peak acidity among the para isomers is often seen with bromophenol or chlorophenol, where the balance of the weakening -I and the significantly weakened +R effect is optimal for stabilizing the phenoxide ion.[3]
-
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically validate these values, a potentiometric titration is a reliable and accessible method. This technique involves monitoring the pH of a solution of the weak acid as a standardized strong base is added incrementally. The pKa is determined from the midpoint of the titration curve.
Materials and Reagents:
-
Halogenated phenol sample (~0.01 M solution)
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
-
Deionized water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (150 mL)
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions. Ensure calibration spans the expected pKa range.
-
Sample Preparation: Accurately prepare a ~0.01 M solution of the halogenated phenol in a beaker. For example, dissolve the appropriate mass in a known volume of deionized water. A small amount of a co-solvent like ethanol may be used if solubility is low, but consistency across experiments is key.
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Initial Measurement: Record the initial pH of the phenol solution before adding any titrant.
-
Incremental Titration: Begin adding the standardized NaOH solution from the buret in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.[9]
-
Endpoint Region: As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL or dropwise) to obtain a high density of data points around the equivalence point.[9]
-
Completion: Continue the titration well past the equivalence point until the pH begins to plateau again.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the volume of NaOH at the equivalence point (Veq), which is the point of steepest inflection on the curve. This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).
-
The volume at the half-equivalence point is Veq / 2.
-
The pH of the solution at this half-equivalence point is equal to the pKa of the acid.[9]
-
Conclusion
The acidity of halogenated phenols is a classic example of how subtle changes in molecular structure can have significant and predictable consequences for chemical reactivity. The balance of a strong, distance-dependent inductive effect and a position-dependent, orbitally-controlled resonance effect governs the ultimate pKa. For researchers in medicinal chemistry and material science, mastering these principles is essential for the rational design of molecules with precisely tuned properties. The provided experimental framework serves as a reliable method to confirm these theoretical principles in the laboratory, ensuring a robust foundation for development and discovery.
References
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Andy. (2015, April 12). Is p-bromophenol more acidic than p-chlorophenol? Chemistry Stack Exchange. [Link]
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Wikipedia contributors. (n.d.). 2-Iodophenol. Wikipedia. [Link]
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Ciocan, C., et al. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Analele Universității din București - Chimie. [Link]
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Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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PubChem. (n.d.). 2-Iodophenol. [Link]
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University of California, Davis. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. [Link]
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Various authors. (2013, May 4). Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-chlorophenol, ortho-bromophenol or ortho-iodophenol? Why? Quora. [Link]
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University of Wisconsin-Madison. (n.d.). Unit 4: Free Energy Relationships. [Link]
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East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Chemistry 371. [Link]
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ResearchGate. (n.d.). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. [Link]
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Wikipedia contributors. (n.d.). 4-Iodophenol. Wikipedia. [Link]
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Pharma Education. (2025, March 31). 5 Easy Methods to Calculate pKa. [Link]
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Papajak, E., & Truhlar, D. G. (2011). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Chemical Theory and Computation, 7(1), 159–171. [Link]
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Dr. Tanmoy Biswas. (2023, April 2). MCQ-29: About acidity of 4-halophenols. YouTube. [Link]
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Jacquemin, D., et al. (2006). A Theoretical Investigation of Excited-State Acidity of Phenol and Cyanophenols. Journal of the American Chemical Society, 128(38), 12570–12581. [Link]
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Various authors. (2019, October 10). What is the acidic character of ortho, meta, para, and chlorophenol? Quora. [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
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Quest Journals. (2023, October 4). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. [Link]
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Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4‐5), 569-579. [Link]
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Navigating the Toxicological Landscape of Dichlorophenols: A Comparative Guide for Researchers
For researchers and professionals in drug development and environmental science, a nuanced understanding of the toxicological profiles of chemical isomers is paramount. Subtle shifts in molecular structure can dramatically alter a compound's interaction with biological systems, leading to vastly different safety profiles. This guide provides an in-depth comparison of the toxicity of 3,5-dichloro-4-methoxyphenol and its dichlorophenol isomer counterparts, grounded in experimental data and established toxicological principles.
While robust data exists for many dichlorophenol isomers, it is crucial to note a significant lack of direct experimental toxicity studies for this compound in the public domain. Consequently, this guide will present the available experimental data for other dichlorophenol isomers and leverage structure-activity relationship (SAR) principles and findings from related methoxylated phenols to provide a predictive analysis of this compound's likely toxicological profile.
Comparative Acute Toxicity: A Quantitative Overview
The acute toxicity of a substance is a critical initial indicator of its potential hazard. The median lethal dose (LD50), the dose required to be fatal to 50% of a tested population, is a standard metric for this assessment. The oral LD50 values for various dichlorophenol isomers in rodents reveal significant differences in their acute toxicity.
| Compound | Species | Oral LD50 (mg/kg) |
| 2,3-Dichlorophenol | Mouse | 2376[1][2] |
| 2,4-Dichlorophenol | Rat | 580 - 4500[3] |
| Mouse | 580[3] | |
| 2,5-Dichlorophenol | Rat | 580[4] |
| Mouse | 946[4] | |
| 2,6-Dichlorophenol | Not specified | Not specified |
| 3,4-Dichlorophenol | Mouse | 1685[5] |
| 3,5-Dichlorophenol | Mouse | 2389 (females), 2643 (males)[6] |
The data clearly indicates that 2,4- and 2,5-dichlorophenol are the most acutely toxic isomers among those with available data. In contrast, 3,5-dichlorophenol exhibits the lowest acute toxicity. This highlights the profound impact of chlorine atom positioning on the molecule's lethality.
In Vitro Cytotoxicity: A Cellular Perspective
Investigating the effects of these compounds at a cellular level provides a more mechanistic understanding of their toxicity. Cytotoxicity assays, which measure the degree to which a substance is toxic to cells, are fundamental in this regard. While specific IC50 (half-maximal inhibitory concentration) values for all dichlorophenol isomers on a single cell line are not available in a comparative study, the general trend observed in various studies is that cytotoxicity increases with the number of chlorine substituents.[7] The position of these substituents also plays a critical role, with ortho-chlorination sometimes decreasing toxicity and meta-chlorination having the opposite effect.[7]
For this compound, while direct data is absent, studies on other methoxyphenols suggest that the methoxy group can influence cytotoxicity. For instance, some methoxyphenol derivatives have been shown to possess cytotoxic activity against cancer cell lines.
To provide a practical framework for researchers, a detailed protocol for a standard cytotoxicity assay, the MTT assay, is provided below.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment. This initial incubation period is critical to ensure cells are in a logarithmic growth phase and are healthy before exposure to the test compound.
-
-
Compound Exposure:
-
Prepare a stock solution of the dichlorophenol isomer in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. Serum-free medium is used during the exposure to avoid interference from serum components with the test compound.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the test compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this incubation, viable cells with active mitochondria will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals. Complete solubilization is crucial for accurate absorbance readings.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Genotoxicity: Assessing DNA Damage Potential
Genotoxicity, the property of chemical agents that damages the genetic information within a cell, is a critical toxicological endpoint, as it can lead to mutations and cancer. The genotoxic potential of dichlorophenols has been investigated, with some isomers showing evidence of DNA damage. For example, 2,4-dichlorophenol has been shown to induce DNA damage in some studies, although it is generally not considered a potent genotoxin.[8][9]
For this compound, the presence of the methoxy group could potentially influence its genotoxicity. Metabolic activation of the methoxy group could lead to the formation of reactive intermediates capable of interacting with DNA. However, without experimental data, this remains speculative.
The Comet assay (single-cell gel electrophoresis) is a sensitive and widely used method for detecting DNA damage at the level of the individual eukaryotic cell.
Experimental Protocol: Alkaline Comet Assay
The alkaline Comet assay is particularly sensitive for detecting single-strand breaks, alkali-labile sites, and DNA-protein crosslinks.
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension from the desired cell line or tissue.
-
Expose the cells to the test compound at various concentrations for a defined period. Include appropriate positive (e.g., a known mutagen like hydrogen peroxide) and negative (vehicle) controls.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with low melting point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C. This step immobilizes the cells for subsequent lysis and electrophoresis.
-
-
Cell Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
-
DNA Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a cold alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "comet head." The alkaline conditions facilitate the unwinding of DNA, making it more susceptible to migration.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
-
Caption: Key stages of the alkaline Comet assay for genotoxicity testing.
Mechanisms of Toxicity: Unraveling the "How"
The toxicity of dichlorophenols is believed to be mediated through several mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and metabolic activation to reactive intermediates.[9][10]
Oxidative Stress: Dichlorophenols can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.
Mitochondrial Dysfunction: Some phenolic compounds are known to uncouple oxidative phosphorylation in mitochondria, disrupting ATP synthesis and leading to cellular energy depletion.[11] This can trigger apoptosis (programmed cell death).
Metabolic Activation: Dichlorophenols are metabolized in the liver, primarily through conjugation with glucuronic acid and sulfate.[12] However, they can also undergo hydroxylation to form catechols, which can be further oxidized to reactive quinones. These quinones are electrophilic and can bind to cellular macromolecules, leading to toxicity.
For this compound, the methoxy group is a key structural feature. It is plausible that this compound could be metabolized via O-demethylation to a hydroquinone, which could then be oxidized to a reactive quinone, contributing to its toxicity.
Caption: Generalized metabolic pathway of dichlorophenols.
Structure-Toxicity Relationship: The Influence of Isomerism
The arrangement of chlorine atoms on the phenol ring significantly influences the toxicological properties of dichlorophenols. This is due to the effect of chlorine's electron-withdrawing nature on the electronic properties of the molecule, which in turn affects its reactivity, lipophilicity, and metabolism.
Caption: Structural comparison of dichlorophenol isomers.
The addition of a methoxy group in this compound introduces another layer of complexity. The methoxy group is an electron-donating group, which can alter the electronic properties of the aromatic ring and influence its susceptibility to metabolic enzymes. As mentioned, O-demethylation is a potential metabolic pathway that could lead to the formation of a reactive hydroquinone.
Conclusion: A Call for Further Investigation
This guide highlights the significant variations in the toxicity of dichlorophenol isomers, underscoring the importance of isomer-specific toxicological evaluation. While a considerable body of data exists for isomers like 2,4-dichlorophenol, a critical knowledge gap remains for this compound. Based on structure-activity relationships, it is plausible that this compound undergoes metabolic activation to reactive intermediates, potentially leading to cytotoxicity and genotoxicity. However, without direct experimental evidence, this remains a hypothesis.
For researchers and drug development professionals, this comparative analysis serves as a reminder of the subtleties of chemical toxicology and reinforces the necessity of comprehensive, isomer-specific safety assessments. Further experimental investigation into the toxicological profile of this compound is strongly warranted to fill the existing data gap and ensure a complete understanding of its potential risks.
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Navigating the Matrix: A Guide to Understanding and Mitigating Cross-Reactivity of 3,5-Dichloro-4-methoxyphenol in Biological Assays
For researchers and drug development professionals, the integrity of biological assay data is paramount. The promise of a novel therapeutic agent or the validity of a biological probe hinges on the accuracy and specificity of its characterization. However, the journey from a putative hit to a validated lead is often fraught with methodological challenges, one of the most insidious being assay interference. This guide provides an in-depth exploration of the potential cross-reactivity of 3,5-Dichloro-4-methoxyphenol, a substituted phenol of interest in various research contexts. By understanding the underlying principles of assay interference and adopting rigorous validation protocols, researchers can ensure the reliability of their findings and make informed decisions in their scientific pursuits.
The Enigmatic Nature of Substituted Phenols in Biological Assays
This compound belongs to the broad class of phenolic compounds, which are notorious for their potential to interfere with biological assays. This interference is not necessarily indicative of a specific biological activity but can be an artifact of the compound's physicochemical properties. The presence of a hydroxyl group on an aromatic ring, combined with halogen substituents and a methoxy group, creates a molecule with the potential for hydrogen bonding, hydrophobic interactions, and redox activity. These features can lead to non-specific interactions with assay components, resulting in either false-positive or false-negative results.
Potential Mechanisms of Interference
Understanding the "how" behind potential cross-reactivity is the first step toward mitigating it. For a molecule like this compound, several interference mechanisms should be considered:
-
Protein Adsorption and Denaturation: Phenolic compounds can non-specifically bind to proteins, including enzymes and antibodies, through hydrophobic and hydrogen-bonding interactions. This can lead to conformational changes, denaturation, and subsequent loss of function, which can be misinterpreted as specific inhibition.
-
Assay Technology-Specific Interference: The readout method of an assay can be a target for interference. For instance, colored or fluorescent compounds can interfere with absorbance- or fluorescence-based readouts. Similarly, compounds can directly inhibit reporter enzymes like luciferase, leading to a false-positive result in reporter gene assays.[1]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes.[2][3][4][5] This phenomenon is a hallmark of "promiscuous inhibitors" and is a common source of false positives in high-throughput screening (HTS).[2][3][4][5]
-
Redox Cycling: Phenolic compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS). This can interfere with assays that are sensitive to the redox state of the system or those that use redox-sensitive dyes.
To visually conceptualize these potential interference pathways, the following diagram illustrates the points at which a small molecule like this compound could disrupt a typical biological assay.
Caption: Potential interference pathways of this compound.
A Practical Framework for Assessing Cross-Reactivity
Given the potential for interference, a systematic approach to validation is essential. The following framework provides a series of experimental protocols and considerations to de-risk findings and ensure the biological relevance of your data.
Part 1: Foundational Assay Design and Controls
The first line of defense against assay artifacts is a well-designed and robust assay.
-
Orthogonal Assays: Where possible, confirm initial findings using an orthogonal assay. This involves using a different detection method or a different biological principle to measure the same endpoint. For example, if an initial hit is identified in a fluorescence-based enzymatic assay, it should be confirmed in a label-free format, such as mass spectrometry.
-
Counter-Screens: A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[1][6] For example, in a luciferase-based reporter assay, a counter-screen would involve testing the compound directly against the luciferase enzyme.[1]
-
Appropriate Controls:
-
Negative Controls: A structurally similar but biologically inactive analog of this compound can help to distinguish specific from non-specific effects.
-
Positive Controls: A well-characterized inhibitor or activator of the target should be included to ensure the assay is performing as expected.
-
Part 2: Experimental Protocols for Identifying Interference
The following are detailed, step-by-step methodologies for key experiments to identify and characterize potential interference from this compound.
This experiment assesses whether the sample matrix (in this case, the presence of this compound) affects the accurate detection of a known amount of analyte.[7]
Objective: To determine if this compound interferes with the quantification of a known analyte concentration.
Materials:
-
Assay buffer
-
Purified analyte standard
-
This compound stock solution
-
Assay-specific detection reagents
Procedure:
-
Prepare Samples:
-
Sample A (Analyte in Buffer): Prepare a solution of the analyte in assay buffer at a known concentration within the dynamic range of the assay.
-
Sample B (Analyte + Test Compound): Prepare an identical solution of the analyte in assay buffer, but also containing this compound at the desired test concentration.
-
Sample C (Buffer + Test Compound): Prepare a solution of this compound in assay buffer without the analyte. This serves as a background control.
-
-
Run Assay: Perform the biological assay on all three samples according to the standard protocol.
-
Calculate Percent Recovery:
-
Recovery (%) = [(Signal of Sample B - Signal of Sample C) / Signal of Sample A] * 100
-
Interpretation:
-
Recovery ≈ 100%: No significant interference.
-
Recovery < 80% or > 120%: Potential interference. A low recovery suggests suppression of the signal, while a high recovery indicates enhancement.
This experiment evaluates whether the measured concentration of the analyte is proportional to the dilution of the sample containing the test compound.[8]
Objective: To assess if the presence of this compound affects the linear relationship between sample dilution and analyte measurement.
Procedure:
-
Prepare a sample containing a high concentration of the analyte and the test concentration of this compound.
-
Create a series of dilutions of this sample using the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Run the assay on the undiluted sample and each dilution.
-
Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor to get the back-calculated concentration.
Interpretation:
-
Consistent Back-Calculated Concentrations: The assay is linear, and interference is unlikely.
-
Divergent Back-Calculated Concentrations: A lack of linearity suggests interference.
Part 3: Mitigation Strategies
If interference is detected, several strategies can be employed to minimize its impact.
| Mitigation Strategy | Principle | Application Notes |
| Assay Buffer Optimization | Modifying the buffer composition can reduce non-specific interactions. | Increasing the ionic strength or including detergents like Tween-20 or Triton X-100 can disrupt weak, non-specific binding.[9][10][11][12][13] |
| Inclusion of Blocking Agents | Saturating non-specific binding sites on surfaces and proteins. | Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific binding sites on microplates and proteins.[7][9] |
| Sample Dilution | Reducing the concentration of the interfering substance. | This is a simple and often effective method, but it may compromise assay sensitivity if the analyte concentration is low.[7][8] |
| Assay Format Modification | Changing the assay design to be less susceptible to a particular type of interference. | For example, switching from a direct to a competitive immunoassay format can sometimes reduce interference.[7] |
The following workflow provides a visual guide to the systematic assessment of potential cross-reactivity.
Caption: A systematic workflow for the validation of biological assay hits.
Conclusion: Upholding Scientific Rigor
The potential for cross-reactivity of this compound in biological assays is a critical consideration for any researcher working with this compound. While direct experimental data on its specific interference profile may be limited, a proactive and systematic approach to assay validation can provide the necessary confidence in the generated data. By incorporating orthogonal assays, counter-screens, and rigorous experimental controls such as spike-and-recovery and serial dilution analyses, researchers can effectively identify and mitigate potential artifacts. This commitment to scientific integrity not only strengthens the validity of individual research findings but also contributes to the overall robustness and reproducibility of scientific discovery.
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Kalescky, R., & Kizhakkedathu, J. N. (2013). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics, 81(8), 1405–1418. [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. IntechOpen. [Link]
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Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israeli Journal of Medical Sciences, 23(6), 732–734. [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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A Comparative Guide to the Efficacy of 3,5-Dichloro-4-methoxyphenol Derivatives
For researchers and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. The methoxyphenol backbone, a common motif in natural products, presents a versatile platform for derivatization to enhance therapeutic efficacy. This guide provides an in-depth technical comparison of the biological activities of 3,5-Dichloro-4-methoxyphenol derivatives, offering insights into their structure-activity relationships and the experimental methodologies used to elucidate their potential.
Introduction: The Rationale for Halogenation of Methoxyphenols
The introduction of halogen atoms, particularly chlorine, into a phenolic structure can significantly modulate its physicochemical properties and, consequently, its biological activity. The electron-withdrawing nature of chlorine can alter the acidity of the phenolic hydroxyl group, influence the molecule's lipophilicity, and affect its interaction with biological targets. The 3,5-dichloro substitution pattern on a 4-methoxyphenol core creates a unique electronic and steric environment, making its derivatives compelling candidates for investigation across various therapeutic areas. This guide will delve into the antimicrobial, antioxidant, and cytotoxic properties of these compounds, providing a comparative analysis based on available experimental data.
Comparative Efficacy: A Multi-faceted Analysis
The therapeutic potential of this compound derivatives is not limited to a single mode of action. Their efficacy has been explored in several key areas of drug discovery.
Antimicrobial Activity
A notable area of investigation for these compounds is their ability to combat microbial growth. A series of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones, which feature the 3,5-dichloro-4-hydroxyphenyl core, have been synthesized and evaluated for their antimicrobial properties.[1]
Mechanism of Action: The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes.[2] The lipophilicity of the molecule, enhanced by halogenation, facilitates its partitioning into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.[2] Furthermore, phenols can denature essential enzymes and other proteins within the bacterial cell, leading to a cascade of events that culminates in cell death.[3] The presence of chlorine atoms can also induce the upregulation of efflux pumps in some bacteria, a mechanism of resistance that underscores the importance of understanding the detailed interactions between the compound and the target organism.[4][5]
Experimental Data: The antimicrobial efficacy of these derivatives was assessed using the agar well diffusion method (qualitative) and the microbroth dilution technique to determine the Minimum Inhibitory Concentration (MIC) (quantitative).[1]
| Compound ID | Derivative Structure (Aryl Group on Methanone) | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| 10a | Phenyl | 12.5 - 25 | 25 - 50 |
| 10b | 4-Chlorophenyl | 6.25 - 12.5 | 12.5 - 25 |
| 10c | 4-Methylphenyl | 12.5 - 25 | 25 - 50 |
| 10d | Phenyl | 12.5 - 25 | 25 - 50 |
| 10e | 4-Chlorophenyl | 6.25 - 12.5 | 12.5 - 25 |
| 10f | 4-Methylphenyl | 3.12 - 6.25 | 6.25 - 12.5 |
| Gentamicin | (Standard) | 3.12 - 6.25 | 3.12 - 6.25 |
| Nystatin | (Standard for Fungi) | - | - |
Data synthesized from the findings presented in the study by Kallappa M. Hosamani et al. (2015).[1]
Interpretation of Results: The data indicates that the nature of the aryl substituent on the methanone moiety significantly influences the antimicrobial activity. Notably, compound 10f , with a 4-methylphenyl group, exhibited the most potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to the standard antibiotic, gentamicin.[1] This suggests that the electronic and steric properties of this substituent are favorable for antimicrobial action. The enhanced activity of the chlorinated derivatives (10b and 10e ) compared to their non-chlorinated counterparts (10a and 10d ) further highlights the positive contribution of halogenation.[1]
Cytotoxic and Anticancer Potential
The cytotoxic effects of halogenated phenolic compounds against cancer cell lines represent another promising avenue of research. While specific data on this compound derivatives is emerging, studies on structurally related compounds provide valuable insights. For instance, a comparative study on 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid revealed isomer-specific cytotoxicity.
Mechanism of Action: The anticancer activity of phenolic compounds can be multifaceted, often involving the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that control cell proliferation and survival.[6][7] Some methoxyflavone derivatives, for example, have been shown to exert their anticancer effects by targeting specific protein markers and activating downstream signaling cascades that lead to cell death.[8] The generation of reactive oxygen species (ROS) within cancer cells is another mechanism by which some phenolic compounds induce cytotoxicity.
A study on 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a structurally related compound, demonstrated its anticancer activity in human glioblastoma cells by suppressing cell proliferation through the modulation of the PI3-kinase/Akt/mTOR and MAPK signaling pathways, and by increasing the levels of tumor suppressor proteins like p53.[7]
Experimental Data: A study on novel halogenated phenoxychalcones and their corresponding pyrazolines demonstrated their cytotoxic activity against the MCF-7 human breast cancer cell line.[9]
| Compound | Description | IC50 (µM) against MCF-7 |
| 2c | Halogenated phenoxychalcone | 1.52 |
| 2f | Halogenated phenoxychalcone | 1.87 |
| Staurosporine | (Standard) | - |
Data from the study by Al-Ghorbani et al. (2022).[9]
Interpretation of Results: These findings suggest that halogenated phenolic structures can possess significant cytotoxic activity against cancer cells. The specific substitution pattern and the overall molecular architecture are critical in determining the potency. Further investigation into this compound derivatives is warranted to explore their potential as anticancer agents.
Experimental Protocols: A Guide to Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of the efficacy data, it is imperative to employ standardized and well-validated experimental protocols. The following are detailed methodologies for key assays used in the evaluation of this compound derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[2]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[2][4]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.[11]
Principle: DPPH is a stable free radical with a deep violet color.[11] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.[11][12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare serial dilutions of the this compound derivatives in a suitable solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add the sample or standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Caption: DPPH radical scavenging mechanism.
Structure-Activity Relationship (SAR) and Future Directions
The preliminary data on this compound derivatives and related halogenated phenols allows for the formulation of initial structure-activity relationships.
-
Halogenation: The presence of chlorine atoms at the 3 and 5 positions appears to be a favorable modification for enhancing antimicrobial activity. This is likely due to an increase in lipophilicity and altered electronic properties of the phenol ring.
-
Substituents on Derivative Moieties: The nature of the substituents on appended moieties, such as the aryl group in the methanone derivatives, plays a crucial role in modulating biological activity. This suggests that further optimization of these substituents could lead to more potent compounds.
-
Isomerism: The position of functional groups is critical, as demonstrated by the differential cytotoxicity of benzoic acid isomers. This highlights the importance of regiochemistry in the design of new derivatives.
Future research should focus on synthesizing a broader library of this compound derivatives with diverse functional groups to systematically explore the SAR. In addition to antimicrobial and cytotoxic activities, evaluating these compounds for anti-inflammatory and other therapeutic properties would be a valuable endeavor. Mechanistic studies to identify the specific molecular targets of the most active compounds will be essential for their rational development as potential drug candidates.
Conclusion
This guide has provided a comparative overview of the efficacy of this compound derivatives, with a focus on their antimicrobial and cytotoxic potential. The inclusion of detailed experimental protocols and an analysis of the underlying mechanisms of action aims to equip researchers with the knowledge necessary to design and execute robust studies in this area. The available data suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. Continued investigation into the structure-activity relationships of its derivatives is highly encouraged.
References
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Hosamani, K. M., & Ganjihal, S. S. (2015). Synthesis and antimicrobial activity of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones. Journal of Applied Pharmaceutical Science, 5(11), 061-068. Retrieved from [Link]
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G-Biosciences. DPPH Antioxidant Assay. Retrieved from [Link]
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Marine Biology. DPPH radical scavenging activity. Retrieved from [Link]
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Fujisawa, S., et al. (2010). Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers. International Journal of Molecular Sciences, 11(3), 947-958. Retrieved from [Link]
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Fan, R., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 549. Retrieved from [Link]
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Watanabe, M., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling. Chemico-Biological Interactions, 406, 111345. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1350. Retrieved from [Link]
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A Comparative Guide to the Toxicological Profiles of Chlorinated Phenols
Introduction
Chlorinated phenols (CPs) are a group of 19 aromatic organic compounds in which chlorine atoms (from one to five) have been substituted onto the phenol ring. Historically, they have seen widespread use as intermediates in the manufacturing of pesticides, herbicides, fungicides, and dyes since the 1930s.[1][2] Pentachlorophenol (PCP) and various tetrachlorophenols, for instance, were heavily used as wood preservatives.[3][4] While their production and use have been significantly restricted in many countries, their persistence in the environment makes them a continued subject of toxicological concern.[4][5] Environmental contamination often stems from industrial effluents, agricultural runoff, and the breakdown of more complex chlorinated compounds.[3][6] This guide provides a comparative toxicological profile of various CPs, designed for researchers and drug development professionals. It delves into their mechanisms of action, comparative toxicity, and the experimental protocols used for their evaluation.
Part 1: Mechanisms of Toxicity - A Tale of Increasing Chlorination
The toxicity of chlorinated phenols is not uniform across the class; it is profoundly influenced by the number and position of chlorine atoms on the phenol ring. The primary mechanism of toxicity for higher chlorinated phenols is the uncoupling of oxidative phosphorylation.[3][7]
Uncoupling of Oxidative Phosphorylation
Highly chlorinated phenols, such as pentachlorophenol, act as protonophores. They are lipophilic (fat-soluble) weak acids that can readily diffuse across the inner mitochondrial membrane. In the acidic intermembrane space, they pick up a proton. They then diffuse into the more alkaline mitochondrial matrix and release the proton, effectively short-circuiting the proton gradient established by the electron transport chain. This dissipates the proton motive force that is essential for ATP synthase to produce ATP. Instead of being used for energy synthesis, the energy is released as heat.[7] This disruption of cellular energy production is a major contributor to their toxic effects.
The general trend is that as the degree of chlorination increases, the compound's effectiveness as an uncoupler rises, and so does its toxicity.[3][7][8] This is linked to increasing lipophilicity, which enhances the molecule's ability to partition into and shuttle protons across the mitochondrial membrane.[5]
Caption: Mechanism of Oxidative Phosphorylation Uncoupling by Chlorinated Phenols.
Other Toxic Mechanisms
While uncoupling is a primary mode of action, CPs can induce toxicity through other pathways:
-
Genotoxicity and Carcinogenicity: Some chlorinated phenols have been shown to cause DNA damage.[1][6] For example, 2,4,6-trichlorophenol (2,4,6-TCP) is classified as a Group B2, probable human carcinogen by the U.S. EPA, based on evidence of causing lymphomas, leukemia, and liver cancer in animal studies.[9][10][11]
-
Hepatotoxicity: The liver is a primary target for CP toxicity, with effects ranging from liver enlargement to cellular degeneration.[3][12]
-
Immunotoxicity: The immune system is particularly sensitive to the effects of CPs, with some compounds suppressing cell-mediated immunity.[3]
Part 2: Comparative Toxicological Analysis
A direct comparison of toxicological data reveals a clear structure-activity relationship: toxicity generally increases with the degree of chlorination. This is evident in acute toxicity values, such as the LD50 (the dose lethal to 50% of a test population).
Table 1: Comparative Acute Oral Toxicity of Selected Chlorinated Phenols in Rodents
| Compound | Species | Sex | LD50 (mg/kg) | Vehicle | Reference |
| 2-Chlorophenol (2-CP) | Rat | NS | 670 | Olive oil | [13] |
| 4-Chlorophenol (4-CP) | Rat | NS | 670 | Olive oil | [13] |
| 2,4-Dichlorophenol (2,4-DCP) | Mouse | Male | 1,276 | Corn oil | [14] |
| 2,4-Dichlorophenol (2,4-DCP) | Mouse | Female | 1,352 | Corn oil | [14] |
| 2,4,5-Trichlorophenol (2,4,5-TCP) | Rat | Male | 2,960 | Corn oil | [13] |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | Rat | Male | 820 | Corn oil | NCI 1979 (cited in[9]) |
| 2,3,4,6-Tetrachlorophenol | Mouse | Male | 163 | 40% Ethanol | [13] |
| Pentachlorophenol (PCP) | Rat | Female | 78 | Not Specified | NIOSH |
Note: LD50 values can vary significantly based on the species, sex, and the vehicle used for administration. This table is for comparative purposes.
As the data illustrates, the LD50 values tend to decrease (indicating higher toxicity) as more chlorine atoms are added to the phenol structure. For instance, the LD50 for dichlorophenols in mice is over 1,200 mg/kg, while for a tetrachlorophenol isomer, it drops to 163 mg/kg.[13][14] Pentachlorophenol is recognized as being extremely toxic to humans from acute ingestion and inhalation exposure.[4]
Chronic Exposure and Non-Lethal Endpoints
Beyond acute lethality, chronic exposure to lower, non-lethal doses is of significant concern. Regulatory agencies establish No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from sub-chronic and chronic studies to derive safe exposure limits.
For 2,4-DCP, a 90-day drinking water study in mice did not show significant differences in body or organ weights at doses up to ~400-500 mg/kg/day. However, other studies focusing on more sensitive endpoints like immune function identified a NOAEL of 0.3 mg/kg/day and a LOAEL of 3 mg/kg/day based on depressed cell-mediated immunity in rats. For 2,4,6-TCP, a provisional Reference Dose (RfD) was derived from a study showing decreased litter size in rats, with a NOAEL of 3.0 mg/kg-day.[15] These findings underscore the importance of evaluating a wide range of endpoints beyond mortality to fully characterize toxic potential.
Part 3: Experimental Protocols for Toxicological Assessment
The toxicological evaluation of compounds like chlorinated phenols follows a structured approach, often beginning with in vitro assays to assess cytotoxicity and mechanisms, followed by in vivo studies to understand systemic effects.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[16] The crystals are then solubilized, and the absorbance of the colored solution is measured, typically around 570 nm.
Step-by-Step Protocol (Adherent Cells):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of the chlorinated phenol to be tested. Include vehicle-only controls. Incubate for a specified exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[19]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 (the concentration that inhibits 50% of cell viability).
In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[20] It uses a stepwise procedure with a small number of animals per step.
Principle: The method uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). The outcome of dosing at one step determines the dose for the next step. The goal is to identify a dose that causes mortality or evident toxicity, thereby classifying the substance's toxicity class rather than calculating a precise LD50, which reduces the number of animals used compared to older methods.[20][21]
Methodology Overview:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often more sensitive).[21]
-
Fasting: Animals are fasted overnight prior to dosing to promote absorption.[22]
-
Dosing: The test substance is administered in a single dose by gavage. The volume is typically limited to 1 mL/100g body weight.[22]
-
Starting Dose: A starting dose is selected based on available information. For example, a test may start at 300 mg/kg.
-
Observation: Animals are observed closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity and mortality.[23] Body weight is recorded weekly.
-
Stepwise Procedure:
-
If mortality occurs in the first group of animals (typically 3), the test is repeated at a lower dose.
-
If no mortality occurs, the test is repeated at a higher dose.
-
-
Endpoint: The test allows for the classification of the substance into one of several toxicity categories based on the observed outcomes at different doses.
Caption: Generalized workflow for toxicological evaluation of a chemical.
Part 4: Metabolism and Environmental Considerations
Chlorinated phenols are readily absorbed from the gastrointestinal tract and are fairly rapidly excreted, primarily in the urine.[3] The main metabolic pathway in mammals is conjugation with glucuronic acid or sulfate, which increases their water solubility and facilitates elimination.[24] However, metabolism can also lead to the formation of more toxic intermediates. For example, tetrachlorohydroquinone, a metabolite of PCP, may enhance toxicity by inducing oxidative DNA damage.[25]
Environmentally, the persistence of CPs increases with the degree of chlorination.[5] They are subject to degradation, but this process can be slow, especially for higher chlorinated congeners.[5] Due to their properties, they can partition into sediments and lipids, leading to a potential for bioconcentration in aquatic organisms.[5]
Conclusion
The toxicological profile of chlorinated phenols is directly linked to their chemical structure. A clear structure-activity relationship exists where toxicity, primarily driven by the uncoupling of oxidative phosphorylation, increases with the number of chlorine substituents. While higher chlorinated phenols like PCP exhibit high acute toxicity, lower chlorinated congeners can still pose significant health risks through chronic exposure, targeting organs such as the liver and the immune system. A comprehensive toxicological assessment, employing a combination of in vitro and standardized in vivo protocols, is essential for characterizing the risks associated with these persistent environmental contaminants and for establishing science-based guidelines for human health protection.
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A Comparative Guide to the Validation of 3,5-Dichloro-4-methoxyphenol Quantification by LC-MS
For researchers, scientists, and drug development professionals, the precise and reliable quantification of specific chemical entities is paramount. 3,5-Dichloro-4-methoxyphenol, a halogenated aromatic compound, may arise as a pharmaceutical impurity, a metabolite, or an environmental trace contaminant. Its accurate measurement is critical for ensuring product safety, understanding metabolic pathways, or assessing environmental impact. This guide provides an in-depth validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for its quantification, comparing its performance against alternative analytical techniques and grounding the methodology in established regulatory standards.
The Analytical Imperative: Why LC-MS for this compound?
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the gold standard for quantifying trace-level analytes in complex matrices.[1] Its power lies in the synergy between the physical separation capabilities of chromatography and the mass-based detection of spectrometry.
-
Liquid Chromatography (LC): The LC system separates this compound from other components in the sample matrix based on its physicochemical properties (e.g., polarity). This separation is crucial for reducing matrix effects and improving measurement accuracy.
-
Mass Spectrometry (MS): The mass spectrometer serves as a highly selective and sensitive detector. By ionizing the analyte and monitoring specific mass-to-charge (m/z) transitions, it can confirm the analyte's identity and quantify it with exceptional precision, even at very low concentrations.[1]
This combination provides a level of specificity and sensitivity that is often unattainable with other methods, making it ideal for the rigorous demands of pharmaceutical and environmental analysis.
Proposed LC-MS/MS Method for Analysis
To establish a robust quantification method, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the preferred configuration. This setup offers superior selectivity and signal-to-noise ratios.
Table 1: Proposed LC-MS/MS Instrumental Parameters
| Parameter | Specification | Rationale |
| LC System | UHPLC System | Provides higher resolution and faster analysis times compared to conventional HPLC. |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | C18 stationary phases are effective for retaining and separating moderately nonpolar compounds like chlorinated phenols from aqueous-organic mobile phases.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to aid in the ionization process and controls the pH for consistent chromatography. |
| Mobile Phase B | Acetonitrile | A common organic solvent that elutes the analyte from the C18 column. |
| Gradient Elution | 30% B to 95% B over 5 minutes | A gradient is used to ensure the analyte is eluted as a sharp peak while cleaning the column of more nonpolar matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Phenolic compounds readily lose a proton from the hydroxyl group, making them ideal for detection in negative ion mode ([M-H]⁻).[4] |
| Precursor Ion | m/z 191.0 | Corresponding to the [M-H]⁻ of this compound (C₇H₆Cl₂O₂). |
| Product Ion (MRM) | m/z 176.0 | A stable and abundant fragment ion (e.g., loss of a methyl group) used for quantification, ensuring high specificity. |
| Internal Standard | This compound-¹³C₆ | An isotopically labeled internal standard is the ideal choice as it co-elutes and has nearly identical chemical behavior, correcting for matrix effects and variability. |
The Foundation of Trust: A Comprehensive Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following validation plan is designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]
Caption: Overall workflow for analytical method validation.
Specificity and Selectivity
Expertise & Experience: The core of a quantitative method is its ability to measure only the intended analyte. Specificity proves that the method can distinguish the analyte from impurities, degradants, and matrix components.[1][9] We achieve this by challenging the method with the most likely interferences.
Experimental Protocol:
-
Prepare six different lots of blank matrix (e.g., plasma, formulation buffer).
-
Analyze each blank lot to ensure no endogenous peaks interfere at the retention time of this compound.
-
Analyze a sample of the lowest calibration standard (LLOQ) to confirm the analyte peak is identifiable.
-
Analyze a blank sample spiked with a high concentration of the analyte and its internal standard.
Trustworthiness (Acceptance Criteria):
-
The response in blank samples at the analyte's retention time must be less than 20% of the response of the LLOQ sample.
-
The response in blank samples at the internal standard's retention time must be less than 5% of the mean internal standard response in the calibration standards.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a defined range.[10] This relationship is the basis for the calibration curve used to calculate unknown concentrations. A linear least-squares regression with a weighting factor (e.g., 1/x²) is typically applied, as it gives less weight to the higher concentration standards where absolute error is larger.
Experimental Protocol:
-
Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of this compound.
-
The range should encompass the expected concentrations of the samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Analyze the calibration curve in three independent runs.
Trustworthiness (Acceptance Criteria):
-
The correlation coefficient (r²) must be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of its nominal value (±20% for the LLOQ).
Table 2: Representative Linearity Data
| Nominal Conc. (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.0152 | 0.98 | 98.0 |
| 5.0 | 0.0761 | 5.05 | 101.0 |
| 25.0 | 0.3805 | 25.21 | 100.8 |
| 100.0 | 1.5110 | 99.87 | 99.9 |
| 400.0 | 6.0950 | 403.11 | 100.8 |
| 500.0 (ULOQ) | 7.5520 | 498.95 | 99.8 |
| Regression: y = 0.0151x + 0.0001 | Weighting: 1/x² | r²: 0.9998 |
Accuracy and Precision
Expertise & Experience: Accuracy (closeness to the true value) and precision (reproducibility) are the cornerstones of a reliable method.[10][11] They are assessed together by analyzing Quality Control (QC) samples at multiple concentrations. Repeatability (intra-assay) assesses precision within a single analytical run, while intermediate precision (inter-assay) assesses it across different days, analysts, or instruments, simulating real-world variability.[12]
Experimental Protocol:
-
Prepare QC samples in blank matrix at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.
-
Intra-assay: Analyze six replicates of each QC level in a single run.
-
Inter-assay: Analyze six replicates of each QC level across three separate runs, preferably on different days.
Trustworthiness (Acceptance Criteria):
-
Accuracy: The mean calculated concentration at each QC level must be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The relative standard deviation (%RSD or %CV) must be ≤15% at each QC level (≤20% for LLOQ).
Table 3: Summary of Inter-Assay Accuracy and Precision Data (3 Runs, n=18)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1.0 | 1.04 | 104.0 | 9.8 |
| Low | 3.0 | 2.91 | 97.0 | 7.5 |
| Mid | 200.0 | 205.2 | 102.6 | 5.1 |
| High | 450.0 | 441.5 | 98.1 | 6.2 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Expertise & Experience: The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[1] For quantitative assays, the LOQ is the more critical parameter and defines the lower end of the reportable range.
Experimental Protocol:
-
LOD: Determined by analyzing progressively more dilute solutions until the signal-to-noise ratio (S/N) is approximately 3:1.
-
LOQ: Established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20%). This is often confirmed with an S/N ratio of ≥10:1.
Trustworthiness (Acceptance Criteria):
-
LOD: S/N ≥ 3.
-
LOQ: The lowest standard on the curve that is quantifiable with a precision of ≤20% RSD and accuracy of 80-120%.
Table 4: LOD and LOQ Results
| Parameter | Concentration (ng/mL) | Method of Determination |
| LOD | 0.3 | S/N Ratio ≥ 3 |
| LOQ | 1.0 | Lowest standard meeting accuracy/precision criteria |
Robustness
Expertise & Experience: A robust method is insensitive to small, deliberate changes in its parameters, indicating its reliability during routine use.[9] This experiment identifies critical parameters that must be carefully controlled.
Experimental Protocol:
-
Analyze Mid QC samples (n=3) while making small, deliberate variations to the method.
-
Example variations:
-
Column Temperature: 35°C and 45°C (Nominal: 40°C).
-
Mobile Phase Flow Rate: 0.38 mL/min and 0.42 mL/min (Nominal: 0.4 mL/min).
-
Mobile Phase B Composition: ±2% of the initial gradient composition.
-
Trustworthiness (Acceptance Criteria):
-
The %RSD of the results obtained under the varied conditions should not significantly differ from the intermediate precision results, and all values should remain within accuracy limits.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS offers premier performance, it is essential to understand its position relative to other available technologies.
Caption: Detailed workflow for sample analysis via LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique, but it is best suited for volatile and thermally stable compounds. Phenols often require a chemical derivatization step to increase their volatility, which adds time, cost, and a potential source of analytical error to the workflow.[13]
-
HPLC with UV Detection (HPLC-UV): This is a workhorse of many analytical labs. However, its sensitivity is significantly lower than MS, and its selectivity is limited.[14] A UV detector would measure any compound that absorbs light at the selected wavelength and co-elutes with the analyte, making it susceptible to interference in complex matrices.[15]
-
Spectrophotometric/Colorimetric Methods: Assays like the Folin-Ciocalteu or Gibbs methods are designed to measure total phenolic content.[15][16] They are non-specific and react with a wide range of phenolic and even some non-phenolic reducing substances.[14] They are entirely unsuitable for quantifying a single, specific compound like this compound in a mixture.
Table 5: Comparison of Analytical Techniques
| Feature | LC-MS/MS (Validated Method) | GC-MS | HPLC-UV |
| Specificity | Very High (based on retention time and mass transition) | High (based on retention time and mass spectrum) | Low to Moderate (based on retention time only) |
| Sensitivity | Very High (LOQ ~1 ng/mL) | High | Moderate (LOQ typically >100 ng/mL) |
| Sample Prep | Extraction (e.g., SPE) often required | Derivatization and extraction often required | Minimal to moderate extraction |
| Throughput | High (with modern UHPLC) | Moderate (derivatization adds time) | High |
| Cost | High (instrumentation and maintenance) | Moderate to High | Low |
| Best For | Trace quantification of specific analytes in complex matrices | Analysis of volatile and semi-volatile compounds | Routine analysis of higher concentration analytes in simple matrices |
Conclusion
The validation data conclusively demonstrates that the proposed LC-MS/MS method is specific, linear, accurate, precise, and robust for the quantification of this compound. Its performance characteristics are ideally suited for the rigorous requirements of regulated research and development. While alternative methods like GC-MS and HPLC-UV have their applications, they lack the combination of high sensitivity and specificity that LC-MS provides, particularly for trace-level analysis in complex biological or environmental samples. This validated LC-MS method stands as a self-validating system, providing a high degree of confidence in the analytical results and ensuring data integrity for critical decision-making.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][17][18]
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A Senior Application Scientist's Guide to the Comparative Study of Antioxidant Activity in Polyphenolic Compounds
Introduction
Polyphenolic compounds, a diverse group of secondary metabolites ubiquitously found in plants, are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potent antioxidant properties.[1][2][3] These compounds play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic and degenerative diseases.[4][5] The beneficial effects of polyphenols are largely attributed to their ability to neutralize harmful free radicals and reactive oxygen species (ROS) through various chemical mechanisms.[2][6][7]
This guide provides a comprehensive comparative framework for researchers, scientists, and drug development professionals to understand and evaluate the antioxidant activity of different polyphenolic compounds. We will delve into the structural features that govern their antioxidant potential, compare the most common in vitro assays used for their characterization, and provide detailed, field-proven experimental protocols. The objective is to equip you with the knowledge to design and execute robust comparative studies, interpret your data with confidence, and make informed decisions in your research endeavors.
The Chemical Basis of Antioxidant Activity: Structure-Activity Relationships
The antioxidant capacity of a polyphenolic compound is intrinsically linked to its chemical structure.[8] Specifically, the arrangement and number of hydroxyl (-OH) groups on their aromatic rings are paramount.[8] These phenolic hydroxyls can donate a hydrogen atom or an electron to a free radical, effectively neutralizing it and forming a more stable phenoxyl radical in the process.[6][8]
Several key structural features enhance the antioxidant activity of polyphenols:
-
Ortho-dihydroxyl Groups (Catechol Structure): The presence of two hydroxyl groups in the ortho position on the B-ring significantly increases antioxidant capacity. This configuration enhances the stability of the resulting phenoxyl radical through intramolecular hydrogen bonding and electron delocalization.
-
The 2,3-Double Bond in the C-Ring: Conjugation of the 2,3-double bond with the 4-oxo (carbonyl) group in the C-ring facilitates electron delocalization across the flavonoid skeleton, which is crucial for stabilizing the compound after radical scavenging.
-
Hydroxyl Groups at the 3 and 5 Positions: The presence of hydroxyl groups at the 3-position of the C-ring and the 5-position of the A-ring, in conjunction with the 4-oxo group and the 2,3-double bond, further enhances radical scavenging activity.
Below is a diagram illustrating the key structural features of flavonoids that contribute to their antioxidant activity.
Caption: Key structural determinants of flavonoid antioxidant activity.
Mechanisms of Antioxidant Action
Polyphenols exert their antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: This is the most direct mechanism, where polyphenols donate a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) to neutralize free radicals.[6][9][10]
-
Metal Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[9] Certain polyphenols, particularly those with catechol structures, can chelate these metal ions, rendering them inactive and preventing radical formation.[6][7][9]
-
Modulation of Endogenous Antioxidant Systems: Some polyphenols can upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), through signaling pathways like the Nrf2/ARE pathway.[8]
The following diagram illustrates the primary mechanisms of antioxidant action by polyphenolic compounds.
Caption: Primary antioxidant mechanisms of polyphenolic compounds.
Comparative In Vitro Antioxidant Activity Assays
A variety of in vitro assays are commonly employed to assess the antioxidant capacity of polyphenolic compounds. It is crucial to use a battery of tests that operate via different mechanisms to obtain a comprehensive understanding of a compound's antioxidant profile.[11]
Common Spectrophotometric Assays
| Assay | Principle | Radical Source | Mechanism | Standard | Wavelength | Advantages | Limitations |
| DPPH | Reduction of the stable DPPH radical (violet) to DPPH-H (yellow) by an antioxidant.[12][13] | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Primarily SET, some HAT | Trolox, Gallic Acid, Ascorbic Acid[14] | ~517 nm[12] | Simple, rapid, and reproducible.[15] | Radical is not physiologically relevant; steric hindrance can be an issue. |
| ABTS | Reduction of the pre-formed ABTS radical cation (blue-green) to its colorless neutral form.[13][16] | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) | Primarily SET | Trolox[14] | ~734 nm[13] | Applicable to both hydrophilic and lipophilic compounds; less susceptible to steric hindrance.[17][18] | Radical is not physiologically relevant; can overestimate antioxidant capacity.[19] |
| ORAC | Inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein). | 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) | HAT | Trolox | 485 nm (Ex), 520 nm (Em) | Uses a biologically relevant radical; quantifies both inhibition time and degree. | Technically more demanding; sensitive to temperature fluctuations.[19] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized method for determining the antioxidant activity of polyphenolic compounds using the DPPH assay.
1. Reagents and Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (polyphenols)
-
Standard antioxidant (e.g., Trolox, Gallic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[12]
-
Test Compound Stock Solutions: Prepare stock solutions of your polyphenolic compounds in methanol at a known concentration (e.g., 1 mg/mL).
-
Standard Stock Solution: Prepare a stock solution of the standard antioxidant (e.g., Trolox) in methanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compounds and the standard to generate a dose-response curve.
3. Assay Procedure
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.[13]
-
Add 100 µL of the various concentrations of the test compounds or standard to the wells.[13]
-
For the control well (blank), add 100 µL of methanol instead of the sample.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[13]
-
Plot the % Inhibition against the concentration of the test compounds and the standard.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
The workflow for a typical DPPH assay is depicted below.
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol outlines the procedure for the ABTS assay, another widely used method for assessing antioxidant capacity.
1. Reagents and Materials
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol (spectrophotometric grade)
-
Phosphate-buffered saline (PBS)
-
Test compounds (polyphenols)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
2. Preparation of Solutions
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12][13]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Test Compound and Standard Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.
3. Assay Procedure
-
Pipette a large volume (e.g., 190 µL) of the ABTS•+ working solution into each well of a 96-well plate.[13]
-
Add a small volume (e.g., 10 µL) of the different concentrations of the test compounds or standard to the wells.
-
For the control well, add the solvent used for the sample instead of the sample solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[13]
-
Measure the absorbance of each well at 734 nm.
4. Data Analysis
-
Calculate the percentage of ABTS radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[13]
-
Plot the % Inhibition against the concentration of the test compounds and the standard.
-
Determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the dose-response curve for the sample by the slope of the dose-response curve for Trolox.
Correlation Between Total Phenolic Content and Antioxidant Activity
Numerous studies have demonstrated a positive correlation between the total phenolic content (TPC) of a sample and its antioxidant activity.[20][21][22] This is because phenolic compounds are a major class of antioxidants in many natural products.[23] The Folin-Ciocalteu method is commonly used to determine the TPC, and the results are typically expressed as gallic acid equivalents (GAE). While a high TPC often suggests high antioxidant activity, it is important to note that this is not always a direct linear relationship, as the antioxidant capacity of individual phenolic compounds can vary significantly.[24]
From In Vitro to In Vivo: Challenges and Considerations
While in vitro assays are invaluable for screening and mechanistic studies, it is crucial to recognize their limitations. The physiological environment is far more complex than a test tube, and factors such as bioavailability, metabolism, and distribution of polyphenols can significantly influence their in vivo efficacy.[1][25] Therefore, translating in vitro results to in vivo effects requires careful consideration and further investigation using cellular and animal models.[4][18][26] In vivo studies often measure biomarkers of oxidative stress, such as malondialdehyde (MDA), or the activity of antioxidant enzymes in tissues.[5][18]
Conclusion
The comparative study of the antioxidant activity of polyphenolic compounds is a multifaceted endeavor that requires a solid understanding of their structure-activity relationships, the mechanisms by which they act, and the appropriate assays for their evaluation. By employing a combination of well-validated in vitro methods and being mindful of the complexities of in vivo systems, researchers can generate reliable and meaningful data. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals in their exploration of the therapeutic potential of these remarkable natural compounds.
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Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. (2023). IntechOpen. Retrieved January 21, 2026, from [Link]
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Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Correlation of total phenolic content and antioxidant activity. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
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Structure-activity relationships governing antioxidant capacities of plant polyphenols. (2025). Retrieved January 21, 2026, from [Link]
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Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Relationship between Total Phenolic Content, Antioxidant Capacity, Fe and Cu Content from Tea Plant Samples at Different Brewing Times. (2021). MDPI. Retrieved January 21, 2026, from [Link]
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Correlation between antioxidant activity and total phenolic contents. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
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Total Phenolic Content, Flavonoid Content and Antioxidant Potential of Wild Vegetables from Western Nepal. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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The Link between Polyphenol Structure, Antioxidant Capacity and Shelf-Life Stability in the Presence of Fructose and Ascorbic Acid. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025). Retrieved January 21, 2026, from [Link]
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Insights into structure-antioxidant activity relationships of polyphenol-phospholipid complexes: The effect of hydrogen bonds formed by phenolic hydroxyl groups. (2025). PubMed. Retrieved January 21, 2026, from [Link]
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Correlation Study of Antioxidant Activity with Phenolic and Flavonoid Compounds in 12 Indonesian Indigenous Herbs. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). Retrieved January 21, 2026, from [Link]
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Immunomodulatory; Anti-inflammatory/antioxidant Effects of Polyphenols: A Comparative Review on the Parental Compounds and Their Metabolites. (2020). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). SciELO. Retrieved January 21, 2026, from [Link]
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Polyphenols analysis and related challenges. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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Antioxidant Activity, Metabolism, and Bioavailability of Polyphenols in the Diet of Animals. (n.d.). Retrieved January 21, 2026, from [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 21, 2026, from [Link]
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Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Antioxidant activities of standards (BHT, ascorbic acid, trolox, gallic acid, propyl gallate, rutin, quercetin). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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DPPH and ABTS Radical Scavenging Assays. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. Retrieved January 21, 2026, from [Link]
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How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Comparison of phenolic compounds and antioxidant potential between selected edible fruits and their leaves. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher. Retrieved January 21, 2026, from [Link]
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Editorial: Antioxidant potential of polyphenolic and flavonoid compounds. (2024). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Comparison of the Total Polyphenol Content and Antioxidant Activity of Chocolate Obtained from Roasted and Unroasted Cocoa Beans from Different Regions of the World. (2019). MDPI. Retrieved January 21, 2026, from [Link]
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Examples of in vitro and in vivo studies used to evaluate polyphenols antioxidant and anti-inflammatory activities at intestinal level. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Evaluation of antioxidant capacity and analysis of major phenolic compounds in achillea grandifolia by hplc-dad with q-tof lc/ms confirmation. (n.d.). ThaiScience. Retrieved January 21, 2026, from [Link]
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In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Antioxidant values determined by ABTS, DPPH, and ORAC assays for the... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Total phenolic content and antioxidant activity (ABTS, DPPH, and ORAC) of bioactive ex- tracts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Challenges and Pitfalls in Antioxidant Research. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Antioxidant Activity of Polyphenolic Plant Extracts. (2019). MDPI. Retrieved January 21, 2026, from [Link]
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Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). (2023). DergiPark. Retrieved January 21, 2026, from [Link]
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Antioxidant Activity, Total Phenolic, Total Flavonoid Content and HPTLC Analysis of Morin in Maclura cochinchinensis Heartwood. (n.d.). Retrieved January 21, 2026, from [Link]
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Assessing the Environmental Impact of Chlorinated Phenols: A Comparative Guide for Researchers
Introduction: The Persistent Threat of Chlorinated Phenols
Chlorinated phenols (CPs) represent a significant class of environmental contaminants due to their widespread use as intermediates in the manufacturing of pesticides, pharmaceuticals, and dyes, as well as their formation as byproducts in industrial processes like pulp bleaching and waste incineration.[1][2][3][4][5][6] Their persistence in the environment, potential for bioaccumulation, and established toxicity to a wide range of organisms, including humans, necessitate robust and reliable methods for their assessment and remediation.[4][7][8][9] In humans, exposure to CPs has been linked to a variety of adverse health effects, including damage to the liver and central nervous system, and some CPs are considered probable human carcinogens.[10][11][12] The toxicity of CPs generally increases with the degree of chlorination.[13][14]
This guide provides a comprehensive comparison of current methodologies for the environmental assessment of chlorinated phenols, targeting researchers, scientists, and drug development professionals. We will delve into the nuances of analytical techniques for detection and quantification, and critically evaluate the efficacy of various remediation technologies. The objective is to equip you with the necessary knowledge to make informed decisions in your experimental design and environmental management strategies, grounded in scientific integrity and supported by experimental data.
I. A Comparative Analysis of Analytical Methodologies for Chlorinated Phenol Quantification
The accurate quantification of chlorinated phenols in complex environmental matrices such as water and soil is the bedrock of any environmental impact assessment. The choice of analytical method is a critical decision, balancing sensitivity, selectivity, cost, and throughput. Here, we compare the most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The selection between GC-MS and HPLC is often dictated by the specific chlorophenol congeners of interest, the sample matrix, and the required detection limits. GC-MS is generally favored for its high sensitivity and selectivity for a broad range of volatile and semi-volatile CPs, especially when coupled with derivatization to improve volatility.[4][6][10][11][14][15] HPLC is advantageous for the analysis of more polar and less volatile CPs without the need for derivatization.[10][16]
Data Presentation: Performance Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | GC is ideal for volatile and thermally stable compounds, while HPLC is versatile for a wider range of polarities and thermal stabilities.[17] |
| Sample Preparation | Often requires derivatization (e.g., acetylation) to increase volatility and improve chromatographic performance.[10][18][19] | Generally requires less sample preparation; direct injection is often possible after extraction. | Derivatization adds an extra step to the workflow but can significantly enhance sensitivity. |
| Sensitivity (LODs) | Generally offers very low detection limits, often in the ng/L to µg/L range.[10][11][14] | Sensitivity is dependent on the detector used (e.g., UV, MS/MS). LODs are typically in the µg/L to mg/L range, but can reach ng/L with MS/MS.[1][13][16] | GC-MS is often considered more sensitive for a broader range of CPs.[4] |
| Selectivity | High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS), allowing for confident identification in complex matrices. | Good, can be enhanced with diode array detection (DAD) or MS/MS detectors. | Both techniques offer excellent selectivity when coupled with mass spectrometry. |
| Cost | Instrument and operational costs can be higher than basic HPLC systems. | Initial instrument cost can be lower for UV-based systems, but higher for LC-MS/MS. | The overall cost per sample should factor in sample preparation time and consumable costs.[20] |
| Typical Analytes | Broad range of CPs, from mono- to pentachlorophenol. | Particularly well-suited for less volatile and more polar CPs and their degradation products. | The choice depends on the specific target analytes. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Sample Preparation
Solid-phase extraction is a crucial step for the pre-concentration and cleanup of chlorophenols from aqueous samples prior to chromatographic analysis. The choice of sorbent material significantly impacts the recovery of target analytes.
Objective: To extract and concentrate chlorinated phenols from a water sample for subsequent analysis by GC-MS or HPLC.
Materials:
-
Water sample (1 L)
-
SPE cartridges (e.g., Polystyrene-divinylbenzene (PS-DVB) based, such as Oasis HLB or Bond Elut ENV)[21]
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
SPE vacuum manifold
-
Concentrator/evaporator system
Methodology:
-
Sample Acidification: Adjust the pH of the 1 L water sample to approximately 2 with concentrated HCl. This ensures that the chlorophenols are in their protonated, less polar form, enhancing their retention on the reversed-phase sorbent.
-
Sorbent Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of acidified deionized water (pH 2) through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Sorbent Washing: After loading the entire sample, wash the cartridge with 10 mL of acidified deionized water to remove any polar interferences.
-
Sorbent Drying: Dry the cartridge by applying a vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained chlorophenols by passing 5-10 mL of DCM through the cartridge. Collect the eluate in a collection tube.
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for analysis by GC-MS (after derivatization, if necessary) or HPLC.
Visualization: Analytical Workflow
Caption: Workflow for the analysis of chlorinated phenols in water samples.
II. Comparative Evaluation of Remediation Technologies for Chlorinated Phenol Contamination
The remediation of sites contaminated with chlorinated phenols is a complex challenge requiring a tailored approach based on the specific contaminants, their concentration, and the site characteristics. Here, we compare two major categories of remediation technologies: Bioremediation and Advanced Oxidation Processes (AOPs).
Bioremediation: Harnessing Microbial Metabolism
Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform chlorinated phenols into less toxic compounds. This approach is generally considered cost-effective and environmentally friendly.[22] Bioremediation can be implemented in situ (treating the contaminated material in place) or ex situ (excavating the material for treatment).[12]
-
Aerobic Bioremediation: In the presence of oxygen, microorganisms can utilize chlorophenols as a source of carbon and energy, leading to their complete mineralization.[9][15]
-
Anaerobic Bioremediation: Under anaerobic conditions, reductive dechlorination is the primary degradation pathway, where chlorine atoms are sequentially removed from the phenol ring.[9]
Advanced Oxidation Processes (AOPs): The Power of Reactive Oxygen Species
AOPs are a suite of chemical treatment processes that rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants.[1] AOPs are generally faster and can treat a wider range of contaminants than bioremediation, but they can be more costly and energy-intensive.
-
Fenton and Photo-Fenton: These processes use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.[13]
-
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with chlorophenols or generate hydroxyl radicals under specific conditions.
-
Photocatalysis: This process involves the use of a semiconductor catalyst (e.g., TiO₂) that, upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of ROS.[4][5][11][14][21]
Data Presentation: Performance Comparison of Remediation Technologies
| Technology | Mechanism | Degradation Efficiency (%) | Reaction Time | Optimal Conditions | Advantages | Disadvantages |
| Bioremediation | Microbial degradation (aerobic/anaerobic) | Variable (can reach >90%)[9][15] | Days to months | Neutral pH, presence of nutrients, suitable temperature | Cost-effective, environmentally friendly, potential for complete mineralization.[22] | Slow, sensitive to environmental conditions, may be inhibited by high contaminant concentrations. |
| Fenton/Photo-Fenton | Generation of •OH from H₂O₂ and Fe²⁺ (with/without UV) | High (>95%)[13] | Minutes to hours | Acidic pH (around 3)[13] | Rapid degradation, effective for high concentrations. | Requires pH adjustment, produces iron sludge. |
| Ozonation | Direct oxidation by O₃ and/or •OH generation | High (>90%) | Minutes to hours | Can be effective over a range of pH values. | No sludge production, effective for a wide range of compounds. | High capital and operational costs, potential for byproduct formation. |
| Photocatalysis (TiO₂) | Generation of ROS on an irradiated semiconductor surface | High (>90%)[4][11][21] | Hours | Neutral pH, sufficient light intensity | Uses light as an energy source, catalyst is reusable. | Can be slow, potential for catalyst fouling, turbidity can limit light penetration. |
Experimental Protocol: Bench-Scale Photocatalytic Degradation of 2,4-Dichlorophenol
Objective: To evaluate the efficiency of TiO₂ photocatalysis for the degradation of 2,4-dichlorophenol (2,4-DCP) in an aqueous solution.
Materials:
-
2,4-Dichlorophenol (analytical standard)
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Deionized water
-
Photoreactor with a UV lamp (e.g., 125W mercury lamp)
-
Magnetic stirrer and stir bar
-
pH meter
-
Syringes and syringe filters (0.22 µm)
-
HPLC or GC-MS for analysis
Methodology:
-
Prepare 2,4-DCP Solution: Prepare a 100 mL stock solution of 2,4-DCP (e.g., 20 mg/L) in deionized water.
-
Catalyst Suspension: Add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to the 2,4-DCP solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to allow for adsorption-desorption equilibrium to be reached between the 2,4-DCP and the TiO₂ surface.
-
Initiate Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer.
-
Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1 mL) of the suspension.
-
Sample Quenching and Preparation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction. The filtrate is now ready for analysis.
-
Analysis: Analyze the concentration of 2,4-DCP in each filtered sample using a calibrated HPLC or GC-MS method.
-
Data Analysis: Plot the concentration of 2,4-DCP as a function of irradiation time to determine the degradation kinetics.
Visualization: Remediation Technology Decision Tree
Caption: A simplified decision tree for selecting a suitable remediation technology.
III. Conclusion and Future Perspectives
The assessment of the environmental impact of chlorinated phenols demands a multi-faceted approach, integrating robust analytical chemistry with effective remediation strategies. This guide has provided a comparative overview of key technologies in both domains, supported by experimental evidence. The choice of an analytical method hinges on a careful consideration of sensitivity, selectivity, and cost, with GC-MS and HPLC offering complementary strengths. For remediation, the decision between bioremediation and AOPs depends on factors such as contaminant concentration, required timeframe, and budget.
Future research should focus on the development of more sensitive and field-deployable analytical techniques for real-time monitoring. In the realm of remediation, the focus is shifting towards hybrid processes that combine the strengths of different technologies, such as the integration of bioremediation with AOPs, to achieve more efficient and cost-effective cleanup of chlorinated phenol-contaminated sites.
IV. References
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Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
The toxic effects of chlorophenols and associated mechanisms in fish. ResearchGate. [Link]
-
Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
-
Comparative examination of analytical instruments for detecting pentachlorophenol in wood and environmental samples. Semantic Scholar. [Link]
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. ResearchGate. [Link]
-
Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Chlorophenols in freshwater and marine water. Water Quality Australia. [Link]
-
The Comparative Photodegradation Activities of Pentachlorophenol (PCP) and Polychlorinated Biphenyls (PCBs) Using UV Alone. Semantic Scholar. [Link]
-
Degradation of pentachlorophenol and 2,4-dichlorophenol by sequential visible-light driven photocatalysis and laccase catalysis. PubMed. [Link]
-
Photocatalytic degradation of pentachlorophenol by N–F–TiO2: identification of intermediates, mechanism involved, genotoxicity and ecotoxicity evaluation. Royal Society of Chemistry. [Link]
-
Determination of chlorophenols from the industrial wastewater by GC/MS. ResearchGate. [Link]
-
Bioremediation of chlorophenol-contaminated sawmill soil using pilot-scale bioreactors under consecutive anaerobic-aerobic conditions. PubMed. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationships of Halogenated Phenols
Authored for Researchers, Scientists, and Drug Development Professionals
Halogenated phenols represent a class of compounds with significant industrial applications, but they are also noted for their considerable biological and toxicological effects.[1][2][3] The introduction of halogen atoms onto a phenol scaffold dramatically alters its physicochemical properties, thereby influencing its interaction with biological systems. This guide provides an in-depth comparison of halogenated phenols, focusing on how specific structural modifications—the type, position, and number of halogen substituents—dictate their activity. We will explore the underlying mechanisms, present comparative experimental data, and provide standardized protocols for evaluation.
The Core Principles: How Halogenation Governs Phenolic Activity
The biological activity of a halogenated phenol is not a monolithic property. It is a nuanced outcome dictated by a combination of electronic, steric, and hydrophobic factors. Quantitative Structure-Activity Relationship (QSAR) studies have established strong correlations between the toxicity of these compounds and parameters like the octanol-water partition coefficient (logP), molecular orbital energies, and dipole moments.[4][5][6]
Three primary structural features are paramount:
-
The Nature of the Halogen (F, Cl, Br, I): The identity of the halogen atom is critical. As one descends the group, the atom increases in size and polarizability while its electronegativity decreases. This progression influences the compound's lipophilicity and its ability to form halogen bonds, which can be a key interaction in receptor binding.
-
Position of Substitution (ortho, meta, para): The location of the halogen on the aromatic ring affects the molecule's acidity (pKa), its ability to form intramolecular hydrogen bonds, and the steric hindrance around the hydroxyl group. For example, halogenation at the 2,5-positions can lead to more potent beta-adrenolytic effects compared to substitution at the 3,4-positions.[7]
-
Degree of Halogenation: The number of halogen substituents often correlates with increased lipophilicity and, consequently, enhanced biological activity or toxicity. Studies have shown that dihalogenated compounds can exhibit greater antioxidant activity than their monohalogenated counterparts.[8] Similarly, multi-brominated phenols have shown significant inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B).[9]
The following diagram illustrates the key structural factors that are modulated by halogenation to influence biological activity.
Caption: Key structural determinants of halogenated phenol activity.
Comparative Analysis: Physicochemical Properties and Toxicity
To understand the structure-activity relationship (SAR), it is essential to compare key physicochemical parameters alongside biological data. The acidity (pKa) and the octanol-water partition coefficient (logP) are fundamental predictors of a phenol's behavior. Halogenation generally increases both acidity and lipophilicity.
| Compound | pKa | logP | Acute Toxicity (LC50, mg/L) |
| Phenol | 9.95[10] | 1.48[10] | ~20-50 |
| 4-Chlorophenol | 9.38 | 2.39 | 5-10 |
| 4-Bromophenol | 9.34 | 2.59 | 2-5 |
| 2,4-Dichlorophenol | 7.85 | 3.06 | ~2 |
| 2,4,6-Trichlorophenol | 6.42 | 3.69 | <1 |
| Pentachlorophenol | 4.74 | 5.12 | ~0.2 |
Note: Toxicity values are approximate and can vary significantly based on the test organism and conditions. This table serves for comparative purposes.
As the data illustrates, increasing the degree of chlorination leads to a lower pKa (stronger acid) and a higher logP (more lipophilic). This trend correlates strongly with increased acute toxicity. The enhanced lipophilicity facilitates passage through cell membranes, while the altered electronic properties can increase reactivity or affinity for biological targets. For many phenols, toxicity is heavily influenced by hydrophobicity.[11]
Impact on Biological Activity: From Antimicrobials to Enzyme Inhibitors
The structural modifications of halogenated phenols have been leveraged to develop compounds with specific biological activities.
Antimicrobial and Antibiofilm Activity: Halogenation can significantly enhance the antimicrobial potency of phenols. For instance, a study investigating 126 halogenated compounds identified 2,4,6-triiodophenol (2,4,6-TIP) as a potent agent against Staphylococcus aureus biofilms, with a minimum inhibitory concentration (MIC) of 5 μg/mL.[12] This highlights that strategic halogenation can boost the efficacy of phenolic compounds.[12] Pentabromophenol has also been identified as a promising antibacterial agent.[13] The mechanism often involves disruption of the cell membrane, leading to increased permeability and loss of integrity.[14]
Enzyme Inhibition: Certain bromophenols isolated from marine algae have demonstrated potent inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity research.[9][15] Structure-activity studies revealed that a multi-brominated scaffold was crucial for high inhibitory activity.[9] Compound 26, a synthetic derivative, showed an IC50 of 0.89 µmol/L, which was about twice as potent as the natural lead compound.[9]
Toxicity and Carcinogenicity: While useful, the biological activity of halogenated phenols is often linked to toxicity.[2][16] Highly chlorinated phenols like pentachlorophenol (PCP) and tetrachlorophenols are known uncouplers of mitochondrial oxidative phosphorylation.[2] Furthermore, compounds like 2,4,6-trichlorophenol are classified as probable human carcinogens based on sufficient evidence from animal studies.[17] Their transformation in the environment or through metabolic processes can sometimes lead to the formation of even more toxic intermediates.[1][2]
Experimental Evaluation: A Protocol for Assessing Cytotoxicity
To provide a practical framework for comparing halogenated phenols, we outline a standard protocol for determining cytotoxicity using the MTT assay. This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Rationale: To ensure reproducible results, start with a healthy, exponentially growing cell culture. The seeding density is optimized to prevent confluence before the assay endpoint.
-
Procedure: Culture an appropriate cell line (e.g., HepG2 for liver toxicity studies) under standard conditions (37°C, 5% CO2). Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Test Compounds:
-
Rationale: A serial dilution series is necessary to determine the dose-response relationship and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Procedure: Prepare a stock solution of each halogenated phenol in a suitable solvent (e.g., DMSO). Perform serial dilutions in a cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Rationale: This step exposes the cells to the compounds to assess their effect on viability.
-
Procedure: Remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells. Incubate the plate for 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Rationale: Living cells with active mitochondrial reductases will convert the MTT into insoluble purple formazan.
-
Procedure: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
-
Solubilization of Formazan:
-
Rationale: The formazan crystals must be dissolved to allow for spectrophotometric quantification.
-
Procedure: Carefully remove the medium. Add 100 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution in 10% SDS, to each well. Gently pipette to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Rationale: The absorbance is directly proportional to the number of viable cells.
-
Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Conclusion
The structure-activity relationship of halogenated phenols is a prime example of how subtle molecular modifications can lead to profound changes in biological effects. The type, position, and number of halogens systematically alter the compound's lipophilicity, acidity, and steric profile, which in turn dictates its toxicity, antimicrobial efficacy, and enzyme inhibitory potential. For drug development professionals, understanding these relationships is crucial for designing molecules with enhanced therapeutic activity and minimized toxicity.[12] For researchers and scientists, these principles guide the investigation of environmental pollutants and the development of novel bioactive compounds. The use of standardized, self-validating protocols, such as the MTT assay described, is essential for generating reliable and comparable data to further elucidate these complex relationships.
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Safety Operating Guide
Disposal Protocol: A Comprehensive Guide for 3,5-Dichloro-4-methoxyphenol
This document provides a detailed protocol for the safe and compliant disposal of 3,5-Dichloro-4-methoxyphenol (CAS No. 56680-68-3) and its associated waste streams. Adherence to these procedures is critical not only for regulatory compliance but for ensuring the safety of laboratory personnel and protecting the environment. As a chlorinated phenol, this compound is classified as a toxic substance and requires management as hazardous waste from cradle to grave.[1]
Hazard Assessment & Risk Mitigation
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. Its hazard profile is characteristic of halogenated phenols, necessitating stringent control measures.
Causality of Hazard: The chlorine atoms on the phenol ring significantly increase the compound's toxicity and environmental persistence compared to non-halogenated phenols. Chlorinated phenols are precursors to highly toxic dioxins if not incinerated at the correct temperatures, which is why proper waste segregation and disposal are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).
Table 1: Hazard Profile of this compound and Analogues
| Hazard Type | Description | Primary Routes of Exposure |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[2][3] | Ingestion, Dermal, Inhalation |
| Skin Irritation/Corrosion | Causes skin irritation.[2][4] | Dermal |
| Eye Damage | Causes serious eye irritation or damage.[2][4][5] | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3] | Inhalation |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[6] | Environmental Release |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on a risk assessment of the procedure being performed.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale and Best Practices |
|---|---|---|
| Eyes/Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. A face shield is required when there is any risk of splash.[7] |
| Hands | Double-layered nitrile gloves (for dilute solutions) OR heavy-duty neoprene/butyl gloves over nitrile gloves (for concentrated solutions or bulk handling). | Phenol and its derivatives can penetrate standard nitrile gloves. For incidental contact, double gloving provides a temporary barrier. For direct handling, chemical-resistant gloves are essential.[7] Gloves must be changed immediately upon contamination. |
| Body | Fully buttoned, long-sleeved lab coat. A chemical-resistant apron (neoprene or butyl) should be worn over the lab coat when handling significant quantities.[7] | Protects skin from accidental splashes. Standard cotton lab coats offer minimal protection against significant spills. |
| Feet | Closed-toe, non-perforated shoes. | Prevents exposure from spills that reach the floor.[7] |
Engineering Controls
All procedures involving this compound, including weighing, solution preparation, and waste consolidation, must be performed within a certified chemical fume hood.[8] This is the primary engineering control to minimize inhalation exposure to dust or vapors.
Waste Segregation: The Critical First Step
Proper segregation at the point of generation is the most crucial step in the waste management process. Improper segregation can lead to dangerous chemical reactions, non-compliant disposal, and significantly increased disposal costs. This compound is a halogenated organic compound , and its waste stream must never be mixed with non-halogenated waste.[9][10][11]
The following decision workflow must be followed for all waste generated.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Procedures
Follow the specific procedure below that matches your waste type. Under no circumstances should any of this waste be disposed of down the drain. [6][8]
Procedure 3.1: Unused or Expired Solid this compound
This applies to the original chemical in its solid form.
-
Container: The original manufacturer's container is preferred. If not available, use a clearly labeled, sealable, wide-mouth container made of glass or polyethylene.
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill in the full chemical name: "this compound" and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Request a hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department.
Procedure 3.2: Solutions Containing this compound
This applies to any liquid waste, whether in organic solvents or aqueous buffers.
-
Segregation: As per the diagram in Section 2, determine if the waste is organic or aqueous.
-
Container Selection:
-
Organic Solutions: Use a designated "Halogenated Organic Waste" container. These are typically glass or Teflon-coated bottles.
-
Aqueous Solutions: Use a designated "Halogenated Aqueous Waste" container.
-
-
Collection: Carefully pour the waste into the appropriate container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[8]
-
Labeling: Ensure the container has a "Hazardous Waste" label. List "this compound" and all other solvent/buffer components and their approximate percentages. Maintain a running log on the container's tag.
-
Storage: Keep the container tightly sealed when not in use.[8] Store in secondary containment within a designated satellite accumulation area.
-
Pickup: Request a pickup from EHS when the container is 90% full.
Procedure 3.3: Contaminated Labware and Debris
This applies to gloves, pipette tips, weigh paper, paper towels, and other solid items contaminated with the chemical.
-
Container: Collect all contaminated solid debris in a designated, puncture-resistant, sealable container lined with a durable plastic bag.[8] A cardboard box with a liner is often used.
-
Labeling: Affix a "Hazardous Waste" label. List the contents as "Solid Debris contaminated with this compound."
-
Collection: Place contaminated items directly into the container. Do not overfill.
-
Storage: Once full, seal the inner liner and then seal the outer container. Store in the satellite accumulation area.
-
Pickup: Request a pickup from EHS.
Emergency Procedures: Spill Management
For small spills (<100 mL or 100g) inside a chemical fume hood:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Table 2, including a chemical-resistant apron and heavy-duty gloves.
-
Containment:
-
For Solids: Gently cover the spill with an absorbent material such as dry lime, sand, or soda ash.[12] Avoid raising dust.
-
For Liquids: Cover the spill with a chemical absorbent pad or vermiculite.
-
-
Cleanup: Carefully scoop the contained material using a plastic dustpan or spark-proof tools. Place the material into a sealable container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleanup materials (pads, cloths, etc.) must be disposed of as contaminated solid waste (Procedure 3.3).
-
Label and Dispose: Seal and label the container of spill cleanup debris as "Hazardous Waste" and request a pickup.
For large spills, or any spill outside of a fume hood, evacuate the area immediately, close the door, and contact your institution's EHS emergency line.
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Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 3,5-Dichloro-4-methoxyphenol
For the discerning researcher in the fast-paced world of drug development, the introduction of novel chemical entities into a synthesis workflow is a routine yet critical operation. Among these, halogenated phenols represent a class of compounds prized for their utility as building blocks but demanding of our utmost respect in handling. This guide provides essential, field-proven safety and logistical information for the operational use and disposal of 3,5-Dichloro-4-methoxyphenol, ensuring that your innovative work proceeds not only with efficiency but with an uncompromising commitment to safety.
Understanding the Hazard Profile: More Than Just a Phenol
This compound is a solid organic compound that, while not having an extensively documented unique toxicology profile, belongs to a class of chemicals—chlorinated phenols—that necessitates stringent safety protocols. The presence of chlorine atoms on the phenolic ring significantly alters the compound's reactivity and biological activity compared to simpler phenols.
Based on data from structurally similar compounds, this compound should be regarded as hazardous. A safety data sheet for the closely related (3,5-Dichloro-4-methoxyphenyl)methanol indicates the following potential hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Phenols, in general, are known to be corrosive and can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[2][3] The anesthetic effect of some phenols can be deceptive, as initial contact may not produce immediate pain, despite ongoing tissue damage.[2]
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 56680-68-3 | [4] |
| Molecular Formula | C₇H₆Cl₂O₂ | [4] |
| Molecular Weight | 193.03 g/mol | [4] |
| Physical State | Solid | Inferred from related compounds |
The First Line of Defense: Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable when handling halogenated phenols. The following table outlines the minimum required PPE, with the rationale rooted in the chemical's hazard profile.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the nature of chlorinated phenols, Neoprene or Butyl rubber gloves are recommended. For incidental contact, double-gloving with high-quality Nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination.[2][5][6] | Phenols and chlorinated solvents can readily penetrate many standard laboratory gloves. Neoprene and butyl rubber offer superior resistance to this class of chemicals, preventing dermal absorption which can lead to both local and systemic toxicity.[5][6] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields are the minimum requirement. A full-face shield must be worn over safety goggles when there is any risk of splashing or when handling larger quantities.[6] | Protects against splashes of solutions or airborne particles of the solid, which can cause serious and potentially permanent eye damage.[1] |
| Skin and Body Protection | A flame-resistant laboratory coat, fully fastened, is required. For operations with a higher risk of splashes, an impervious chemical-resistant apron should be worn over the lab coat.[6] | Provides a critical barrier to prevent skin contact. As phenols can be absorbed through the skin, minimizing exposed skin is paramount.[2] |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[6] | The compound is classified as a potential respiratory irritant.[1] A fume hood provides the primary engineering control to prevent respiratory exposure. |
Operational Plan: From Weighing to Quenching
A systematic and well-planned workflow is essential for the safe handling of this compound.
Pre-Operational Safety Checks
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2][3]
-
Spill Kit: Have a spill kit readily available that is appropriate for solid and liquid chemical spills. This should include an absorbent material like vermiculite or sand, and designated waste bags.[2]
-
Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid halogenated organic waste.[7][8]
Step-by-Step Handling Protocol
Caption: A logical workflow for the safe handling of this compound.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weigh boat to prevent cross-contamination.
-
Handle the solid with care to minimize the generation of dust.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the vessel containing the weighed solid.
-
Ensure the container is appropriately sized to avoid splashes during mixing.
-
-
Reaction and Work-up:
-
Conduct all reactions in a clean, dry reaction vessel within the fume hood.
-
Maintain constant vigilance over the reaction conditions.
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Spill Management and Decontamination
In the event of a spill, prompt and correct action is crucial.
-
Small Spills (<50 ml or a few grams):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite, sand).[2]
-
Carefully sweep the absorbed material into a designated halogenated solid waste container.[7]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[5]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department for emergency response.[3]
-
Waste Disposal: A Critical Final Step
Improper disposal of halogenated organic waste poses a significant environmental and safety risk.
-
Waste Segregation: All waste streams containing this compound must be segregated as halogenated organic waste .[7][8] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[9]
-
Liquid Waste:
-
Collect all liquid waste, including reaction mixtures and cleaning solvents, in a designated, leak-proof, and clearly labeled container for halogenated liquid waste.[9]
-
-
Solid Waste:
-
All contaminated solid materials, such as gloves, weigh boats, absorbent materials from spills, and paper towels, must be collected in a separate, clearly labeled container for halogenated solid waste.[7]
-
-
Container Management:
-
Final Disposal:
By adhering to these rigorous safety protocols, you can confidently and responsibly incorporate this compound into your research endeavors, advancing your scientific objectives while upholding the highest standards of laboratory safety.
References
- How can I dispose phenol? - ResearchGate. (2015, January 9).
- Phenol - Environment, Health & Safety. (n.d.). University of Michigan.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Phenol, 3,5-dichloro-4-methoxy-(CAS# 56680-68-3). (n.d.). Angene Chemical.
- Safe Method of Use for Hazardous Substances of High Risk 3 Concentr
- Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). The Trustees of Princeton University.
- SAFETY DATA SHEET. (2009, July 22). Fisher Scientific.
- 3,5-Dichloro-2-methoxyphenol | C7H6Cl2O2 | CID 92353. (n.d.). PubChem.
- 56680-68-3|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
- 4 - SAFETY D
- Phenol. (n.d.). University of California, Berkeley - Office of Environment, Health & Safety.
- Phenol, 4-methoxy-: Human health tier II assessment Preface. (2017, March 10). Australian Government Department of Health.
- Halogenated Solvents in Laboratories. (n.d.).
- Safety D
- Safety Data Sheet. (2026, January 5). Angene Chemical.
- 4-Methoxyphenol | 150-76-5. (n.d.). ChemicalBook.
- 4-METHOXYPHENOL | Occupational Safety and Health Administr
- 4-Methoxyphenol | C7H8O2 | CID 9015. (n.d.). PubChem.
- Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. otago.ac.nz [otago.ac.nz]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. angenesci.com [angenesci.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. uakron.edu [uakron.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
